Cys(Npys)-TAT (47-57), FAM-labeled
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C101H152N38O21S3 |
|---|---|
Molecular Weight |
2330.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[2-(3,6-dihydroxy-3H-xanthen-9-yl)-5-isothiocyanatophenyl]acetyl]amino]-3-sulfanylpropanoyl]-(2-nitrophenyl)sulfanylamino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C101H152N38O21S3/c102-38-6-3-15-64(84(106)146)129-86(148)68(19-10-42-120-97(109)110)132-89(151)70(21-12-44-122-99(113)114)134-91(153)71(22-13-45-123-100(115)116)136-93(155)73(36-37-80(105)143)137-92(154)72(23-14-46-124-101(117)118)135-90(152)69(20-11-43-121-98(111)112)133-88(150)67(17-5-8-40-104)131-87(149)66(16-4-7-39-103)130-85(147)65(18-9-41-119-96(107)108)127-82(145)52-125-94(156)76(47-55-26-29-58(140)30-27-55)138(163-79-25-2-1-24-75(79)139(158)159)95(157)74(53-161)128-81(144)49-56-48-57(126-54-162)28-33-61(56)83-62-34-31-59(141)50-77(62)160-78-51-60(142)32-35-63(78)83/h1-2,24-35,48,50-51,59,64-74,76,140-142,161H,3-23,36-47,49,52-53,102-104H2,(H2,105,143)(H2,106,146)(H,125,156)(H,127,145)(H,128,144)(H,129,148)(H,130,147)(H,131,149)(H,132,151)(H,133,150)(H,134,153)(H,135,152)(H,136,155)(H,137,154)(H4,107,108,119)(H4,109,110,120)(H4,111,112,121)(H4,113,114,122)(H4,115,116,123)(H4,117,118,124)/t59?,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-/m0/s1 |
InChI Key |
ZVGXXRBGGTZXMP-NRAYXAAJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SN([C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)[C@H](CS)NC(=O)CC3=C(C=CC(=C3)N=C=S)C4=C5C=CC(C=C5OC6=C4C=CC(=C6)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SN(C(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)C(=O)C(CS)NC(=O)CC3=C(C=CC(=C3)N=C=S)C4=C5C=CC(C=C5OC6=C4C=CC(=C6)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cys(Npys)-TAT(47-57), FAM-labeled: A Tool for Cellular Delivery and Analysis
Authored by: Gemini
Abstract
Cys(Npys)-TAT(47-57), FAM-labeled, is a highly specialized chemical probe designed for the efficient delivery of molecules into living cells and their subsequent visualization. This technical guide provides a comprehensive overview of its core components, mechanism of action, and applications in biomedical research. Detailed protocols for its conjugation to cargo molecules and for quantifying its cellular uptake are presented, alongside key quantitative data and visual representations of its cellular entry pathways. This document is intended for researchers, scientists, and drug development professionals who are leveraging cell-penetrating peptides for intracellular delivery and analysis.
Introduction
The plasma membrane represents a formidable barrier to the intracellular delivery of many therapeutic and research molecules. Cell-penetrating peptides (CPPs) are a class of short peptides that can traverse cellular membranes and facilitate the delivery of various molecular cargoes. Among the most well-characterized CPPs is the peptide derived from the HIV-1 trans-activator of transcription (TAT) protein. The specific fragment encompassing amino acids 47-57 is a potent protein transduction domain.
Cys(Npys)-TAT(47-57), FAM-labeled is a multi-functional derivative of this peptide, engineered for specific applications in research and drug development. It incorporates three key features:
-
The TAT(47-57) Peptide: The core sequence, Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (YGRKKRRQRRR), is responsible for its cell-penetrating properties.[1][2][][4][5]
-
N-terminal Cys(Npys): An N-terminal cysteine residue is modified with a 3-nitro-2-pyridinesulfenyl (Npys) group. This activated thiol facilitates the specific and efficient conjugation of cargo molecules containing a free thiol group via disulfide bond formation.[6][7][8][9]
-
C-terminal FAM Label: A fluorescein (B123965) amidite (FAM) fluorescent dye is attached to a C-terminal lysine (B10760008) residue, enabling visualization and quantification of the peptide and its conjugates by fluorescence-based techniques.[6][10]
This guide will delve into the technical specifications, experimental applications, and underlying mechanisms of this powerful research tool.
Technical Specifications
The fundamental properties of Cys(Npys)-TAT(47-57), FAM-labeled are summarized in the table below. These specifications are critical for experimental design, including the calculation of molar concentrations and the setup of fluorescence detection instrumentation.
| Property | Value | Reference |
| Peptide Sequence (3-Letter) | Cys(Npys)-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys(FAM)-NH2 | [6] |
| Peptide Sequence (1-Letter) | C(Npys)YGRKKRRQRRR-K(FAM)-NH2 | [6] |
| Molecular Formula | C99H148N38O23S2 | [6][8] |
| Molecular Weight | ~2302.6 g/mol | [6][8] |
| Fluorophore | FAM (Fluorescein Amidite) | [6][10] |
| Excitation Wavelength (Absorbance) | ~494 nm | [6][10] |
| Emission Wavelength | ~518 nm | [6][10] |
| Purity (by HPLC) | ≥95% | [8] |
| Appearance | Lyophilized solid | [6] |
| Storage Conditions | -20°C, protected from light | [6] |
Mechanism of Cellular Uptake
The cellular entry of the TAT peptide is a complex process that is not fully elucidated but is understood to occur through multiple pathways. The highly cationic nature of the TAT(47-57) sequence, rich in arginine residues, is crucial for its initial interaction with the negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans.[11][12] Following this initial binding, internalization can proceed via several mechanisms:
-
Direct Translocation: At high concentrations, the peptide may directly penetrate the plasma membrane in an energy-independent manner. Proposed models for this include the formation of transient pores or membrane destabilization.
-
Endocytosis: This is considered a major route of entry, particularly at lower concentrations and when conjugated to larger cargo.[11][13] Several endocytic pathways have been implicated:
-
Macropinocytosis: A form of fluid-phase endocytosis that results in the formation of large vesicles (macropinosomes).[11][13]
-
Clathrin-Mediated Endocytosis: The peptide is internalized in clathrin-coated pits and vesicles.[11][13]
-
Caveolae-Mediated Endocytosis: Internalization occurs via small, flask-shaped invaginations of the plasma membrane called caveolae.[11][13]
-
Once internalized within endosomes, the peptide and its cargo must escape into the cytoplasm to reach their target. The exact mechanism of endosomal escape is still an area of active research.
Experimental Protocols
Conjugation of Thiolated Cargo to Cys(Npys)-TAT(47-57), FAM-labeled
This protocol describes the conjugation of a cargo molecule containing a free thiol group (e.g., a cysteine-containing peptide or a thiolated oligonucleotide) to Cys(Npys)-TAT(47-57), FAM-labeled. The Npys group reacts with the thiol on the cargo to form a stable disulfide bond.
Materials:
-
Cys(Npys)-TAT(47-57), FAM-labeled
-
Thiolated cargo molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
-
HPLC and Mass Spectrometry for analysis (optional but recommended)
Procedure:
-
Dissolve the Peptide: Dissolve the lyophilized Cys(Npys)-TAT(47-57), FAM-labeled in a minimal amount of DMF or DMSO. Then, dilute it to the desired final concentration in the reaction buffer.
-
Dissolve the Cargo: Dissolve the thiolated cargo molecule in the reaction buffer. If the cargo is not readily soluble, a small amount of an organic solvent may be used, but ensure it is compatible with the cargo's stability.
-
Initiate the Reaction: Mix the dissolved peptide and cargo solutions. A typical molar ratio is 1:1 to 1.2:1 (peptide:cargo). The reaction can be carried out at room temperature for 1-2 hours or at 4°C overnight.
-
Monitor the Reaction: The progress of the conjugation can be monitored by observing the release of the Npys chromophore, which absorbs at 334 nm.
-
Purify the Conjugate: Once the reaction is complete, purify the conjugate from unreacted starting materials and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Analyze and Quantify: Analyze the purified conjugate by HPLC to assess purity and by mass spectrometry to confirm its identity. The concentration of the FAM-labeled conjugate can be determined by measuring its absorbance at ~494 nm.
References
- 1. Cell-penetrating peptide TAT-mediated delivery of acidic FGF to retina and protection against ischemia–reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 4. pre.weill.cornell.edu [pre.weill.cornell.edu]
- 5. Pharmacokinetic Analysis of Polyamide Nucleic-Acid-Cell Penetrating Peptide Conjugates Targeted against HIV-1 Transactivation Response Element - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TAT (47-57) GGG-Cys(Npys) - 1 mg [anaspec.com]
- 8. Cys(Npys)-TAT (47-57) - 1 mg [eurogentec.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cys(Npys)-TAT (47-57), FAM-labeled - 1 mg [eurogentec.com]
- 11. pnas.org [pnas.org]
- 12. portlandpress.com [portlandpress.com]
- 13. spandidos-publications.com [spandidos-publications.com]
The Mechanism of Action of Cys(Npys)-TAT(47-57), FAM-labeled: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell-penetrating peptides (CPPs) represent a critical technology for overcoming the cellular membrane barrier, enabling the intracellular delivery of a wide array of therapeutic and diagnostic agents. Among the most studied CPPs is the TAT(47-57) peptide, derived from the HIV-1 trans-activator of transcription protein. This technical guide provides an in-depth examination of a specific variant, Cys(Npys)-TAT(47-57), FAM-labeled, focusing on its core mechanism of action. We will detail the roles of its constituent parts, the proposed pathways of cellular entry, present quantitative uptake data, provide detailed experimental protocols for its study, and visualize the key processes through signaling and workflow diagrams.
Introduction: Deconstructing the Peptide
The Cys(Npys)-TAT(47-57), FAM-labeled peptide is a multi-functional tool designed for specific applications in cellular biology and drug delivery. Its efficacy and utility are derived from the distinct properties of its three core components:
-
TAT(47-57) Peptide: The core of the system is the 11-amino-acid sequence (YGRKKRRQRRR), corresponding to residues 47-57 of the HIV-1 TAT protein. This arginine-rich motif is highly cationic, a key feature that facilitates its interaction with the negatively charged cell surface and subsequent internalization. It serves as the "engine" for cellular penetration.
-
Cys(Npys) Group: The N-terminal cysteine residue is modified with a 3-nitro-2-pyridinesulfenyl (Npys) group. This moiety serves as a thiol-activated "hook." The Npys group makes the cysteine's thiol highly reactive towards other free thiols, such as those on proteins or other molecules, forming a stable disulfide bond. This allows for the specific conjugation of cargo molecules to the TAT peptide for intracellular delivery.
-
FAM Label: A 5-Carboxyfluorescein (FAM) fluorescent dye is attached to the peptide. With an excitation/emission maximum of approximately 494/518 nm, FAM allows for the direct visualization and quantification of the peptide's uptake and subcellular localization using techniques like fluorescence microscopy and flow cytometry.
Core Mechanism of Action: Cellular Uptake Pathways
The mechanism by which TAT(47-57) enters a cell is a complex and debated topic, with evidence supporting multiple pathways that may be cell-type, cargo, and concentration-dependent. The prevailing models can be broadly categorized into direct translocation and endocytosis.
2.1. Initial Membrane Interaction The initial step for all proposed mechanisms is the electrostatic interaction between the positively charged guanidinium (B1211019) groups of the arginine residues in the TAT peptide and the negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) and phospholipids (B1166683) on the cell surface. This interaction concentrates the peptide at the plasma membrane.
2.2. Direct Translocation One proposed mechanism is the direct, energy-independent translocation of the peptide across the lipid bilayer. This is thought to occur through the formation of transient pores or membrane destabilization. However, this pathway is more often associated with the peptide alone at lower concentrations and is a subject of ongoing research.
2.3. Endocytic Pathways A significant body of evidence suggests that the primary route of entry, especially for TAT conjugated to cargo, is through various forms of endocytosis, which are energy-dependent processes.
-
Macropinocytosis: This is often cited as the main pathway for TAT peptide uptake. It is a form of fluid-phase endocytosis initiated by actin-driven membrane ruffling, leading to the engulfment of large volumes of extracellular fluid and solutes into vesicles called macropinosomes. The process is generally considered receptor-independent.
-
Clathrin-Mediated Endocytosis: Some studies have shown partial inhibition of TAT peptide uptake in the presence of inhibitors of this pathway, suggesting it plays a role, albeit potentially a minor one compared to macropinocytosis.
-
Caveolae-Mediated Endocytosis: This pathway, involving flask-shaped invaginations of the plasma membrane, is generally not considered a primary route for unconjugated TAT peptide uptake.
Once inside the cell, the peptide and its cargo are encapsulated within endosomes. For the cargo to be effective, it must escape the endosome and reach its cytosolic or nuclear target, a process known as endosomal escape, which remains a major hurdle in CPP-mediated delivery.
Signaling Pathways and Workflows
The "signaling pathway" for the TAT peptide's mechanism of action is primarily the cellular internalization pathway itself. Below are diagrams illustrating these processes and a typical experimental workflow for their investigation.
Caption: Proposed mechanisms for TAT(47-57) cellular entry.
Caption: A typical workflow for studying CPP internalization.
Quantitative Data on Cellular Uptake
The efficiency of TAT(47-57) peptide uptake can be quantified using methods such as flow cytometry, which measures the mean fluorescence intensity (MFI) of a cell population after incubation with the FAM-labeled peptide. The data can vary significantly based on cell line, peptide concentration, and incubation time.
| Peptide Sequence | Cell Line | Concentration (µM) | Incubation Time | Mean Fluorescence Intensity (Geometric Mean) | Reference |
| FAM-YGRKKRRQRRR | A549 | 10 | Not Specified | ~500 (Arbitrary Units) | [1] |
| FAM-TAT Conjugate | MCF-7 | 5 | 2 hours | ~6x higher than FAM alone | [2] |
| TMR-TAT | HeLa | 5 | 1 hour | MFI of 17.0 x 10³ (Arbitrary Units) | [3] |
Note: The values presented are representative and intended for comparative purposes. Absolute MFI values can vary between instruments and experimental conditions.
Detailed Experimental Protocols
5.1. Protocol for Cellular Uptake Analysis by Flow Cytometry
This protocol provides a method to quantitatively assess the internalization of FAM-labeled TAT peptide.
-
Cell Preparation:
-
Seed cells (e.g., HeLa, A549) in a 24-well plate at a density of 1 x 10⁵ cells/well.
-
Culture overnight at 37°C and 5% CO₂ to allow for adherence.
-
-
Peptide Treatment:
-
Prepare a stock solution of Cys(Npys)-TAT(47-57), FAM-labeled in sterile, nuclease-free water or PBS.
-
Dilute the peptide to the desired final concentrations (e.g., 1, 5, 10 µM) in serum-free culture medium.
-
(Optional for mechanism studies) Pre-incubate cells with endocytosis inhibitors (e.g., 5-(N-ethyl-N-isopropyl)amiloride for macropinocytosis) for 30-60 minutes prior to peptide addition.
-
Remove the culture medium from the cells and add the peptide-containing medium.
-
Incubate for a specified time (e.g., 1-4 hours) at 37°C. For energy-dependence studies, a parallel experiment can be run at 4°C.
-
-
Cell Harvesting and Processing:
-
Aspirate the peptide-containing medium and wash the cells three times with 500 µL of ice-cold PBS to remove non-internalized peptide.
-
To remove non-specifically membrane-bound peptide, briefly incubate the cells with 0.05% Trypsin-EDTA for 3-5 minutes, then neutralize with complete medium.
-
Harvest the cells by centrifugation (300 x g for 5 minutes).
-
(Optional for quenching external signal) Resuspend the cell pellet in 100 µL of PBS containing 0.2% Trypan Blue for 5 minutes on ice to quench the fluorescence of any remaining surface-bound FAM.
-
Centrifuge again and resuspend the final cell pellet in 300-500 µL of FACS buffer (PBS with 1% FBS and 0.1% sodium azide).
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, exciting with a 488 nm laser and detecting emission in the FITC channel (typically ~525/50 nm bandpass filter).
-
Collect data for at least 10,000 events per sample.
-
Gate the viable cell population based on forward and side scatter.
-
Determine the percentage of fluorescent cells and the mean fluorescence intensity (MFI) for each sample.
-
5.2. Protocol for Subcellular Localization by Confocal Microscopy
This protocol allows for the visualization of the peptide's location within the cell.
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips in a 12-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Culture overnight at 37°C and 5% CO₂.
-
-
Peptide Treatment:
-
Treat cells with FAM-labeled TAT peptide at the desired concentration (e.g., 5 µM) in serum-free medium for 1-2 hours.
-
-
Cell Staining and Fixation:
-
(Optional for live-cell imaging) Add organelle-specific live-cell stains (e.g., LysoTracker™ Red for lysosomes) according to the manufacturer's protocol during the last 30 minutes of peptide incubation.
-
Wash the cells three times with warm PBS.
-
For fixed-cell imaging, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Stain the nuclei by incubating with DAPI (1 µg/mL) for 5 minutes.
-
Wash twice with PBS and mount the coverslip onto a microscope slide with mounting medium.
-
-
Imaging:
-
Acquire images using a confocal laser scanning microscope.
-
Use standard filter sets for DAPI (Ex ~405 nm, Em ~450 nm) and FITC/FAM (Ex ~488 nm, Em ~520 nm).
-
Acquire z-stack images to analyze the three-dimensional distribution of the peptide within the cells and assess co-localization with specific organelles.
-
5.3. Protocol for Cys(Npys) Conjugation to a Thiol-Containing Cargo
This protocol describes the general procedure for conjugating the peptide to a cargo molecule (e.g., a protein or another peptide) containing a free cysteine residue.
-
Reagent Preparation:
-
Dissolve the Cys(Npys)-TAT(47-57), FAM-labeled peptide in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
-
Dissolve the thiol-containing cargo molecule in the same buffer. If the cargo has existing disulfide bonds that need to be reduced, pre-treat it with a reducing agent like TCEP, followed by removal of the reducing agent via a desalting column.
-
-
Conjugation Reaction:
-
Combine the Cys(Npys)-TAT peptide and the thiol-containing cargo at a desired molar ratio (e.g., 1.5:1 excess of the peptide).
-
Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing. The reaction involves a disulfide exchange, where the thiol from the cargo attacks the Npys-activated thiol on the TAT peptide, releasing the 3-nitro-2-thiopyridone byproduct.
-
-
Monitoring and Purification:
-
The progress of the reaction can be monitored by observing the release of the yellow 3-nitro-2-thiopyridone, which has a characteristic absorbance at 343 nm.
-
Once the reaction is complete, purify the resulting conjugate from unreacted peptide and cargo using methods such as size exclusion chromatography (SEC) or reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and SDS-PAGE.
-
Conclusion
Cys(Npys)-TAT(47-57), FAM-labeled is a versatile and powerful tool for cellular delivery and imaging. Its mechanism of action is multifaceted, primarily relying on an initial electrostatic interaction with the cell membrane followed by internalization through energy-dependent endocytic pathways, with macropinocytosis being a major contributor. The Cys(Npys) group provides a reliable method for conjugating a variety of cargo molecules, while the FAM label enables straightforward quantification and visualization of its cellular fate. A thorough understanding of these mechanisms and the availability of robust experimental protocols are essential for harnessing the full potential of this peptide in research and the development of novel intracellular therapeutics.
References
The Role of Cys(Npys) in TAT Peptide Conjugation: An In-depth Technical Guide
Introduction
The delivery of therapeutic molecules, such as proteins, peptides, and nucleic acids, into living cells is a critical challenge in drug development. The cell membrane acts as a formidable barrier, limiting the entry of many potentially potent therapeutic agents. Cell-penetrating peptides (CPPs), and notably the Trans-Activator of Transcription (TAT) peptide derived from the HIV-1 virus, have emerged as powerful tools to overcome this barrier.[1] The TAT peptide, with its characteristic arginine-rich sequence (GRKKRRQRRRPQ), can traverse cellular membranes and deliver a variety of molecular cargoes into the cytoplasm and nucleus.[1] This guide provides a detailed technical overview of a key chemical strategy used to attach TAT peptides to cargo molecules: the use of a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group, denoted as Cys(Npys). This method offers a specific and efficient way to form a stable, yet reversible, disulfide bond between the TAT peptide and a thiol-containing cargo molecule.
The Chemistry of Cys(Npys) Conjugation
The conjugation of a TAT peptide containing a Cys(Npys) residue to a cargo molecule with a free sulfhydryl group (e.g., a cysteine residue on a protein) proceeds via a thiol-disulfide exchange reaction.[2][3] The Npys group serves as an excellent leaving group, facilitating the formation of a new disulfide bond between the TAT peptide and the cargo.[3]
The key features of the Cys(Npys) group are:
-
Thiol Protection: The Npys group protects the cysteine's thiol group during peptide synthesis, preventing unwanted side reactions.[4] It is stable to the acidic conditions often used in solid-phase peptide synthesis (SPPS), such as trifluoroacetic acid (TFA).[5]
-
Thiol Activation: The Npys group activates the sulfur atom of the cysteine, making it highly susceptible to nucleophilic attack by another thiol group.[4] This activation allows the conjugation reaction to proceed under mild conditions, which is crucial for preserving the structure and function of sensitive cargo molecules like proteins.[5]
The reaction releases 3-nitro-2-thiopyridone, which has a characteristic absorbance that can be used to monitor the progress of the conjugation reaction.
Quantitative Data
The efficiency of TAT peptide-mediated delivery can be quantified by measuring the cellular uptake of the conjugated cargo. Below are tables summarizing quantitative data from various studies.
Table 1: Cellular Uptake Efficiency of TAT-Conjugated Cargo
| TAT-Cargo Conjugate | Cell Line | Uptake Efficiency (Fold Increase vs. Unconjugated Cargo) | Reference |
| TAT-Avidin (68 kDa) | HeLa | ~8-fold | [6] |
| TAT-Streptavidin (53 kDa) | HeLa | Significantly higher than unconjugated | [6] |
| TAT-5-FAM | MCF-7 | ~20-fold | [1] |
| C16-TAT-5-FAM | MCF-7 | ~160-fold | [1] |
| TAT-GFP | HT-29 | 2.4-fold | [2] |
Table 2: Factors Influencing TAT Conjugate Uptake
| Factor | Observation | Reference |
| Hydrophobic Modification (e.g., palmitic acid) | Greatly improved cellular uptake. | [1] |
| Cargo Size | Larger cargo may still be internalized, but the mechanism can be affected. | [7] |
| Cell Type | Uptake efficiency can vary between different cell lines. | [6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies for the synthesis, conjugation, and analysis of TAT-Cys(Npys) peptides and their conjugates.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of TAT-Cys(Npys)
This protocol outlines the manual synthesis of a TAT peptide with a C-terminal Cys(Npys) residue using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Boc-Cys(Npys)-OH
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 10-20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the coupling mixture to the resin and shake for 1-2 hours.
-
Perform a ninhydrin (B49086) test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the TAT sequence.
-
Coupling of Boc-Cys(Npys)-OH: For the final coupling step, use Boc-Cys(Npys)-OH.
-
Final Washing: After the final coupling, wash the resin extensively with DMF and DCM and dry under vacuum.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a powder.
Protocol 2: Conjugation of TAT-Cys(Npys) to a Thiol-Containing Protein
Materials:
-
Lyophilized TAT-Cys(Npys) peptide
-
Thiol-containing protein (e.g., a protein with an accessible cysteine residue)
-
Conjugation Buffer: e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.5
-
Reducing agent (optional, for reducing protein disulfide bonds): e.g., TCEP
-
Quenching reagent: e.g., L-cysteine
Procedure:
-
Protein Preparation (Optional): If the protein's cysteine residues are oxidized (forming disulfide bonds), dissolve the protein in the conjugation buffer and add a 10-fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature. Remove excess TCEP by dialysis or size-exclusion chromatography.
-
Dissolve Reactants: Dissolve the lyophilized TAT-Cys(Npys) peptide in the conjugation buffer. Dissolve the thiol-containing protein in the same buffer.
-
Conjugation Reaction:
-
Add the TAT-Cys(Npys) solution to the protein solution at a molar ratio of 10-20 moles of peptide per mole of protein.
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, with gentle stirring and protected from light.
-
-
Quenching (Optional): To stop the reaction, add a small excess of a low-molecular-weight thiol, such as L-cysteine.
-
Purification: Purify the TAT-protein conjugate from unreacted peptide and protein using size-exclusion chromatography or dialysis.
Protocol 3: Analysis and Characterization
A. HPLC Purification and Analysis:
-
Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates the peptide conjugate from impurities based on hydrophobicity.[8][9]
-
Typical Setup:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide.
-
Detection: UV absorbance at 210-220 nm.
-
-
Procedure:
-
Dissolve the crude peptide or purified conjugate in a suitable solvent (e.g., water/acetonitrile mixture).
-
Inject the sample onto the HPLC column.
-
Run the gradient and collect fractions corresponding to the major peaks.
-
Analyze the collected fractions by mass spectrometry to identify the desired product.
-
Pool the pure fractions and lyophilize.
-
B. Mass Spectrometry (MS) Characterization:
-
Principle: Mass spectrometry is used to confirm the identity and purity of the TAT-Cys(Npys) peptide and the final conjugate by measuring their molecular weights.[10]
-
Techniques:
-
Electrospray Ionization (ESI-MS): Suitable for analyzing peptides and proteins.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS): Another common technique for peptide and protein analysis.
-
-
Procedure:
-
Prepare the sample according to the instrument's requirements (e.g., dissolve in a suitable solvent for ESI-MS or mix with a matrix for MALDI-TOF-MS).
-
Acquire the mass spectrum.
-
Compare the experimentally determined molecular weight with the theoretical calculated mass to confirm the identity of the product. For conjugates, an increase in mass corresponding to the attached TAT peptide should be observed.
-
Signaling Pathways and Cellular Fate
The ultimate biological effect of a TAT-conjugated cargo depends on the nature of the cargo itself. The TAT peptide's primary role is to deliver the cargo into the cell. Once inside, the cargo can interact with its intracellular targets.
As an example, consider the delivery of active protein kinase B (AKT1) using a TAT peptide.[11] TAT-mediated delivery of phosphorylated, active AKT1 (TAT-pAKT1) into cells can stimulate the AKT1 signaling pathway.[11] This leads to the phosphorylation of downstream targets such as Glycogen Synthase Kinase 3α (GSK-3α) and ribosomal protein S6, influencing cellular processes like cell growth and protein synthesis.[11]
The mechanism of cellular uptake of TAT conjugates is a subject of ongoing research, with evidence supporting multiple pathways, including direct translocation across the plasma membrane and various forms of endocytosis.[12] The specific pathway can depend on the cargo, its size, and the cell type.
Experimental Workflow
The overall process of creating and testing a TAT-conjugated molecule can be summarized in the following workflow:
The use of Cys(Npys) in TAT peptide conjugation represents a robust and versatile strategy for intracellular drug delivery. This method combines the specific reactivity of thiol-disulfide exchange with the powerful cell-penetrating properties of the TAT peptide. The mild reaction conditions and the stability of the resulting conjugate make this an attractive approach for a wide range of cargo molecules. By understanding the underlying chemistry and following systematic experimental protocols for synthesis, purification, and characterization, researchers can effectively harness this technology to develop novel therapeutics and research tools.
References
- 1. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Water‐Soluble 3‐Nitro‐2‐Pyridinesulfenate for Disulfide Bond Formation of Peptide Under Aqueous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 3-nitro-2-pyridinesulfenyl group: synthesis and applications to peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Intra-Uterine Delivery of TAT-Fused Cre Recombinase and CRISPR/Cas9 Editing System in Mice Unveil Histopathology of Pten/p53-Deficient Endometrial Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 11. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
A Technical Guide to FAM-Labeled Cell-Penetrating Peptides: Properties, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) have emerged as a powerful tool for overcoming the cellular membrane barrier, enabling the intracellular delivery of a wide array of cargo molecules, including small molecules, proteins, and nucleic acids.[1][2][3][4] Their ability to translocate across the plasma membrane with high efficiency and low cytotoxicity makes them invaluable vectors in research and therapeutic development.[2][5] The conjugation of a fluorescent label, such as 5-carboxyfluorescein (B1664652) (FAM), to CPPs allows for the direct visualization and quantification of their cellular uptake and intracellular trafficking.[6][7] This technical guide provides an in-depth overview of the core properties of FAM-labeled CPPs, detailed experimental protocols for their synthesis and evaluation, and a visual representation of the key cellular uptake pathways.
Core Properties of FAM-Labeled Cell-Penetrating Peptides
The properties of FAM-labeled CPPs are a crucial determinant of their efficacy as delivery vectors. These properties are influenced by the amino acid sequence of the peptide, the nature of the cargo, and the characteristics of the target cells.
Cellular Uptake Mechanisms
The internalization of FAM-labeled CPPs into cells is a complex process that can occur through two primary mechanisms: direct translocation and endocytosis.[8][9][10]
-
Direct Translocation: This energy-independent process involves the direct movement of the CPP across the lipid bilayer of the plasma membrane.[8][9] Proposed models for direct translocation include the "inverted micelle model," the "toroidal pore model," and the "carpet-like model."[11]
-
Endocytosis: This is an energy-dependent process where the cell engulfs the CPP, enclosing it within a vesicle.[5][12][13] Several endocytic pathways are implicated in CPP uptake, including:
-
Macropinocytosis: A non-specific process involving the formation of large endocytic vesicles (macropinosomes).[8][13][14]
-
Clathrin-Mediated Endocytosis (CME): A receptor-mediated pathway characterized by the formation of clathrin-coated pits.[8][11][15]
-
Caveolae-Dependent Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.[10][11][16]
-
The specific uptake mechanism employed by a FAM-labeled CPP can depend on its concentration, the cell type, and the attached cargo.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for representative FAM-labeled CPPs, providing a comparative overview of their performance.
Table 1: Cellular Uptake Efficiency of FAM-Labeled CPPs
| Peptide Sequence | Cell Line | Concentration (µM) | Incubation Time (h) | Uptake Efficiency (% of positive cells) | Reference |
| FAM-Oct4-PTD | HeLa | 5 | 1 | ~95% | [17] |
| FAM-Penetratin | HeLa | 5 | 1 | ~90% | [17] |
| FAM-TAT | MDA-MB-231 | 5 | 2 | >90% | [14] |
| FAM-(WR)4 | Raji | 5 | 24 | ~80% | [18] |
| FAM-R9 | K562 | 10 | 1 | >98% | [19] |
Table 2: Cytotoxicity of FAM-Labeled CPPs (MTT Assay)
| Peptide Sequence | Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Reference |
| [WR]4 | Raji | 5 | 24 | ~40% | [18] |
| W4K4 | Raji | 50 | 72 | >95% | [18] |
| R6 | Raji | 50 | 72 | >95% | [18] |
| Non-labeled 4i | U2OS | 50 | 72 | >50% | [14] |
| PEP-1 | Human Conjunctival | Not specified | Not specified | Safe and well-tolerated | [11] |
Table 3: Serum Stability of Labeled Peptides
| Peptide Sequence | Matrix | Half-life (t1/2) in hours | Reference |
| Tam-labeled Peptide 1 | Human Blood Plasma | 43.5 | [6] |
| Tam-labeled Peptide 2 | Human Blood Plasma | 3.2 | [6] |
| Tam-labeled Peptide 3 | Human Blood Plasma | 50.5 | [6] |
| Tam-labeled Peptide 2 | HEK-293 Supernatant | 23.3 | [6][20] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of FAM-labeled CPPs.
Synthesis of FAM-Labeled CPPs via Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize a peptide with a FAM label at the N-terminus using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
TIPS (Triisopropylsilane)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
FAM Labeling:
-
After the final amino acid coupling and Fmoc deprotection, dissolve 5(6)-carboxyfluorescein (2 equivalents) and HBTU (2 equivalents) in DMF.
-
Add DIPEA (4 equivalents) and add the solution to the resin.
-
Shake for 4 hours or overnight at room temperature, protected from light.
-
Wash the resin with DMF and DCM.[21]
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2-3 hours at room temperature.[21]
-
Filter the resin and collect the cleavage solution.
-
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.
-
Purification and Analysis:
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.[5]
-
Quantification of Cellular Uptake by Flow Cytometry
Objective: To quantitatively measure the internalization of a FAM-labeled CPP into a cell line.
Materials:
-
FAM-labeled CPP
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows for ~80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Peptide Incubation:
-
Prepare different concentrations of the FAM-labeled CPP in serum-free medium.
-
Wash the cells once with PBS.
-
Add the CPP solutions to the cells and incubate for 1-4 hours at 37°C. Include a negative control of untreated cells.[5]
-
-
Washing: After incubation, wash the cells three times with cold PBS to remove any non-internalized peptide.[5]
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Cell Resuspension: Resuspend the cells in PBS.
-
Flow Cytometry Analysis:
Visualization of Cellular Uptake by Confocal Microscopy
Objective: To visualize the intracellular localization of a FAM-labeled CPP.
Materials:
-
FAM-labeled CPP
-
Cell line of interest
-
Glass-bottom culture dishes
-
Hoechst 33342 or DAPI for nuclear staining
-
Paraformaldehyde (PFA) for fixation (optional)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere.
-
Peptide Incubation: Treat the cells with the FAM-labeled CPP as described in the flow cytometry protocol.
-
Nuclear Staining (Live-cell imaging): For live-cell imaging, add a nuclear stain like Hoechst 33342 to the cells during the last 15-30 minutes of incubation.
-
Washing: Gently wash the cells twice with PBS.
-
Imaging (Live-cell): Add fresh culture medium to the dish and immediately visualize the cells using a confocal microscope.
-
Fixation (Fixed-cell imaging - Optional):
-
After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslip with a mounting medium containing a nuclear stain like DAPI.
-
-
Confocal Microscopy: Acquire images using appropriate laser lines and emission filters for FAM and the nuclear stain. Z-stack images can be acquired to visualize the three-dimensional distribution of the peptide within the cells.[22][23]
Cytotoxicity Assessment by MTT Assay
Objective: To evaluate the effect of a FAM-labeled CPP on cell viability.
Materials:
-
FAM-labeled CPP
-
Cell line of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with a range of concentrations of the CPP for 24-72 hours. Include untreated cells as a positive control for viability and cells treated with a known cytotoxic agent as a negative control.[5][18]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[24]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the purple formazan crystals.[24][25]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Serum Stability Assay
Objective: To assess the stability of a FAM-labeled CPP in the presence of serum.
Materials:
-
FAM-labeled CPP
-
Human or animal serum
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system
Procedure:
-
Incubation:
-
Prepare a solution of the FAM-labeled CPP in serum at a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.[3]
-
-
Protein Precipitation:
-
To the aliquot, add an equal volume of a precipitating solution (e.g., 1% TFA in ACN).
-
Vortex and incubate on ice for 20 minutes to precipitate the serum proteins.[3]
-
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
RP-HPLC Analysis:
-
Carefully collect the supernatant.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
-
Data Analysis: Plot the percentage of intact peptide remaining over time to determine the degradation rate and half-life of the peptide in serum.[6][26]
Visualization of Cellular Uptake Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. DSpace [diposit.ub.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is caveolar endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Macropinocytosis: searching for an endocytic identity and role in the uptake of cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. brieflands.com [brieflands.com]
- 19. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Translocation and Endocytosis for Cell-penetrating Peptide Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. broadpharm.com [broadpharm.com]
- 26. researchgate.net [researchgate.net]
TAT (47-57) Peptide: A Technical Guide to a Potent Cell-Penetrating Peptide for Intracellular Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein contains a highly cationic region, TAT (47-57), that has been extensively characterized as a potent cell-penetrating peptide (CPP). This short peptide, with the amino acid sequence YGRKKRRQRRR, possesses the remarkable ability to traverse cellular membranes and facilitate the intracellular delivery of a wide array of cargo molecules, including proteins, nucleic acids, and nanoparticles.[1][2][3] This technical guide provides an in-depth overview of the TAT (47-57) peptide, encompassing its sequence, physicochemical properties, mechanism of action, and applications in research and drug development. Detailed experimental protocols and quantitative data are presented to enable researchers to effectively utilize this powerful tool for intracellular delivery.
Introduction to TAT (47-57) Peptide
The TAT (47-57) peptide is derived from the protein transduction domain (PTD) of the HIV-1 TAT protein.[2] Its discovery as a CPP has revolutionized the field of drug delivery by providing a non-invasive method to transport macromolecules across the plasma membrane, a significant barrier to many potential therapeutics.[4][5] The peptide is characterized by a high density of positively charged amino acids, primarily arginine and lysine, which is crucial for its interaction with the negatively charged cell surface and subsequent internalization.[6]
Physicochemical Properties
The TAT (47-57) peptide is a relatively small, 11-amino acid peptide with the sequence Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg.[3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | H-YGRKKRRQRRR-OH | [2][3] |
| Molecular Weight (average) | 1559.86 g/mol | [2][3] |
| Chemical Formula | C64H118N32O14 | [3][7] |
| Theoretical pI | 12.71 | [3] |
| Grand Average of Hydropathicity (GRAVY) | -3.64 | [3] |
| Purity (typical) | >90% to >95% (via HPLC) | [2][3] |
| Counterion | Trifluoroacetic acid (TFA) | [2][3] |
| Appearance | Lyophilized white powder | [3][7] |
| Solubility | Soluble in deionized water | [7] |
Note: The presence of TFA as a counterion from HPLC purification can affect the net weight and solubility of the peptide.[3]
Mechanism of Cellular Uptake
The precise mechanism of TAT (47-57) cellular entry is still a subject of active research, with evidence supporting multiple pathways. The initial step involves electrostatic interactions between the positively charged peptide and negatively charged heparan sulfate (B86663) proteoglycans on the cell surface.[4] Following this initial binding, the peptide can enter the cell via several mechanisms, including direct translocation across the plasma membrane and various forms of endocytosis.
Caption: Proposed mechanisms of TAT (47-57) mediated cellular uptake.
Studies have shown that TAT-mediated transduction can occur at low temperatures and in the presence of metabolic inhibitors, suggesting an energy-independent direct translocation mechanism.[8] However, other research indicates that at physiological temperatures, macropinocytosis, a form of endocytosis, is a major route of entry.[5][9] The cargo is then released from the endosome into the cytoplasm, a critical step for the bioactivity of the delivered molecule.
Quantitative Data on Transduction Efficiency
The efficiency of TAT (47-57)-mediated delivery can vary depending on the cell type, cargo, and experimental conditions. Below is a summary of reported transduction efficiencies in various cell lines.
| Cell Line | Cargo | Transduction Efficiency | Reference |
| HeLa | Fluorescein-labeled TAT | Cytoplasmic and nuclear localization | [10] |
| Jurkat T cells | FITC-labeled TAT | High transduction potential | [11] |
| CHO Cells | 125I-labeled TAT | Preferentially transduced to cytosol | [12] |
| MDCK, Calu-3, TR146 | CF-labeled TAT | Cellular uptake observed | [13] |
| Brain Endothelial Cells | FITC-labeled TAT | Temperature-dependent permeation | [14] |
It is important to note that quantitative comparisons between studies can be challenging due to variations in experimental protocols.
Experimental Protocols
Peptide Synthesis and Purification
TAT (47-57) peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (fluoren-9-ylmethoxycarbonyl) chemistry.[4][15]
-
Resin Preparation: Start with a suitable resin, such as Rink amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid.
-
Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids in the reverse order of the peptide sequence (Arg to Tyr). Activation of the carboxylic acid group of the incoming amino acid is typically achieved using reagents like HBTU/HOBt in the presence of a base such as DIEA.
-
Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in DMF.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Verification: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
-
Lyophilization: Lyophilize the purified peptide to obtain a stable, dry powder.
Caption: General workflow for solid-phase peptide synthesis of TAT (47-57).
In Vitro Transduction Assay using Fluorescence Microscopy
This protocol describes a qualitative method to visualize the cellular uptake of a fluorescently labeled TAT (47-57) peptide.
-
Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes or coverslips and culture overnight to allow for adherence.
-
Peptide Preparation: Prepare a stock solution of fluorescently labeled TAT (47-57) (e.g., FITC-TAT) in sterile water or PBS. Determine the concentration using spectrophotometry.
-
Cell Treatment: Dilute the fluorescent peptide to the desired final concentration (e.g., 1-10 µM) in serum-free cell culture medium. Remove the old medium from the cells and add the peptide-containing medium.
-
Incubation: Incubate the cells with the peptide for a specific duration (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.
-
Washing: Remove the peptide-containing medium and wash the cells three times with PBS to remove any peptide that is not internalized.
-
Fixation (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS.
-
Counterstaining (Optional): Stain the cell nuclei with a DNA dye such as DAPI or Hoechst for 10 minutes. Wash with PBS.
-
Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium. Visualize the cells using a fluorescence or confocal microscope.
Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol provides a quantitative measurement of the percentage of cells that have taken up the fluorescently labeled peptide and the mean fluorescence intensity.
-
Cell Culture: Grow cells in suspension (e.g., Jurkat) or as adherent cells in multi-well plates.
-
Cell Treatment: Treat the cells with varying concentrations of fluorescently labeled TAT (47-57) in serum-free medium for a defined period. Include an untreated control group.
-
Harvesting: For adherent cells, detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS containing 1% BSA to remove extracellular peptide.
-
Trypan Blue Quenching (Optional): To quench the fluorescence of membrane-bound peptide, resuspend the cells in a trypan blue solution for a few minutes before the final wash.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide). Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC channel).
-
Data Analysis: Gate on the live cell population and determine the percentage of fluorescently positive cells and the mean fluorescence intensity for each sample.
Applications in Drug Development
The ability of TAT (47-57) to deliver a diverse range of cargo molecules into cells makes it a valuable tool in drug development.
-
Protein and Peptide Delivery: TAT (47-57) can be fused to therapeutic proteins or peptides to facilitate their intracellular delivery for applications in cancer therapy, enzyme replacement therapy, and modulation of intracellular signaling pathways.[3]
-
Nucleic Acid Delivery: The peptide can be complexed with siRNA, miRNA, or plasmid DNA to mediate their entry into cells for gene silencing or gene therapy applications.[16]
-
Nanoparticle Delivery: TAT (47-57) can be conjugated to the surface of nanoparticles, such as liposomes or gold nanoparticles, to enhance their cellular uptake and targeted drug delivery.[1][8]
-
Imaging Probes: By attaching imaging agents like fluorescent dyes or quantum dots to TAT (47-57), researchers can develop probes for intracellular imaging and diagnostics.
Conclusion
The TAT (47-57) peptide is a highly efficient and versatile cell-penetrating peptide that has become an indispensable tool for researchers in life sciences and drug development. Its ability to overcome the plasma membrane barrier and deliver a wide variety of cargo into cells opens up new avenues for therapeutic interventions and a deeper understanding of cellular processes. The detailed information and protocols provided in this technical guide are intended to facilitate the successful application of this powerful peptide in a broad range of research and development endeavors.
References
- 1. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. HIV-1 tat Protein (47-57) peptide [novoprolabs.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 6. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Tat Peptide ≥97% (HPLC), lyophilized powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. pnas.org [pnas.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. pre.weill.cornell.edu [pre.weill.cornell.edu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Quantitative comparison of membrane transduction and endocytosis of oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Collection | ETH Library [research-collection.ethz.ch]
- 14. journals.plos.org [journals.plos.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In Vitro Efficient Transfection by CM18-Tat11 Hybrid Peptide: A New Tool for Gene-Delivery Applications | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Intracellular Localization of FAM-Labeled TAT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanisms, experimental protocols, and quantitative analysis related to the intracellular localization of FAM-labeled TAT (trans-activator of transcription) peptides. The HIV-1 TAT peptide is a canonical cell-penetrating peptide (CPP) widely utilized as a vector for intracellular drug delivery. Understanding its trafficking is paramount for the rational design of targeted therapeutics.
Mechanisms of Cellular Uptake and Intracellular Trafficking
The cellular entry of TAT peptides is a complex process that is not attributed to a single mechanism. The prevailing pathways are direct translocation across the plasma membrane and endocytosis.[1] The dominance of a particular pathway is influenced by several factors, including the peptide's concentration, the nature of the conjugated cargo, and the cell type.[2]
Direct Translocation: This energy-independent process involves the direct movement of the TAT peptide across the lipid bilayer. Models proposed for this mechanism include the formation of transient pores or inverted micelles.[3][4] It is thought to be more prevalent at higher concentrations of the peptide.
Endocytosis: This is an energy-dependent process and is now considered a major route for the internalization of TAT and its conjugates, especially at lower, more physiologically relevant concentrations.[5][6] Multiple endocytic pathways are implicated:
-
Macropinocytosis: A primary route for TAT peptide uptake, this process involves the formation of large, irregular vesicles (macropinosomes) from actin-driven membrane ruffling.[2][7] This pathway is often initiated by the interaction of the cationic TAT peptide with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[1]
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of small vesicles coated with the protein clathrin and has been reported as a mechanism for TAT peptide uptake.[2][6]
-
Caveolae-Mediated Endocytosis: This process involves flask-shaped invaginations of the plasma membrane called caveolae and is another route for the internalization of TAT-fusion proteins.[6]
Once internalized, the FAM-labeled TAT peptide is often observed in punctate structures within the cytoplasm, which correspond to endosomes.[8] For the peptide or its cargo to reach the cytosol and ultimately the nucleus, it must escape these endosomal vesicles. The exact mechanisms of endosomal escape are still under investigation but are a critical step for bioavailability. Following escape, the peptide can translocate to the nucleus, a process guided by its native nuclear localization signal (NLS).
Data Presentation: Quantitative Analysis of FAM-TAT Uptake
Quantitative data is essential for comparing the efficiency of TAT-mediated delivery under various conditions. Flow cytometry is a high-throughput method used to measure the mean fluorescence intensity (MFI) of a cell population, which correlates with the amount of internalized FAM-labeled peptide.
| Cell Line | Peptide/Conjugate | Concentration (µM) | Incubation Time | Mean Fluorescence Intensity (MFI) / Uptake Efficiency | Reference |
| MCF-7 | 5-FAM | 5 | 2 h | ~15 (arbitrary units) | [9] |
| MCF-7 | NTF (FAM-labeled TAT) | 5 | 2 h | ~100 (arbitrary units) | [9] |
| MCF-7 | C16NTF (Palmitoylated NTF) | 5 | 2 h | ~600 (arbitrary units) | [9] |
| MCF-7 | FITC-labeled Shuttle Peptide | 50 | 4 h | ~350 (arbitrary units) | [10] |
| HeLa | De novo designed peptide | Not Specified | Not Specified | Higher uptake than TAT (48-60) | [11] |
| HEK-293 | De novo designed peptide | Not Specified | Not Specified | Higher uptake than TAT (48-60) | [11] |
Note: The values for Mean Fluorescence Intensity are relative and should be used for comparison within the same study. Different experimental setups, fluorophores (FAM vs. FITC), and peptide sequences will result in different absolute values.
Experimental Protocols
Accurate assessment of intracellular localization requires meticulous experimental design and execution. The following are representative protocols for labeling, imaging, and quantifying the uptake of FAM-TAT.
N-Terminal FAM Labeling of TAT Peptide
This protocol describes the labeling of a peptide's N-terminal primary amine with a 5-Carboxyfluorescein (5-FAM) N-hydroxysuccinimide (NHS) ester.[12]
Materials:
-
TAT peptide with a free N-terminus
-
5-FAM, SE (5-Carboxyfluorescein, succinimidyl ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Peptide Dissolution: Dissolve the TAT peptide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL. The buffer must be free of primary amines (e.g., Tris).[13]
-
Dye Preparation: Immediately before use, dissolve the 5-FAM SE in a minimal amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[12]
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the dissolved 5-FAM SE to the peptide solution. Keep the reaction volume small to maintain high reactant concentrations.[12]
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.[12]
-
Purification: Purify the FAM-labeled TAT peptide from unreacted dye and salts using a size-exclusion chromatography column. The labeled peptide can be further purified using reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA.
-
Verification: Confirm successful labeling and purity via mass spectrometry (to observe the mass shift) and UV-Vis spectrophotometry.
-
Storage: Lyophilize the purified, labeled peptide for long-term storage.
Live-Cell Imaging with Confocal Microscopy
This protocol outlines the steps for visualizing the intracellular localization of FAM-TAT in living cells.[12]
Materials:
-
Cells seeded on glass-bottom dishes or chamber slides
-
FAM-labeled TAT peptide stock solution
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Confocal microscope with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes to achieve 50-70% confluency on the day of the experiment.
-
Peptide Preparation: Thaw the FAM-labeled TAT stock solution and dilute it to the desired final concentration (e.g., 5 µM) in pre-warmed live-cell imaging medium.
-
Cell Treatment: Gently remove the culture medium from the cells and replace it with the medium containing the FAM-TAT peptide.
-
Incubation: Incubate the cells for the desired time (e.g., 30 minutes to 4 hours) in the environmental chamber.
-
Imaging:
-
Transfer the dish to the confocal microscope stage.
-
Use a low laser power to locate the cells.
-
Set the appropriate laser line (e.g., 488 nm for FAM) and emission filter (e.g., 500-550 nm).
-
Optimize acquisition settings (laser power, gain, pinhole size) to achieve a good signal-to-noise ratio while minimizing phototoxicity.
-
Capture images, including Z-stacks, to analyze the three-dimensional distribution of the peptide. Optionally, co-stain with organelle-specific dyes (e.g., Hoechst for nucleus, LysoTracker for lysosomes) to determine co-localization.
-
Quantification of Cellular Uptake by Flow Cytometry
This protocol provides a method for quantifying the cellular uptake of FAM-TAT.[10][11]
Materials:
-
Cells in suspension or harvested from a culture plate
-
FAM-labeled TAT peptide
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10^6 cells/mL. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then neutralize the trypsin with culture medium.
-
Peptide Incubation: Add the FAM-labeled TAT peptide at the desired concentration to the cell suspension. Include an unlabeled cell sample as a negative control. Incubate for the specified time (e.g., 1 hour) at 37°C.
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound peptide. Centrifuge at 300 x g for 5 minutes between washes.
-
Trypsin Treatment (Optional but Recommended): To remove non-internalized, membrane-bound peptide, treat the cells with trypsin for 5 minutes. This step is crucial for distinguishing true internalization from surface binding.[14]
-
Resuspension: Resuspend the final cell pellet in 200-500 µL of flow cytometry buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use the appropriate laser (e.g., blue laser, 488 nm) and detector (e.g., FITC channel) to measure the fluorescence of at least 10,000 cells per sample.
-
Data Analysis: Gate the live cell population based on forward and side scatter. Analyze the histogram of fluorescence intensity for the gated population to determine the percentage of positive cells and the mean fluorescence intensity.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows discussed in this guide.
Caption: Cellular uptake pathways of FAM-labeled TAT peptide.
Caption: Signaling pathway for TAT-mediated macropinocytosis.
Caption: Experimental workflow for analyzing FAM-TAT localization.
References
- 1. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FITC/FAM Labeling-Nanjing TGpeptide Co., Ltd [tgpeptides.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cationic TAT peptide transduction domain enters cells by macropinocytosis. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Cys(Npys)-TAT(47-57) FAM: A Technical Guide to Intracellular Cargo Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core principles of cargo delivery utilizing the Cys(Npys)-TAT(47-57) FAM peptide. This cell-penetrating peptide (CPP) construct is a powerful tool for transporting a wide array of cargo molecules into the intracellular environment. The guide details the mechanism of action, experimental protocols, and quantitative data to provide a comprehensive resource for researchers in the field of drug delivery and cellular biology.
Core Principle: A Tripartite System for Targeted Intracellular Delivery
The Cys(Npys)-TAT(47-57) FAM peptide is a chemically synthesized construct engineered for efficient intracellular cargo delivery and tracking. Its functionality is derived from three key components:
-
TAT(47-57) Peptide: This sequence (YGRKKRRQRRR) is derived from the trans-activator of transcription (Tat) protein of the Human Immunodeficiency Virus 1 (HIV-1). It is rich in arginine and lysine (B10760008) residues, imparting a strong positive charge that facilitates interaction with the negatively charged cell membrane and subsequent internalization.
-
Cys(Npys): The N-terminal cysteine residue is modified with a 3-nitro-2-pyridinesulfenyl (Npys) group. This group serves as a reactive handle for the facile conjugation of thiol-containing cargo molecules via a disulfide bond. This disulfide linkage is designed to be stable in the extracellular environment but cleavable within the reducing intracellular milieu.
-
FAM (Carboxyfluorescein): This widely used green fluorophore is attached to the peptide, typically at the C-terminus. It allows for the direct visualization and quantification of the peptide and its conjugated cargo during cellular uptake and trafficking studies using techniques like fluorescence microscopy and flow cytometry.
The overarching principle involves a three-step process:
-
Cargo Conjugation: A thiol-containing cargo molecule is attached to the Cys(Npys) moiety of the peptide through a thiol-disulfide exchange reaction, forming a stable disulfide bond.
-
Cellular Uptake: The resulting peptide-cargo conjugate is introduced to cells, where the TAT(47-57) sequence mediates its internalization.
-
Intracellular Cargo Release: Once inside the cell, the disulfide bond linking the cargo to the peptide is reduced by intracellular molecules like glutathione (B108866), releasing the free and active cargo into the cytoplasm.
Mechanism of Action: From Extracellular Space to Cytosolic Release
The delivery process is a cascade of events, starting with the initial interaction with the cell surface and culminating in the release of the cargo within the cell.
Cargo Conjugation via Thiol-Disulfide Exchange
The 3-nitro-2-pyridinesulfenyl (Npys) group on the cysteine residue is an activated thiol that readily reacts with a free thiol group on a cargo molecule. This reaction is a nucleophilic attack by the cargo's thiolate anion on the sulfur atom of the Npys group, leading to the formation of a mixed disulfide bond and the release of 3-nitro-2-pyridinethiol.
Cellular Internalization Pathways
The cellular uptake of TAT-conjugated cargo is a complex process that can occur through multiple pathways. The initial step involves the electrostatic interaction of the positively charged TAT peptide with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. Following this initial binding, internalization is primarily mediated by endocytic pathways.[1]
-
Macropinocytosis: This is a form of fluid-phase endocytosis that involves the formation of large, irregular vesicles called macropinosomes. It is often considered a major pathway for the uptake of TAT and its conjugates.
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form clathrin-coated vesicles that encapsulate the extracellular material.[2][3]
-
Caveolae-Mediated Endocytosis: While some studies have suggested the involvement of caveolae, small flask-shaped invaginations of the plasma membrane, this pathway is generally considered less prominent for TAT peptide uptake compared to macropinocytosis and clathrin-mediated endocytosis.[1]
The choice of uptake pathway can be influenced by the nature and size of the conjugated cargo, as well as the cell type.[4]
Intracellular Trafficking and Cargo Release
Following endocytosis, the peptide-cargo conjugate is enclosed within endosomes. For the cargo to exert its biological effect, it must escape the endosomal compartment and be released from the peptide carrier. Endosomal escape is a critical and often rate-limiting step in the delivery process.
Once in the cytoplasm, the disulfide bond linking the cargo to the TAT peptide is exposed to the reducing environment of the cell. The high intracellular concentration of glutathione (GSH) facilitates the cleavage of the disulfide bond through a thiol-disulfide exchange reaction, releasing the cargo in its active form.[5]
Quantitative Data
The efficiency of TAT-mediated cargo delivery can be influenced by various factors, including the cargo itself, the cell type, and the incubation conditions. The following tables summarize representative quantitative data from studies on TAT-mediated delivery of protein cargo.
Table 1: Comparative Cellular Uptake of TAT-Conjugated Protein
| Cell-Penetrating Peptide | Cargo Protein | Cell Line | Uptake Efficiency (relative to control) | Reference |
| Tat | Avidin (68 kDa) | HeLa | ~8-fold increase | [6] |
| Penetratin | Avidin (68 kDa) | HeLa | ~4-fold increase | [6] |
| Transportan | Avidin (68 kDa) | HeLa | ~10-fold increase | [6] |
Note: This table provides a comparison of TAT with other common CPPs for the delivery of a model protein. The actual uptake efficiency for a specific cargo will vary.
Table 2: Quantification of Internalized TAT-Fusion Protein
| Method | Cell Line | TAT-Fusion Protein | Quantification Result | Reference |
| Flow Cytometry | Jurkat | TAT-Cre Recombinase | >95% positive cells after 1h | [6] |
| ELISA | HeLa | TAT-Streptavidin | ~150 ng/mg total cell protein | [6] |
Note: These values represent examples of the levels of intracellular protein that can be achieved with TAT-mediated delivery.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of Cys(Npys)-TAT(47-57) FAM for cargo delivery.
Protocol for Cargo Conjugation
This protocol describes the conjugation of a thiol-containing cargo to Cys(Npys)-TAT(47-57) FAM.
-
Reagent Preparation:
-
Dissolve Cys(Npys)-TAT(47-57) FAM in an appropriate buffer (e.g., 0.1 M sodium phosphate, pH 7.0).
-
Dissolve the thiol-containing cargo in the same buffer. If the cargo is a protein, ensure the buffer is compatible with maintaining its stability and activity.
-
-
Conjugation Reaction:
-
Mix the Cys(Npys)-TAT(47-57) FAM and the cargo solution at a desired molar ratio (e.g., 1:1.5 peptide to cargo).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by observing the release of the 3-nitro-2-pyridinethiol byproduct, which absorbs light at 343 nm.
-
-
Purification of the Conjugate:
-
Remove the unreacted cargo and peptide, as well as the reaction byproduct, using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and determine the purity of the final product using techniques such as HPLC and mass spectrometry.
-
Protocol for Cellular Uptake and Trafficking Studies
This protocol details the use of fluorescence microscopy to visualize the cellular uptake and intracellular localization of the FAM-labeled peptide-cargo conjugate.
-
Cell Culture:
-
Plate the cells of interest onto glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 60-80%).
-
-
Treatment:
-
Prepare a solution of the Cys(Npys)-TAT(47-57) FAM-cargo conjugate in serum-free cell culture medium at the desired concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the conjugate-containing medium to the cells and incubate for the desired time period (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.
-
-
Cell Staining (Optional):
-
To visualize specific organelles, cells can be co-stained with organelle-specific fluorescent dyes (e.g., Hoechst for the nucleus, LysoTracker for lysosomes).
-
-
Imaging:
-
After incubation, wash the cells three times with PBS to remove any non-internalized conjugate.
-
Add fresh culture medium or PBS to the cells.
-
Visualize the cells using a confocal fluorescence microscope with the appropriate filter sets for FAM and any other fluorescent dyes used.
-
-
Image Analysis:
-
Analyze the captured images to determine the intracellular localization of the FAM signal and its co-localization with any organelle markers.
-
Protocol for Quantifying Cellular Uptake by Flow Cytometry
This protocol provides a method for the quantitative analysis of cellular uptake of the FAM-labeled conjugate.
-
Cell Preparation:
-
Seed cells in a multi-well plate and culture to 70-80% confluency.
-
-
Treatment:
-
Incubate the cells with the Cys(Npys)-TAT(47-57) FAM-cargo conjugate at various concentrations and for different time points.
-
-
Cell Harvesting:
-
After incubation, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or trypsin.
-
Resuspend the cells in PBS containing a small amount of bovine serum albumin (BSA).
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with a laser for exciting FAM (e.g., 488 nm).
-
Measure the fluorescence intensity of individual cells.
-
-
Data Analysis:
-
Determine the percentage of fluorescently labeled cells and the mean fluorescence intensity of the cell population. This will provide a quantitative measure of the uptake efficiency.
-
Protocol for Assessing Intracellular Cargo Release
This protocol describes a method to indirectly assess the release of the cargo from the peptide by observing its biological activity or localization.
-
Experimental Setup:
-
Choose a cargo molecule with a readily measurable biological activity or a distinct subcellular localization upon release (e.g., a fluorescent protein that translocates to the nucleus).
-
-
Cell Treatment:
-
Treat the cells with the Cys(Npys)-TAT(47-57) FAM-cargo conjugate as described in the cellular uptake protocol.
-
-
Assay for Cargo Activity/Localization:
-
At various time points after treatment, perform an assay to measure the biological activity of the released cargo (e.g., an enzyme activity assay, a reporter gene assay).
-
Alternatively, use fluorescence microscopy to observe the subcellular localization of the released cargo, looking for a pattern that is distinct from the endosomal localization of the intact conjugate.
-
-
Controls:
-
Include appropriate controls, such as cells treated with the free cargo (to assess its baseline activity and localization) and cells treated with a non-cleavable version of the peptide-cargo conjugate.
-
Conclusion
The Cys(Npys)-TAT(47-57) FAM peptide represents a versatile and powerful platform for the intracellular delivery of a wide range of therapeutic and diagnostic agents. Its tripartite design, combining a potent cell-penetrating peptide, a cleavable linker for cargo conjugation, and a fluorescent tag for tracking, provides a robust system for researchers. A thorough understanding of its mechanism of action and the application of the detailed experimental protocols provided in this guide will enable scientists and drug development professionals to effectively harness the potential of this technology for advancing their research and therapeutic goals.
References
- 1. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 4. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Technical Guide to FAM Fluorophore Specifications for Microscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the 6-carboxyfluorescein (B556484) (FAM) fluorophore, a widely used green fluorescent dye in microscopy and other biological applications. This document outlines its core spectral and physical properties, details experimental protocols for its use in key microscopy techniques, and provides visual representations of the underlying principles and workflows.
Core Specifications of FAM Fluorophore
FAM is a derivative of fluorescein, valued for its bright green fluorescence and compatibility with standard microscopy equipment.[1][2] Its utility is defined by several key quantitative parameters that dictate its performance in various applications.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~495 nm | [1][3][4] |
| Emission Maximum (λem) | ~520 nm | [1][4][5] |
| Molar Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ | [5][6] |
| Quantum Yield (Φ) | >0.9 | [1] |
| Recommended Laser Line | 488 nm | [7] |
| Common Filter Set | FITC | [1][7] |
Photostability and pH Sensitivity:
FAM exhibits moderate photostability, meaning it is susceptible to photobleaching under prolonged or intense light exposure.[2][8] Therefore, minimizing exposure times and using anti-fade mounting media are recommended for imaging. The fluorescence intensity of FAM is also pH-dependent, with a significant decrease in acidic conditions (below pH 7).[1] For optimal and stable fluorescence, it is best used in a pH range of 7.5 to 8.5.[9]
Key Applications in Microscopy
Due to its spectral properties, FAM is a versatile fluorophore for various microscopy techniques, including:
-
Fluorescence Microscopy: Routinely used for visualizing cells and tissues.[2]
-
Fluorescence In Situ Hybridization (FISH): For the detection and localization of specific DNA or RNA sequences within cells.[4]
-
Immunofluorescence (IF): For the detection and localization of specific proteins through antibody labeling.[6][10]
-
Flow Cytometry: For the analysis and sorting of cells.[1]
Experimental Protocols
Below are detailed methodologies for two of the most common applications of FAM in microscopy: Fluorescence In Situ Hybridization (FISH) and Immunofluorescence (IF).
Fluorescence In Situ Hybridization (FISH) Protocol with FAM-labeled Probes
This protocol provides a general workflow for the detection of specific nucleic acid sequences in cells or tissues using a FAM-labeled probe.
1. Sample Preparation:
- Fix cells or tissue sections with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[11][12]
- Wash the samples twice with PBS.
- Permeabilize the cells to allow probe entry. For cultured cells, this can be achieved with a solution of 0.2% Triton X-100 in PBS for 5-10 minutes on ice.[10] For tissue sections, treatment with pepsin (0.5 mg/ml in 0.01N HCl) at 37°C for 15 minutes can be used.[13]
- Wash samples with 2xSSC (Saline-Sodium Citrate) buffer.
- Dehydrate the samples through a series of ethanol (B145695) washes (e.g., 70%, 90%, and 100%) for 1-2 minutes each and then air dry.[12][13]
2. Hybridization:
- Prepare a hybridization buffer containing the FAM-labeled probe at the desired concentration (e.g., 2.5 ng/µl).[4]
- Denature the probe and the target DNA simultaneously by heating the slide at 75°C for 10 minutes.[13]
- Incubate the slides in a humidified chamber at 37°C overnight to allow for hybridization.[12]
3. Post-Hybridization Washes:
- Wash the slides in a series of increasingly stringent SSC buffers to remove the unbound and non-specifically bound probe. A typical series might be:
- 2xSSC at 40°C for 5 minutes.[13]
- 0.1xSSC at 40°C for 5 minutes.[13]
- 2xSSC at 40°C for 5 minutes.[13]
4. Counterstaining and Mounting:
- Counterstain the nuclei with a DNA-specific stain such as DAPI (4',6-diamidino-2-phenylindole).
- Mount the coverslip using an anti-fade mounting medium.
- Store the slides in the dark at 4°C until imaging.
5. Imaging:
- Visualize the FAM signal using a fluorescence microscope equipped with a FITC filter set.
Immunofluorescence (IF) Protocol with FAM-conjugated Antibodies
This protocol outlines the steps for detecting a target protein using a primary antibody followed by a FAM-conjugated secondary antibody.
1. Sample Preparation:
- Grow cells on sterile glass coverslips.
- Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 10-20 minutes to allow antibody access to intracellular antigens.[6][10]
2. Blocking:
- Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% normal goat serum or 1% BSA) for 1 hour at room temperature.[6]
3. Primary Antibody Incubation:
- Dilute the primary antibody against the target protein to its optimal concentration in the blocking buffer.
- Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[14]
4. Secondary Antibody Incubation:
- Wash the cells three times with PBS.
- Dilute the FAM-conjugated secondary antibody (which is specific for the primary antibody's host species) in the blocking buffer.
- Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[6]
5. Counterstaining and Mounting:
- Wash the cells three times with PBS.
- Counterstain the nuclei with DAPI, if desired.
- Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
6. Imaging:
- Image the slides on a fluorescence microscope using the appropriate filter set for FAM (e.g., FITC).
Visualizations
The following diagrams illustrate the fundamental principles and workflows associated with the use of FAM fluorophore in microscopy.
References
- 1. horiba.com [horiba.com]
- 2. edinst.com [edinst.com]
- 3. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 4. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 5. Molecular Expressions Microscopy Primer: Fluorescence - Jablonski Diagram - Interactive Tutorial [micro.magnet.fsu.edu]
- 6. usbio.net [usbio.net]
- 7. ossila.com [ossila.com]
- 8. Photobleaching [evidentscientific.com]
- 9. biotium.com [biotium.com]
- 10. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 11. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Fluorescence In Situ Hybridization (FISH) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. abyntek.com [abyntek.com]
- 14. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]
Methodological & Application
Application Notes and Protocols: Cys(Npys)-TAT (47-57) FAM-labeled Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cys(Npys)-TAT (47-57) FAM-labeled peptide is a versatile tool for intracellular delivery and analysis. This peptide combines three key functional elements:
-
TAT (47-57): A well-characterized cell-penetrating peptide (CPP) derived from the HIV-1 trans-activator of transcription (TAT) protein.[1] Its arginine-rich sequence (YGRKKRRQRRR) facilitates efficient translocation across the plasma membrane of various cell types, enabling the delivery of conjugated cargo molecules.[1][2]
-
Cys(Npys): An N-terminal cysteine residue protected with a 3-nitro-2-pyridinesulfenyl (Npys) group. This activated thiol allows for specific and rapid covalent conjugation to molecules containing a free sulfhydryl group (e.g., another peptide or a small molecule) via a disulfide exchange reaction.[3][4]
-
FAM (Carboxyfluorescein): A widely used green fluorescent dye covalently attached to the peptide. With an excitation maximum of approximately 494 nm and an emission maximum of 518 nm, FAM allows for the direct visualization and quantification of peptide uptake and intracellular localization using techniques such as fluorescence microscopy and flow cytometry.[5][6]
These features make the Cys(Npys)-TAT (47-57) FAM-labeled peptide an ideal candidate for studies involving the intracellular delivery of thiol-containing molecules, allowing for the investigation of their biological activity and fate within the cell.
Applications
-
Intracellular Delivery of Thiol-Containing Cargo: The primary application is the delivery of cysteine-containing peptides, proteins, or small molecules into living cells.
-
Study of Cellular Uptake Mechanisms: The fluorescent FAM label enables the investigation of the kinetics and pathways of TAT-mediated internalization.[7][8]
-
High-Throughput Screening: Flow cytometry-based assays can be used to quantify peptide uptake across different cell types or under various experimental conditions.[6][9][10]
-
Visualization of Intracellular Trafficking: Fluorescence microscopy allows for the real-time or fixed-cell imaging of the peptide's journey into and within the cell, including endosomal localization and potential escape into the cytoplasm.
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Sequence | Cys(Npys)-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys(FAM)-NH2 | Generic peptide structure |
| Excitation Wavelength | ~494 nm | Generic FAM properties |
| Emission Wavelength | ~518 nm | Generic FAM properties |
| Uptake Mechanism | Endocytosis and Direct Translocation | [2][11][12] |
Table 2: Representative Quantitative Cellular Uptake Data (Flow Cytometry)
The following table summarizes hypothetical data based on typical results from the literature, demonstrating the utility of this peptide in quantitative uptake studies. Values represent the mean fluorescence intensity (MFI) as a percentage of the control (TAT peptide alone).
| Cell Line | Condition | Mean Fluorescence Intensity (% of Control) |
| HeLa | 37°C, 1 hour | 100% |
| HeLa | 4°C, 1 hour | 25% |
| HeLa | 37°C, 1 hour + Sodium Azide (B81097) | 30% |
| Jurkat | 37°C, 1 hour | 85% |
| MCF-7 | 37°C, 1 hour | 110% |
Note: Lower temperatures and metabolic inhibitors like sodium azide are known to significantly reduce the cellular uptake of TAT peptides, indicating an energy-dependent process.[13][14] Different cell lines can exhibit varying uptake efficiencies.
Experimental Protocols
Protocol 1: Conjugation of a Thiol-Containing Cargo to Cys(Npys)-TAT (47-57) FAM-labeled Peptide
This protocol describes the formation of a disulfide bond between the Cys(Npys)-activated peptide and a cargo molecule containing a free thiol group.
Materials:
-
Cys(Npys)-TAT (47-57) FAM-labeled peptide
-
Thiol-containing cargo (e.g., a cysteine-terminated peptide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving the peptide and cargo
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) for purification
-
Mass spectrometer for product verification
Procedure:
-
Dissolve Reactants: Separately dissolve the Cys(Npys)-TAT (47-57) FAM-labeled peptide and the thiol-containing cargo in a minimal amount of DMF or DMSO.
-
Reaction Setup: In a microcentrifuge tube, add the dissolved thiol-containing cargo to the reaction buffer.
-
Initiate Reaction: Add the dissolved Cys(Npys)-TAT (47-57) FAM-labeled peptide to the cargo solution. A typical molar ratio is 1:1, though optimization may be required.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. The reaction can be monitored by RP-HPLC to assess the formation of the conjugate.
-
Purification: Purify the resulting conjugate from unreacted starting materials and byproducts using RP-HPLC.
-
Verification: Confirm the molecular weight of the purified conjugate using mass spectrometry.
-
Storage: Lyophilize the purified conjugate and store it at -20°C or -80°C, protected from light.
Protocol 2: Qualitative Cellular Uptake Analysis by Fluorescence Microscopy
This protocol allows for the visualization of the intracellular localization of the FAM-labeled peptide conjugate.
Materials:
-
Purified Cargo-S-S-TAT-FAM conjugate
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI for nuclear staining
-
Paraformaldehyde (PFA) for cell fixation
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope with appropriate filter sets for FAM (blue excitation, green emission) and Hoechst/DAPI (UV excitation, blue emission).
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere and grow to 70-80% confluency.
-
Peptide Incubation: Prepare a working solution of the Cargo-S-S-TAT-FAM conjugate in complete cell culture medium (e.g., at a final concentration of 5-10 µM). Remove the old medium from the cells and add the peptide-containing medium.
-
Incubation: Incubate the cells for a desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Washing: Remove the peptide-containing medium and wash the cells three times with PBS to remove any peptide that is not internalized.
-
Nuclear Staining: Incubate the cells with Hoechst 33342 or DAPI solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Final Wash and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. The green fluorescence from FAM will indicate the location of the peptide conjugate, and the blue fluorescence will show the nuclei.
Protocol 3: Quantitative Cellular Uptake Analysis by Flow Cytometry
This protocol provides a quantitative measure of peptide uptake on a per-cell basis.
Materials:
-
Purified Cargo-S-S-TAT-FAM conjugate
-
Cell line of interest grown in suspension or adherent cells to be detached
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer equipped with a 488 nm laser for FAM excitation.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension. For adherent cells, wash with PBS, detach using Trypsin-EDTA, and then neutralize with complete medium. Centrifuge and resuspend in fresh medium.
-
Peptide Incubation: Aliquot approximately 5x10^5 cells per flow cytometry tube. Add the Cargo-S-S-TAT-FAM conjugate to the desired final concentration (e.g., 1-10 µM). Include an untreated control sample.
-
Incubation: Incubate the cells for a set time (e.g., 1 hour) at 37°C in a CO2 incubator. For mechanism studies, parallel incubations can be performed at 4°C to assess energy-dependent uptake.
-
Washing: After incubation, wash the cells three times with cold PBS to stop uptake and remove extracellular peptide. Centrifuge at 300 x g for 5 minutes between washes.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of cold PBS.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel for FAM (e.g., FITC channel). Collect data for at least 10,000 events per sample.
-
Data Analysis: Gate on the live cell population based on forward and side scatter. Determine the mean fluorescence intensity (MFI) for the control and peptide-treated samples. The shift in MFI in the treated samples compared to the control indicates cellular uptake.
Signaling Pathways and Uptake Mechanisms
The cellular entry of TAT (47-57) is a complex process that is not fully elucidated but is known to occur through multiple pathways.[2][12]
-
Direct Translocation: At high concentrations, the cationic peptide is thought to interact with the negatively charged plasma membrane, leading to membrane destabilization and direct entry into the cytoplasm. This process is generally considered energy-independent.
-
Endocytosis: This is an energy-dependent process and is considered a major route of entry, especially for TAT-cargo conjugates.[15][16] Several endocytic pathways may be involved:
-
Macropinocytosis: This is a form of fluid-phase endocytosis that results in the formation of large vesicles (macropinosomes). It has been identified as a significant pathway for TAT peptide uptake.[11]
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits and vesicles.
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.
-
Once inside endocytic vesicles, the peptide-cargo conjugate must escape into the cytoplasm to reach its target. The exact mechanism of endosomal escape is also an area of active research.
References
- 1. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 2. Complexes of plasmid DNA with basic domain 47-57 of the HIV-1 Tat protein are transferred to mammalian cells by endocytosis-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. scifiniti.com [scifiniti.com]
- 13. pre.weill.cornell.edu [pre.weill.cornell.edu]
- 14. researchgate.net [researchgate.net]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Conjugation to Cys(Npys)-TAT(47-57) FAM
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins to cell-penetrating peptides (CPPs) is a powerful strategy to enhance the intracellular delivery of therapeutic proteins, research tools, and diagnostic agents. The HIV-1 trans-activator of transcription (TAT) peptide, specifically the region spanning amino acids 47-57, is a widely utilized CPP known for its efficient translocation across cellular membranes. This document provides a detailed protocol for the conjugation of a protein of interest to a TAT(47-57) peptide that has been functionalized with an N-terminal 3-nitro-2-pyridinesulfenyl (Npys)-activated cysteine and a C-terminal Fluorescein (FAM) label for detection and quantification.
The conjugation chemistry is based on a highly specific and efficient thiol-disulfide exchange reaction. The Npys group on the peptide's cysteine residue reacts with a free sulfhydryl group (from a cysteine residue) on the target protein, forming a stable disulfide bond. This method offers a site-specific conjugation approach, provided the protein has an accessible cysteine residue.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Cys(Npys)-TAT(47-57) FAM Peptide | Custom Synthesis | The thiol-reactive, fluorescently labeled cell-penetrating peptide. |
| Protein of Interest (with accessible Cys) | User-provided | The protein to be conjugated. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Various | Reducing agent to ensure a free thiol on the protein. |
| Phosphate Buffered Saline (PBS), pH 7.2-7.4 | Various | Reaction and storage buffer. |
| Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) | Various | Solvent for dissolving the Cys(Npys)-TAT(47-57) FAM peptide. |
| Size-Exclusion Chromatography (SEC) Column | Various | For purification of the protein-peptide conjugate. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) reagents | Various | For analysis of the conjugation reaction and purity of the final product. |
| Mass Spectrometer | N/A | For detailed characterization of the conjugate. |
| UV-Vis Spectrophotometer | N/A | For determining the concentration of the protein and the degree of labeling. |
Experimental Protocols
Preparation of the Protein of Interest
The target protein must have at least one accessible free cysteine residue for conjugation. If the protein contains disulfide bonds that mask the reactive cysteine, a reduction step is necessary.
Protocol for Protein Reduction (if necessary):
-
Dissolve the protein in a suitable buffer, such as PBS, at a concentration of 1-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the protein solution. TCEP is preferred over dithiothreitol (B142953) (DTT) as it does not contain a free thiol and does not need to be removed prior to the conjugation reaction.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
If DTT is used, it must be removed by dialysis or using a desalting column before proceeding to the conjugation step.
Conjugation of Cys(Npys)-TAT(47-57) FAM to the Protein
This protocol is based on a thiol-disulfide exchange reaction. The reaction should be performed in a buffer with a pH between 7.0 and 7.5 to ensure the protein's thiol groups are sufficiently nucleophilic while minimizing the reaction with other amino acid side chains.
Conjugation Reaction Protocol:
-
Immediately before use, dissolve the lyophilized Cys(Npys)-TAT(47-57) FAM peptide in a minimal amount of DMSO or DMF to create a stock solution (e.g., 10 mM).
-
In a reaction tube, add the prepared protein solution (from step 1).
-
Add the Cys(Npys)-TAT(47-57) FAM stock solution to the protein solution to achieve a final molar ratio of peptide to protein between 10:1 and 20:1. The optimal ratio may need to be determined empirically for each specific protein.
-
Gently mix the reaction solution and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
The progress of the reaction can be monitored by SDS-PAGE, where the conjugated protein will show a higher molecular weight band compared to the unconjugated protein.
Purification of the Protein-Peptide Conjugate
After the conjugation reaction, it is essential to remove any unreacted peptide and byproducts. Size-exclusion chromatography (SEC) is a suitable method for this purpose, as it separates molecules based on their size.
Purification Protocol using SEC:
-
Equilibrate the SEC column with an appropriate buffer, such as PBS (pH 7.4).
-
Load the conjugation reaction mixture onto the column.
-
Elute the protein-peptide conjugate with the equilibration buffer.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and 494 nm (for FAM). The protein-peptide conjugate will elute in the earlier fractions, while the smaller, unconjugated peptide will elute later.
-
Pool the fractions containing the purified conjugate.
-
Confirm the purity of the pooled fractions by SDS-PAGE.
Characterization of the Protein-Peptide Conjugate
a. SDS-PAGE Analysis:
-
Run samples of the unconjugated protein, the conjugation reaction mixture, and the purified conjugate on an SDS-PAGE gel.
-
The conjugated protein will exhibit a noticeable upward shift in molecular weight compared to the unconjugated protein. The FAM label will also allow for in-gel fluorescence imaging if the appropriate equipment is available.
b. Mass Spectrometry:
-
For a precise characterization of the conjugate, perform mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
The mass spectrum of the conjugate will show an increase in mass corresponding to the molecular weight of the Cys(Npys)-TAT(47-57) FAM peptide for each conjugated peptide molecule. This allows for the determination of the number of peptides conjugated per protein molecule.
c. Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy:
The DOL, which represents the average number of peptide molecules conjugated to each protein molecule, can be estimated using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 494 nm (A494), the maximum absorbance for FAM.
-
Calculate the concentration of the FAM moiety using the Beer-Lambert law:
-
[FAM] (M) = A494 / εFAM
-
Where εFAM is the molar extinction coefficient of FAM at 494 nm (~75,000 M-1cm-1).
-
-
Calculate the corrected absorbance of the protein at 280 nm, accounting for the absorbance of FAM at this wavelength:
-
A280, corrected = A280 - (A494 * CF280)
-
Where CF280 is the correction factor for FAM at 280 nm (~0.2).
-
-
Calculate the protein concentration:
-
[Protein] (M) = A280, corrected / εProtein
-
Where εProtein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the Degree of Labeling:
-
DOL = [FAM] / [Protein]
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Reaction Conditions | ||
| pH | 7.0 - 7.5 | Optimal for thiol-disulfide exchange. |
| Temperature | Room Temperature or 4°C | Room temperature for faster reaction; 4°C for overnight incubation to minimize protein degradation. |
| Reaction Time | 1 - 2 hours or Overnight | Reaction progress can be monitored by SDS-PAGE. |
| Molar Ratio (Peptide:Protein) | 10:1 to 20:1 | The optimal ratio should be determined empirically. A higher excess of peptide can drive the reaction to completion but may require more extensive purification. |
| Characterization | ||
| Expected Molecular Weight Shift (SDS-PAGE) | ~2.3 kDa per peptide | The molecular weight of Cys(Npys)-TAT(47-57) FAM is approximately 2302.6 Da. |
| FAM Absorbance Max (λmax) | ~494 nm | For detection and quantification. |
| FAM Emission Max (λem) | ~518 nm | For fluorescence-based detection methods. |
Visualizations
Caption: Experimental workflow for the conjugation of a protein to Cys(Npys)-TAT(47-57) FAM.
Caption: Chemical reaction scheme for thiol-disulfide exchange.
Application Notes and Protocols for FAM-labeled TAT-mediated siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) offers a powerful tool for gene silencing and has significant therapeutic potential. However, the efficient delivery of siRNA into target cells remains a critical challenge due to its size and negative charge, which hinder its passage across the cell membrane. Cell-penetrating peptides (CPPs), such as the Trans-Activator of Transcription (TAT) peptide derived from HIV-1, have emerged as promising vectors for non-viral siRNA delivery. The TAT peptide, rich in basic amino acids, can form complexes with negatively charged siRNA molecules and facilitate their entry into cells.
This document provides detailed protocols for the delivery of siRNA into cells using a Fluorescein Amidite (FAM)-labeled TAT peptide. The FAM label allows for the direct visualization and quantification of siRNA uptake by methods such as fluorescence microscopy and flow cytometry. These protocols cover the formation of FAM-TAT/siRNA complexes, in vitro delivery into cultured cells, and the subsequent analysis of cellular uptake and gene silencing efficiency.
Core Principles
The delivery of siRNA using TAT peptides is based on the electrostatic interaction between the cationic TAT peptide and the anionic siRNA molecule. This interaction leads to the formation of condensed nanoparticles that can be internalized by cells, likely through endocytosis. Once inside the cell, the siRNA needs to escape the endosomal compartment to enter the cytoplasm, where it can be loaded into the RNA-induced silencing complex (RISC) to mediate the degradation of its target mRNA. The FAM label on the TAT peptide or siRNA allows for tracking the delivery process and quantifying the amount of siRNA that enters the cells.
Experimental Protocols
Protocol 1: Formation of FAM-TAT/siRNA Nanoparticles
This protocol describes the preparation of complexes between the FAM-labeled TAT peptide and siRNA. The ratio of peptide to siRNA is a critical parameter that needs to be optimized for efficient complexation and delivery.
Materials:
-
FAM-labeled TAT peptide (e.g., synthesized by a commercial vendor)
-
siRNA targeting the gene of interest (and a non-targeting control siRNA)
-
Nuclease-free water
-
Serum-free cell culture medium (e.g., Opti-MEM™)
Procedure:
-
Reconstitution of Reagents: Reconstitute the lyophilized FAM-TAT peptide and siRNA to a stock concentration of 20 µM in nuclease-free water. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Complex Formation: a. In a sterile, nuclease-free microcentrifuge tube, dilute the desired amount of siRNA in serum-free medium. b. In a separate tube, dilute the FAM-TAT peptide to the desired concentration in the same volume of serum-free medium. c. Add the diluted FAM-TAT peptide solution to the diluted siRNA solution. Note: The order of addition can be critical and should be kept consistent. d. Mix gently by pipetting up and down and incubate at room temperature for 30 minutes to allow for the formation of stable nanoparticles.[1] The optimal nitrogen-to-phosphate (N/P) ratio (molar ratio of amine groups in the peptide to phosphate (B84403) groups in the siRNA) should be determined empirically, with common starting points being 10:1 or 20:1.[2]
Protocol 2: In Vitro Delivery of FAM-TAT/siRNA Complexes to Adherent Cells
This protocol details the transfection of adherent cells in culture with the pre-formed FAM-TAT/siRNA nanoparticles.
Materials:
-
Adherent cells (e.g., HeLa, A549) plated in 24-well plates
-
Complete cell culture medium
-
FAM-TAT/siRNA nanoparticles (from Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. For example, seed 1.0 x 10^5 HeLa cells per well.[2]
-
Transfection: a. On the day of transfection, remove the culture medium from the wells. b. Wash the cells once with sterile PBS. c. Add the prepared FAM-TAT/siRNA complexes (e.g., 160 µL for a 24-well plate) to the cells.[2] The final siRNA concentration in the well typically ranges from 50 to 200 nM.[2] d. Incubate the cells with the complexes for 4 hours at 37°C in a CO2 incubator.[2] e. After the incubation, remove the transfection medium and replace it with fresh, complete culture medium.
-
Post-Transfection Incubation: Incubate the cells for an additional 24 to 72 hours before proceeding with analysis of cellular uptake or gene knockdown.[2][3]
Data Analysis and Visualization
Quantification of Cellular Uptake
The FAM label enables the quantitative analysis of siRNA delivery into cells using flow cytometry and the visualization of subcellular localization using fluorescence microscopy.
Protocol 3: Analysis of Cellular Uptake by Flow Cytometry
-
Cell Harvesting: After the desired incubation period (e.g., 4 to 24 hours post-transfection), wash the cells with PBS and detach them using trypsin-EDTA.[2]
-
Sample Preparation: Neutralize the trypsin with complete medium, and centrifuge the cell suspension at 360 x g for 5 minutes.[2]
-
Resuspension: Discard the supernatant and resuspend the cell pellet in cold PBS or a suitable flow cytometry buffer.
-
Analysis: Analyze the cell suspension using a flow cytometer equipped with a 488 nm laser for FAM excitation. The mean fluorescence intensity of the cell population is proportional to the amount of internalized FAM-labeled siRNA.
Protocol 4: Visualization of Cellular Uptake by Fluorescence Microscopy
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Transfection: Perform the transfection as described in Protocol 2.
-
Cell Fixation and Staining: a. After incubation, wash the cells twice with pre-warmed PBS.[2] b. Fix the cells with 4% paraformaldehyde or 10% formalin solution for 10 minutes at room temperature.[2] c. (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular staining is required.[2] d. (Optional) Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst 33342.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. The green fluorescence from FAM will indicate the localization of the TAT/siRNA complexes.
Assessment of Gene Silencing
The efficacy of siRNA delivery is ultimately determined by the extent of target gene knockdown. This can be assessed at both the mRNA and protein levels.
Protocol 5: Quantification of mRNA Knockdown by RT-qPCR
-
RNA Extraction: At 24-72 hours post-transfection, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The relative expression of the target gene is calculated using the ΔΔCt method.
Protocol 6: Analysis of Protein Knockdown by Western Blotting
-
Protein Extraction: At 48-72 hours post-transfection, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin). d. Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP). e. Detect the protein bands using a chemiluminescent substrate and an imaging system. The band intensities can be quantified using densitometry software.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Cellular Uptake of FAM-TAT/siRNA Complexes
| Treatment Group | siRNA Concentration (nM) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of FAM-Positive Cells (%) |
| Untreated Control | 0 | 10.5 ± 2.1 | 0.5 ± 0.2 |
| FAM-siRNA alone | 100 | 50.3 ± 5.6 | 8.2 ± 1.5 |
| FAM-TAT/Control siRNA | 100 | 850.7 ± 45.2 | 92.1 ± 3.4 |
| FAM-TAT/Target siRNA | 100 | 875.2 ± 51.8 | 93.5 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Gene Silencing Efficiency of TAT/siRNA Complexes
| Treatment Group | Target mRNA Expression (Relative to Untreated) | Target Protein Expression (Relative to Untreated) |
| Untreated Control | 1.00 ± 0.08 | 1.00 ± 0.11 |
| TAT/Control siRNA | 0.95 ± 0.07 | 0.98 ± 0.15 |
| TAT/Target siRNA | 0.25 ± 0.04 | 0.32 ± 0.06 |
Data are presented as mean ± standard deviation from three independent experiments. mRNA expression was determined by RT-qPCR and protein expression by Western blot densitometry.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for FAM-labeled TAT-mediated siRNA delivery and analysis.
Cellular Uptake and Gene Silencing Pathway
Caption: Cellular mechanism of TAT-mediated siRNA delivery and RNAi.
References
Application Notes and Protocols: Cys(Npys)-TAT (47-57) FAM for Nanoparticle Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cys(Npys)-TAT (47-57) FAM peptide is a powerful tool for enhancing the intracellular delivery of nanoparticles. This peptide combines the cell-penetrating properties of the HIV-1 trans-activating transcriptor (TAT) protein transduction domain (residues 47-57, sequence: YGRKKRRQRRR) with a fluorescent reporter (FAM, Carboxyfluorescein) and a reactive cysteine residue for conjugation. The 3-nitro-2-pyridinesulfenyl (Npys) group on the cysteine provides a readily reactive site for thiol-based conjugation to nanoparticles, forming a stable disulfide bond. The FAM label allows for easy tracking and quantification of nanoparticle uptake into cells.
These application notes provide an overview of the use of Cys(Npys)-TAT (47-57) FAM for nanoparticle delivery, including key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Data Presentation
Table 1: Physicochemical Properties of TAT-Conjugated Nanoparticles
| Nanoparticle Formulation | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (P.I.) | Zeta Potential (mV) | Reference |
| Unconjugated Nanoparticles | 234 | N/A | Anionic | [1] |
| TAT-Conjugated Nanoparticles | >300 | N/A | Slightly Cationic | [1] |
| Ritonavir-loaded NPs (RNPs) | 234 | N/A | N/A | [2] |
| TAT-RNPs | >300 | N/A | N/A | [2] |
Table 2: Cellular Uptake and Cytotoxicity Data
| Cell Line | Nanoparticle Formulation | Uptake Efficiency | Cytotoxicity (IC50) | Reference |
| MDCK-MDR1 | TAT-conjugated NPs | 2-fold increase in presence of free TAT | N/A | [1] |
| HeLa | TAT-functionalized AuNPs | Correlates with positive charge distribution | N/A | [3] |
| HUVECs | TAT-RNPs | Dependent on peptide amount and NP concentration | N/A | [2] |
| KB-V1 | Tat-doxorubicin conjugates | Time-dependent increase | N/A | [4] |
| D17 and U2OS | Au-GSH-Dox | Enhanced compared to free Dox | N/A | [5] |
| MCF-7 | C16NTF (palmitoylated TAT-5-FAM) | Increased compared to NTF | N/A | [6] |
Experimental Protocols
Protocol 1: Conjugation of Cys(Npys)-TAT (47-57) FAM to Thiol-Modified Nanoparticles
This protocol describes the conjugation of the Cys(Npys)-TAT (47-57) FAM peptide to nanoparticles that have been surface-functionalized with thiol groups.
Materials:
-
Cys(Npys)-TAT (47-57) FAM peptide
-
Thiol-modified nanoparticles
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Ultracentrifugation equipment
-
Fluorescence spectrophotometer
Procedure:
-
Peptide Reconstitution: Dissolve the lyophilized Cys(Npys)-TAT (47-57) FAM peptide in the Reaction Buffer to a desired stock concentration.
-
Nanoparticle Suspension: Disperse the thiol-modified nanoparticles in the Reaction Buffer.
-
Conjugation Reaction:
-
Add the Cys(Npys)-TAT (47-57) FAM solution to the nanoparticle suspension. The molar ratio of peptide to nanoparticles should be optimized for your specific application.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The Npys group on the peptide will react with the thiol groups on the nanoparticles to form a stable disulfide bond.
-
-
Purification:
-
To remove unreacted peptide, centrifuge the reaction mixture at high speed (conditions will vary depending on the nanoparticle size and density).
-
Carefully aspirate the supernatant containing the unreacted peptide.
-
Resuspend the nanoparticle pellet in fresh Reaction Buffer.
-
Repeat the centrifugation and resuspension steps two more times.
-
-
Quantification of Conjugated Peptide:
-
Measure the fluorescence of the collected supernatants using a fluorescence spectrophotometer (λex = 494 nm, λem = 518 nm for FAM).
-
Create a standard curve using known concentrations of the Cys(Npys)-TAT (47-57) FAM peptide.
-
Determine the amount of unreacted peptide in the supernatants from the standard curve.
-
Calculate the amount of conjugated peptide by subtracting the amount of unreacted peptide from the initial amount added.
-
Protocol 2: Characterization of TAT-Conjugated Nanoparticles
1. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):
-
Dilute a small aliquot of the purified TAT-conjugated nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water).
-
Analyze the sample using a DLS instrument to determine the mean hydrodynamic diameter, polydispersity index (P.I.), and zeta potential.
-
Compare the results to unconjugated nanoparticles to confirm successful conjugation, which typically leads to an increase in size and a shift towards a more positive zeta potential.[1][2]
2. Morphological Analysis (Transmission Electron Microscopy - TEM):
-
Prepare a TEM grid by drop-casting a small volume of the diluted nanoparticle suspension onto the grid and allowing it to air-dry.
-
Optionally, negatively stain the sample to enhance contrast.
-
Image the nanoparticles using a TEM to visualize their morphology and confirm that they have not aggregated after conjugation.
Protocol 3: In Vitro Cellular Uptake Assay
This protocol uses flow cytometry to quantify the cellular uptake of FAM-labeled TAT-conjugated nanoparticles.
Materials:
-
Cells of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
TAT-conjugated nanoparticles (FAM-labeled)
-
Unconjugated nanoparticles (as a negative control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.
-
Nanoparticle Treatment:
-
Remove the culture medium and wash the cells once with PBS.
-
Add fresh medium containing the desired concentration of TAT-conjugated nanoparticles or unconjugated nanoparticles to the respective wells.
-
Incubate for a specific time period (e.g., 1, 2, or 4 hours) at 37°C.[4]
-
-
Cell Harvesting:
-
Aspirate the nanoparticle-containing medium and wash the cells three times with ice-cold PBS to remove any non-internalized nanoparticles.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells and resuspend the pellet in cold PBS.
-
Analyze the cells using a flow cytometer, detecting the FAM fluorescence in the appropriate channel (e.g., FL1).
-
Quantify the percentage of fluorescent cells and the mean fluorescence intensity to determine the uptake efficiency.
-
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential toxicity of the TAT-conjugated nanoparticles on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
TAT-conjugated nanoparticles
-
Unconjugated nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[5][7]
-
Nanoparticle Treatment:
-
Remove the medium and add fresh medium containing serial dilutions of the TAT-conjugated nanoparticles and unconjugated nanoparticles. Include untreated cells as a control.
-
Incubate for 24-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control.
-
Plot the cell viability against the nanoparticle concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).
-
Visualizations
Caption: Experimental workflow for TAT-conjugated nanoparticle delivery.
References
- 1. TAT-conjugated nanoparticles for the CNS delivery of anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relevance of biophysical interactions of nanoparticles with a model membrane in predicting cellular uptake: study with TAT peptide-conjugated nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescence Microscopy of FAM-Labeled TAT Peptide Uptake
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) peptide is a well-characterized cell-penetrating peptide (CPP) capable of crossing cellular membranes and delivering a wide range of cargo molecules into cells.[1][2] Its high efficiency of translocation has made it a valuable tool in drug delivery research. This application note provides detailed protocols for visualizing and quantifying the cellular uptake of TAT peptide labeled with 5-Carboxyfluorescein (FAM) using fluorescence microscopy. FAM is a bright, green-fluorescing dye suitable for this application. The protocols cover both live-cell imaging for dynamic analysis and fixed-cell imaging for endpoint assays with preserved cellular morphology.
Principle: The core principle involves incubating live cells with a FAM-labeled TAT peptide conjugate. The peptide's cationic nature facilitates interaction with the negatively charged cell surface, leading to internalization.[3] The uptake can occur through multiple pathways, including direct membrane translocation and various forms of endocytosis.[1][4][5] The internalized FAM-TAT can then be visualized and quantified using a fluorescence microscope, typically revealing a punctate distribution within cytoplasmic vesicles.[6][7]
Experimental Protocols
Two primary protocols are presented: live-cell imaging to observe the dynamics of uptake in real-time and fixed-cell imaging for detailed endpoint analysis.
Protocol 1: Live-Cell Imaging of FAM-TAT Uptake
This method allows for the real-time visualization of peptide internalization, providing kinetic data.
Materials:
-
FAM-labeled TAT peptide (e.g., FAM-YGRKKRRQRRR)
-
Adherent cells (e.g., HeLa, A549, CHO)[8]
-
Glass-bottom imaging dishes or plates[9]
-
Complete cell culture medium
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM or HBSS)
-
Hoechst 33342 stain (optional, for nuclear counterstaining)
-
Fluorescence microscope with environmental control (37°C, 5% CO2) and appropriate filter sets (FITC/GFP for FAM, DAPI for Hoechst).
Methodology:
-
Cell Seeding: 24-48 hours prior to the experiment, seed adherent cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Preparation of TAT Solution: Prepare a stock solution of FAM-TAT in sterile, nuclease-free water or PBS. On the day of the experiment, dilute the stock solution in pre-warmed (37°C) live-cell imaging buffer to the final desired concentration (a typical starting concentration is 5 µM).[3][10]
-
Cell Washing: Gently wash the cells twice with pre-warmed imaging buffer to remove any residual serum and phenol red from the culture medium.
-
Incubation: Add the FAM-TAT solution to the cells. If using, add Hoechst 33342 for nuclear staining at this time.
-
Imaging: Immediately transfer the dish to the pre-warmed, environmentally controlled stage of the fluorescence microscope.
-
Data Acquisition: Acquire images at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) to monitor the kinetics of uptake.[11] Use both brightfield/phase-contrast and fluorescence channels. The uptake rate is temperature-dependent, being significantly faster at 37°C than at 25°C.[4]
Protocol 2: Fixed-Cell Imaging of FAM-TAT Uptake
This method is an endpoint assay that preserves cell morphology and the localization of the peptide at a specific time point.
Materials:
-
All materials from Protocol 1 (glass-bottom dishes are recommended).
-
Phosphate-Buffered Saline (PBS).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.[12]
-
Permeabilization Buffer (optional): 0.1-0.5% Triton™ X-100 in PBS.[13]
-
Nuclear Counterstain: DAPI solution.
-
Antifade mounting medium.
Methodology:
-
Cell Seeding and Peptide Incubation: Follow steps 1-3 from the Live-Cell Imaging protocol. Incubate the cells with the FAM-TAT solution for the desired duration (e.g., 2 hours) at 37°C.[3]
-
Washing: After incubation, gently wash the cells three times with cold PBS to remove non-internalized peptide. Some protocols may include a brief trypsin treatment to remove non-specifically membrane-bound peptides.[8]
-
Fixation: Add 4% PFA solution to the cells and incubate for 10-15 minutes at room temperature.[12] This step crosslinks proteins and locks cellular structures in place.[12][14]
-
Washing after Fixation: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If co-staining for intracellular targets with antibodies is required, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[13][15] Note that permeabilization may lead to some loss of the FAM-TAT signal.[16] For imaging FAM-TAT alone, this step can be omitted.
-
Nuclear Staining: Incubate cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.
-
Final Wash and Mounting: Wash the cells twice with PBS. Add a drop of antifade mounting medium and cover with a coverslip if not using an imaging dish.
-
Imaging: Acquire images on a standard or confocal fluorescence microscope. The signal should appear as green puncta within the cytoplasm, often concentrated in the perinuclear region.[7]
Experimental Workflows
Caption: Experimental workflows for live-cell and fixed-cell imaging of FAM-TAT uptake.
Data Presentation: Quantitative Summary
The efficiency of TAT peptide uptake can be influenced by several factors. The following table summarizes quantitative data from referenced studies.
| Parameter Studied | Condition 1 | Condition 2 | Fold Change (Condition 2 vs. 1) | Cell Type | Reference |
| Temperature | 25°C Incubation | 37°C Incubation | ~1.9x higher uptake at 37°C | CHO-K1 | [10] |
| Peptide Structure | TAT-Fluorophore (TF) | TAT-Fluorophore-BHQ1 (TFB) | ~8x higher uptake with TFB | MCF-7 | [3] |
| Uptake Pathway | Direct Translocation (4-15°C) | Energy-Dependent ( >15°C) | Q10 = 1.1 vs Q10 = 1.44 | Jurkat | [4] |
Note: Q10 Temperature Coefficient represents the factor by which the rate increases for a 10°C temperature rise. A value near 1 suggests a physical process (like diffusion), while a value near 2 suggests a chemical/metabolic process.
TAT Peptide Cellular Uptake Pathways
The internalization of the TAT peptide is complex and not attributed to a single mechanism. It is widely accepted that the initial step involves electrostatic interactions between the positively charged peptide and negatively charged heparan sulfate (B86663) proteoglycans on the cell surface.[3] Following this, uptake can proceed via two main routes: direct translocation across the plasma membrane or energy-dependent endocytosis.[4][17] Endocytic pathways, particularly macropinocytosis, have been frequently implicated in the uptake of TAT and its cargo.[1][5]
Caption: Putative cellular uptake pathways for the FAM-labeled TAT peptide.
References
- 1. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The uptake of HIV Tat peptide proceeds via two pathways which differ from macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Selective cell uptake of modified Tat peptide-fluorophore conjugates in rat retina in ex vivo and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparing Fixed Cells for Labeling | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. How do I prepare fixed cells for the labeling? | AAT Bioquest [aatbio.com]
- 14. agilent.com [agilent.com]
- 15. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of Cellular Uptake of FAM-TAT Peptide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for quantifying the cellular uptake of FAM-labeled HIV-1 Trans-Activator of Transcription (TAT) peptide using flow cytometry. It includes procedures for cell preparation, treatment, data acquisition, and analysis, along with representative data and pathway visualizations.
Introduction
Cell-penetrating peptides (CPPs) are short peptides capable of transporting a wide range of cargo molecules across the plasma membrane into cells.[1][2][3] The HIV-1 TAT peptide is one of the most well-characterized CPPs, known for its efficiency in delivering molecules like proteins, nucleic acids, and nanoparticles into a variety of cell types.[3][4] Understanding the efficiency and mechanism of TAT-mediated delivery is crucial for its application in therapeutics and research.
Flow cytometry is a powerful, high-throughput technique used to quantify the cellular uptake of fluorescently labeled CPPs, such as 5-Carboxamidofluorescein (FAM) conjugated to TAT (FAM-TAT).[2][5] This method allows for the rapid analysis of a large number of single cells, providing statistically robust data on the percentage of positive cells and the mean fluorescence intensity (MFI), which corresponds to the amount of internalized peptide.[1][6]
This application note details a comprehensive protocol for treating cells with FAM-TAT and analyzing their uptake by flow cytometry.
Principle of the Method
Cells are incubated with FAM-TAT peptide, allowing for its internalization. The primary uptake mechanism for TAT peptide is endocytosis, including macropinocytosis and clathrin-mediated pathways, although direct translocation may also occur.[4][7][8][9] After incubation, cells are washed to remove any surface-bound peptide, and a viability dye is often used to exclude dead cells from the analysis, as they can non-specifically uptake fluorescent molecules.
The prepared cells are then analyzed on a flow cytometer. The FAM fluorophore is excited by a blue laser (typically 488 nm), and its emission is detected in the green channel (e.g., FITC channel). By gating on the live, single-cell population, the fluorescence intensity of individual cells is measured. This allows for the quantification of both the efficiency (percentage of FAM-positive cells) and the magnitude (MFI) of FAM-TAT uptake.
Experimental Protocols
Required Materials
-
Cells and Reagents:
-
Adherent or suspension cell line of choice (e.g., HeLa, Jurkat, A549)[2]
-
FAM-TAT peptide (lyophilized)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
FACS Buffer (PBS with 1-2% FBS or BSA and 0.05% Sodium Azide)
-
Viability dye (e.g., Propidium Iodide (PI) or 7-AAD)
-
Untreated cells (negative control)
-
-
Equipment:
-
Flow cytometer with a 488 nm laser
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Multi-well plates (6, 12, or 24-well)
-
Step-by-Step Protocol
Step 1: Cell Preparation and Seeding (Day 1)
-
Culture cells in appropriate medium until they reach 70-80% confluency.
-
For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. For suspension cells, directly collect them from the flask.
-
Count the cells and assess viability.
-
Seed the cells into multi-well plates at a density that will allow them to reach 50-70% confluency on the day of the experiment (e.g., 1 x 10⁵ cells/well for a 12-well plate).
-
Incubate overnight at 37°C, 5% CO₂.
Step 2: FAM-TAT Treatment (Day 2)
-
Prepare a stock solution of FAM-TAT peptide (e.g., 1 mM in sterile water or PBS). Aliquot and store at -20°C or -80°C.
-
On the day of the experiment, dilute the FAM-TAT stock solution in pre-warmed, serum-free or complete medium to the desired final concentrations (e.g., 1, 5, 10 µM).
-
Remove the culture medium from the cells.
-
Add the FAM-TAT containing medium to the cells. Include a well with medium only (no peptide) to serve as a negative control.
-
Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C, 5% CO₂.[6][10]
Step 3: Cell Harvesting and Staining
-
After incubation, remove the treatment medium and wash the cells twice with cold PBS to stop uptake and remove extracellular peptide.
-
For adherent cells: Add Trypsin-EDTA and incubate for a few minutes until cells detach. Neutralize with complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube or a 5 mL FACS tube.
-
For suspension cells: Gently pipette the cells to resuspend and transfer to a FACS tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold FACS Buffer.
-
(Optional but Recommended) Add a viability dye like PI (to a final concentration of 1-5 µg/mL) just before analysis to distinguish live from dead cells.
Step 4: Flow Cytometry Acquisition and Analysis
-
Set up the flow cytometer with the appropriate laser and filter settings for Forward Scatter (FSC), Side Scatter (SSC), and the FAM fluorophore (FITC channel).
-
Run the untreated (negative control) sample to set the baseline fluorescence and adjust voltages.
-
Run the FAM-TAT treated samples to acquire data. Collect a sufficient number of events (e.g., 10,000-20,000 events) for each sample.
-
For data analysis, apply a gating strategy to isolate the cell population of interest.[11][12]
-
Gate 1 (FSC-A vs. SSC-A): Gate on the main cell population to exclude debris.[12][13]
-
Gate 2 (FSC-H vs. FSC-A): Gate on single cells (singlets) to exclude doublets or aggregates.[14]
-
Gate 3 (Viability Dye vs. FSC-A): If using a viability dye, gate on the PI-negative population to analyze only live cells.[12]
-
-
Analyze the FAM (FITC) fluorescence of the final gated population. Determine the percentage of FAM-positive cells and the Mean Fluorescence Intensity (MFI).
Data Presentation and Interpretation
Quantitative data from the flow cytometry analysis should be summarized for clear comparison. The MFI is proportional to the amount of FAM-TAT taken up by the cells, while the percentage of positive cells indicates the efficiency of the uptake across the population.
Table 1: Representative Data for FAM-TAT Uptake in HeLa Cells
| Treatment Group | Concentration (µM) | Incubation Time (hr) | % FAM-Positive Cells | Mean Fluorescence Intensity (MFI) |
| Untreated Control | 0 | 2 | 0.8% | 150 |
| FAM-TAT | 1 | 2 | 45.3% | 8,500 |
| FAM-TAT | 5 | 2 | 92.1% | 45,600 |
| FAM-TAT | 10 | 2 | 98.5% | 91,200 |
| FAM-TAT (4°C) | 5 | 2 | 5.2% | 980 |
Note: Data are representative. Values will vary based on cell type, peptide concentration, and experimental conditions. The 4°C condition serves as a control for energy-dependent uptake processes like endocytosis.[7]
Visualizations
Experimental Workflow
Caption: Experimental workflow for quantifying FAM-TAT uptake.
Cellular Uptake Pathway of TAT Peptide
Caption: Primary cellular uptake pathway for TAT peptides.
References
- 1. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 9. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bosterbio.com [bosterbio.com]
- 13. 5 Gating Strategies To Get Your Flow Cytometry Data Published In Peer-Reviewed Scientific Journals - ExpertCytometry [expertcytometry.com]
- 14. Flow Cytometry Gating for Beginners | Proteintech Group [ptglab.com]
Application Notes and Protocols: Conjugation of Cys(Npys)-TAT (47-57) FAM to Quantum Dots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, making them ideal fluorescent probes for biomedical imaging and diagnostics.[1][2] Their high quantum yield, photostability, and tunable emission spectra offer significant advantages over traditional organic dyes. For targeted applications, QDs must be conjugated to biomolecules, such as peptides, that can direct them to specific cells or tissues.
This document provides a detailed protocol for the conjugation of a specific peptide, Cys(Npys)-TAT (47-57) FAM, to thiol-functionalized quantum dots. The TAT (47-57) peptide is a cell-penetrating peptide derived from the HIV-1 TAT protein, capable of translocating across cell membranes.[1] The addition of a cysteine residue with a 3-nitro-2-pyridinesulfenyl (Npys) activating group allows for a specific and efficient conjugation to thiol groups present on the surface of functionalized quantum dots through a thiol-disulfide exchange reaction.[3][4] The fluorescein (B123965) (FAM) label provides an additional fluorescent signal for tracking and quantification.
Materials and Reagents
| Reagent | Supplier | Catalog # |
| Cys(Npys)-TAT (47-57) FAM | AnaSpec, Inc. | AS-61213 |
| Thiol-functionalized Quantum Dots (e.g., DHLA-capped CdSe/ZnS) | Various | N/A |
| Phosphate Buffered Saline (PBS), pH 7.2-7.4 | Standard lab supplier | N/A |
| N,N-Dimethylformamide (DMF) | Standard lab supplier | N/A |
| Size Exclusion Chromatography (SEC) Column (e.g., Sephadex G-25) | Standard lab supplier | N/A |
| Dynamic Light Scattering (DLS) Spectrometer | Malvern/Wyatt | N/A |
| Zeta Potential Analyzer | Malvern/Wyatt | N/A |
| UV-Vis Spectrophotometer | Standard lab supplier | N/A |
| Fluorometer | Standard lab supplier | N/A |
Experimental Protocols
Reconstitution of Cys(Npys)-TAT (47-57) FAM Peptide
-
Centrifuge the vial of lyophilized peptide briefly to collect the powder at the bottom.
-
Reconstitute the peptide in high-purity N,N-Dimethylformamide (DMF) to create a stock solution of 1 mM. For example, for 1 mg of peptide (MW ≈ 2302.6 g/mol ), add approximately 434 µL of DMF.
-
Vortex gently to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
Conjugation of Cys(Npys)-TAT (47-57) FAM to Thiol-Functionalized Quantum Dots
This protocol is based on the thiol-disulfide exchange reaction between the Npys-activated cysteine of the peptide and the thiol groups on the quantum dot surface.
-
Prepare Thiol-Functionalized Quantum Dots:
-
Disperse the thiol-functionalized quantum dots in sterile PBS (pH 7.2-7.4) to a final concentration of 1 µM.
-
Degas the quantum dot solution by bubbling with nitrogen or argon for 15-20 minutes to prevent oxidation of the thiol groups.
-
-
Reaction Setup:
-
In a low-adhesion microcentrifuge tube, add the desired molar ratio of Cys(Npys)-TAT (47-57) FAM peptide to the thiol-functionalized quantum dots. A common starting point is a 10:1 to 20:1 molar excess of peptide to quantum dots.
-
For example, to 100 µL of 1 µM quantum dot solution (0.1 nmol), add 1-2 µL of 1 mM peptide stock solution (1-2 nmol).
-
The final volume should be adjusted with PBS (pH 7.2-7.4) as needed.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking or rotation, protected from light.
-
-
Purification of the Conjugate:
-
Purify the QD-peptide conjugates from unreacted peptide using a size exclusion chromatography (SEC) column (e.g., Sephadex G-25).
-
Equilibrate the SEC column with sterile PBS (pH 7.2-7.4).
-
Carefully load the reaction mixture onto the column.
-
Elute the conjugate with PBS. The larger QD-peptide conjugates will elute first, followed by the smaller, unconjugated peptide.
-
Collect the colored fractions corresponding to the quantum dots.
-
Characterization of the QD-Peptide Conjugate
a. UV-Vis Spectroscopy:
-
Measure the absorbance spectrum of the purified conjugate.
-
The spectrum should show the characteristic absorbance peak of the quantum dots and the absorbance peak of the FAM dye (around 494 nm).
b. Fluorescence Spectroscopy:
-
Measure the emission spectrum of the purified conjugate.
-
Excite the quantum dots at a wavelength where the peptide does not absorb significantly (e.g., 405 nm).
-
The emission spectrum should show the characteristic emission peak of the quantum dots and the emission peak of the FAM dye (around 518 nm), indicating successful conjugation.
-
Förster Resonance Energy Transfer (FRET) may be observed as a decrease in the quantum dot emission and an increase in the FAM emission.[5]
c. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Measure the hydrodynamic diameter and zeta potential of the unconjugated quantum dots and the purified QD-peptide conjugates.
-
An increase in hydrodynamic diameter and a change in zeta potential upon conjugation are indicative of successful peptide attachment.
d. Gel Electrophoresis:
-
Run the unconjugated quantum dots and the purified QD-peptide conjugates on an agarose (B213101) gel.
-
The QD-peptide conjugates should exhibit a different electrophoretic mobility compared to the unconjugated quantum dots due to the change in size and charge.
Data Presentation
The following tables summarize representative quantitative data obtained from the characterization of the QD-peptide conjugates.
Table 1: Hydrodynamic Diameter and Zeta Potential
| Sample | Hydrodynamic Diameter (nm)[2][6][7][8][9] | Zeta Potential (mV)[6][7][9] |
| Thiol-Functionalized QDs | 15 ± 2 | -25 ± 5 |
| Cys(Npys)-TAT-FAM QDs | 25 ± 3 | -10 ± 5 |
Table 2: Spectroscopic Properties
| Sample | QD Emission Peak (nm) | FAM Emission Peak (nm) | FRET Efficiency (%)[5] |
| Thiol-Functionalized QDs | 605 | N/A | N/A |
| Cys(Npys)-TAT-FAM QDs | 605 | 518 | ~20-40 |
Visualizations
Diagram 1: Conjugation Workflow
Caption: Workflow for the conjugation and characterization of Cys(Npys)-TAT-FAM to quantum dots.
Diagram 2: Thiol-Disulfide Exchange Reaction
Caption: Schematic of the thiol-disulfide exchange reaction for conjugation.
References
- 1. Bioconjugated Quantum Dots for In Vivo Molecular and Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimizing the Hydrodynamic Size of Quantum Dots with Multifunctional Multidentate Polymer Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digital.csic.es [digital.csic.es]
- 5. Rapid covalent ligation of fluorescent peptides to water solubilized quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.fsu.edu [chem.fsu.edu]
- 9. researchgate.net [researchgate.net]
Application Note: Quantifying Intracellular Delivery of FAM-Labeled Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The delivery of therapeutic peptides into cells is a critical area of research in drug development. To evaluate the efficacy of peptide-based delivery vectors, such as cell-penetrating peptides (CPPs), it is essential to accurately quantify their intracellular uptake.[1][2] Fluorescein (B123965) amidite (FAM) is a widely used fluorescent label due to its bright green fluorescence and compatibility with standard detection equipment.[3] This application note provides detailed protocols for labeling peptides with FAM and quantifying their intracellular delivery using three common and robust methods: flow cytometry, confocal microscopy, and fluorescence plate reader assays.
Core Principles
Successful quantification relies on a stable and specific fluorescent signal. FAM is a derivative of fluorescein that can be conjugated to the N-terminus or amine-containing side chains of a peptide, typically via an amide bond.[3][4] The primary methods for quantifying the resulting fluorescent signal within cells are:
-
Flow Cytometry: A high-throughput method that measures the fluorescence of thousands of individual cells in suspension, providing population-level statistics on uptake efficiency.[5][6]
-
Confocal Microscopy: A powerful imaging technique that provides high-resolution spatial information, allowing for the visualization of peptide localization within subcellular compartments and co-localization analysis.[7][8][9][10]
-
Fluorescence Plate Reader: A method for quantifying the total fluorescence in cell lysates, which can be correlated to the absolute amount of peptide by using a standard curve.[11][12][13]
Cellular uptake of peptides, particularly CPPs, often occurs through endocytosis.[1][14][15] The specific endocytic pathway—such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis—can influence the intracellular fate and subsequent bioavailability of the peptide cargo.[14][16][17]
Experimental Protocols
Protocol 1: N-Terminal FAM Labeling of Peptides
This protocol describes the labeling of a peptide's N-terminal primary amine with a 5-Carboxyfluorescein (5-FAM) N-hydroxysuccinimide (NHS) ester.[5]
Materials:
-
Peptide with a free N-terminus
-
5-FAM NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Deionized water
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.[5]
-
Dye Dissolution: Immediately before use, dissolve the 5-FAM NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[5]
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the dissolved FAM-NHS ester to the peptide solution. Keep the reaction volume small to maintain a high concentration of reactants.[5]
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature in the dark.[5]
-
Purification: Purify the FAM-labeled peptide from unreacted dye and unlabeled peptide using reverse-phase HPLC with a C18 column. Use a gradient of water/ACN with 0.1% TFA.
-
Verification: Confirm the identity and purity of the product by mass spectrometry and measuring its absorbance at 495 nm.
Protocol 2: Cell Culture and Peptide Treatment
Materials:
-
Adherent or suspension cells (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
FAM-labeled peptide stock solution (in DMSO or water)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Seeding:
-
For Flow Cytometry/Plate Reader: Seed cells in 6- or 12-well plates to reach 80-90% confluency on the day of the experiment.
-
For Confocal Microscopy: Seed cells on sterile glass coverslips in 24-well plates.
-
-
Peptide Incubation: Dilute the FAM-labeled peptide stock solution to the desired final concentration in pre-warmed complete culture medium. Remove the old medium from the cells and replace it with the peptide-containing medium.[5]
-
Incubation: Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.[9][10] Include an untreated cell sample as a negative control.
-
Washing: After incubation, it is critical to remove any peptide bound to the cell surface. Wash the cells three times with ice-cold PBS. For robust removal of surface-bound peptide, an acid wash (e.g., glycine-HCl, pH 3.0) or a heparin wash can be performed.
Protocol 3: Quantification by Flow Cytometry
This protocol provides a method for quantifying the mean cellular uptake of a fluorescently labeled peptide across a cell population.[5]
Materials:
-
Treated and control cells from Protocol 2
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer with a 488 nm laser
Procedure:
-
Cell Preparation:
-
Adherent cells: Detach cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge at 300 x g for 5 minutes.[5]
-
Suspension cells: Centrifuge directly at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with 1 mL of ice-cold flow cytometry buffer to remove unbound peptide.[5]
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of flow cytometry buffer.[5]
-
Analysis: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting emission in the FITC channel (~520 nm).
-
Data Processing: Gate the live cell population based on forward and side scatter. Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample. Subtract the MFI of the untreated control cells to determine the net MFI corresponding to peptide uptake.
Protocol 4: Visualization by Confocal Microscopy
This protocol allows for the visualization of intracellular peptide localization.
Materials:
-
Treated and control cells on coverslips from Protocol 2
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33342 or DAPI (for nuclear staining)
-
Lysosomal or endosomal markers (e.g., LysoTracker™ Red)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Live Cell Imaging (Optional): For visualizing dynamics in live cells, add a nuclear stain (e.g., Hoechst 33342) directly to the cells 15 minutes before the end of the peptide incubation. Image immediately in live-cell imaging medium.[5]
-
Fixation: After washing (Protocol 2, Step 4), fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash three times with PBS. If desired, permeabilize the cells with 0.1% Triton X-100 for 10 minutes and stain for intracellular targets. Add a nuclear stain like DAPI for 5 minutes.
-
Mounting: Wash three times with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal microscope.[7][8] Use a 488 nm laser for FAM and appropriate lasers for other stains (e.g., 405 nm for DAPI).
-
Analysis: Analyze images to determine the subcellular localization of the FAM-peptide. Quantitative co-localization analysis (e.g., Pearson's Correlation Coefficient) can be performed with organelle markers.
Protocol 5: Quantification by Fluorescence Plate Reader
This protocol measures the total fluorescence from a population of cells to determine the amount of internalized peptide.
Materials:
-
Treated and control cells from Protocol 2
-
Lysis buffer (e.g., RIPA buffer)
-
Black, clear-bottom 96-well plate
-
Fluorescence microplate reader
-
Purified FAM-labeled peptide for standard curve
Procedure:
-
Cell Lysis: After washing, add 100-200 µL of lysis buffer to each well. Incubate on ice for 20 minutes with occasional agitation.
-
Lysate Collection: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Plate Loading: Transfer 100 µL of the supernatant from each sample to a well in a black 96-well plate.
-
Standard Curve: Prepare a standard curve by making serial dilutions of the purified FAM-labeled peptide in lysis buffer (e.g., from 10 µM to 0.01 µM). Add 100 µL of each standard to the plate.
-
Measurement: Read the fluorescence on a microplate reader with excitation set to ~490 nm and emission to ~520 nm.
-
Quantification: Subtract the background fluorescence from the lysis buffer control. Use the standard curve to calculate the concentration of the FAM-peptide in each sample. Normalize the result to the total protein concentration of the lysate (determined by a BCA or similar assay) to report uptake as pmol of peptide per mg of total protein.[11]
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Flow Cytometry Analysis of Peptide Uptake in HeLa Cells
| Peptide Construct | Concentration (µM) | Mean Fluorescence Intensity (MFI) | % of Positive Cells |
| Untreated Control | 0 | 50 ± 5 | 0.5% |
| FAM-Peptide A | 5 | 1,500 ± 120 | 85% |
| FAM-Peptide B | 5 | 850 ± 90 | 62% |
| FAM-Peptide A | 10 | 3,200 ± 250 | 98% |
| FAM-Peptide B | 10 | 1,800 ± 150 | 89% |
Table 2: Plate Reader Quantification of FAM-Peptide A in A549 Cells
| Treatment Condition | Concentration (µM) | Incubation Time (hr) | Intracellular Peptide (pmol/mg protein) |
| Control | 0 | 2 | 0.1 ± 0.02 |
| FAM-Peptide A | 5 | 1 | 15.2 ± 1.8 |
| FAM-Peptide A | 5 | 2 | 28.5 ± 3.1 |
| FAM-Peptide A | 5 | 4 | 35.1 ± 3.9 |
Visualizations (Graphviz)
Caption: Experimental workflow for quantifying FAM-peptide delivery.
Caption: Major endocytic pathways for peptide internalization.
References
- 1. Endocytosis, intracellular traffic and fate of cell penetrating peptide based conjugates and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. A quantitative validation of fluorophore-labelled cell-permeable peptide conjugates: fluorophore and cargo dependence of import - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Microplate Assays for Protein Quantitation | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. mdpi.com [mdpi.com]
- 17. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Live-Cell Imaging of Cys(Npys)-TAT(47-57) FAM Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cys(Npys)-TAT(47-57) peptide, derived from the HIV-1 trans-activator of transcription (TAT) protein, is a well-established cell-penetrating peptide (CPP). Its ability to traverse cellular membranes makes it an invaluable tool for the intracellular delivery of a wide range of cargo molecules, including therapeutic agents and imaging probes. This document provides detailed application notes and protocols for the live-cell imaging of Cys(Npys)-TAT(47-57) labeled with 5-carboxyfluorescein (B1664652) (FAM), a commonly used fluorescent dye. Understanding the trafficking of this peptide is crucial for optimizing drug delivery systems and elucidating the mechanisms of cellular uptake.
The Cys(Npys) modification provides a reactive handle for conjugation to various cargos, while the FAM fluorophore allows for real-time visualization of the peptide's journey into and within living cells. These notes will cover the principles of TAT-mediated uptake, present quantitative data from relevant studies, and offer detailed protocols for live-cell imaging and data analysis.
Principles of Cys(Npys)-TAT(47-57) FAM Cellular Uptake
The cellular uptake of TAT peptides is a complex process that is not yet fully understood but is thought to occur through two primary mechanisms: direct translocation across the plasma membrane and endocytosis.[1][2]
-
Direct Translocation: This energy-independent process is thought to involve the direct interaction of the positively charged TAT peptide with the negatively charged cell membrane, leading to membrane destabilization and peptide entry into the cytoplasm. This pathway is more prominent at lower temperatures.[1]
-
Endocytosis: This is an energy-dependent process where the peptide is internalized within membrane-bound vesicles. Several endocytic pathways have been implicated in TAT peptide uptake, with macropinocytosis being one of the most frequently cited.[3] Following endocytosis, the peptide must escape the endosomal compartment to reach the cytoplasm and exert its function, a critical step for the delivery of bioactive cargo.
The efficiency of these uptake mechanisms can be influenced by several factors, including the cell type, the nature and size of the conjugated cargo, and the peptide concentration.
Quantitative Data on TAT Peptide Trafficking
The following tables summarize quantitative data on the cellular uptake and trafficking of FAM-labeled TAT peptides from various studies. This data provides a benchmark for researchers performing similar experiments.
Table 1: Kinetic Parameters of FAM-labeled Tat-Peptide Uptake
| Parameter | FAM-Tat-Peptide | Dextran (Macropinocytosis Marker) | Reference |
| Q10 (4-15°C) | 1.1 (temperature-independent) | - | [1] |
| Q10 (longer durations) | 1.44 (linear temperature dependence) | 2.2 (exponential temperature dependence) | [1] |
| Activation Energy (Ea) | 4.45 Kcal/mole | 7.2 Kcal/mole | [1] |
| Uptake Ratio (Intracellular/Extracellular) | ~15 times higher than dextran | - | [1] |
Table 2: Cellular Uptake Efficiency of TAT-Conjugates in MCF-7 Cells (2-hour incubation)
| Conjugate | Fold Increase in Cellular Uptake (vs. 5-FAM control) | Reference |
| TF (Tat-5-FAM) | ~20 | [4] |
| TFB (Tat-5-FAM with hydrophobic modification) | ~160 | [4] |
Table 3: Nuclear Delivery Efficiency of a dfTAT (TAT derivative) Cargo
| Parameter | Value | Reference |
| Percentage of cells with nuclear cargo localization | > 80% | [5] |
| Nuclear Fluorescence Intensity (normalized to control) | Varies with cargo, up to ~1.5 fold | [5] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Cys(Npys)-TAT(47-57) FAM Uptake by Confocal Microscopy
This protocol describes the steps for visualizing the internalization and subcellular localization of Cys(Npys)-TAT(47-57) FAM in live cells using a confocal laser scanning microscope.
Materials:
-
Adherent mammalian cells (e.g., HeLa, MCF-7)
-
Glass-bottom imaging dishes or chamber slides
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES)
-
Cys(Npys)-TAT(47-57) FAM stock solution (e.g., 1 mM in sterile water or PBS)
-
Hoechst 33342 or other nuclear stain (optional)
-
LysoTracker Red or other endosomal/lysosomal stain (optional)
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Peptide Preparation: On the day of the experiment, thaw the Cys(Npys)-TAT(47-57) FAM stock solution. Dilute the peptide to the desired final concentration (typically 1-10 µM) in pre-warmed live-cell imaging medium.
-
Cell Treatment: Gently wash the cells twice with pre-warmed PBS. Replace the PBS with the imaging medium containing the Cys(Npys)-TAT(47-57) FAM peptide.
-
Incubation: Incubate the cells for the desired time points (e.g., 15 min, 30 min, 1h, 2h). For time-lapse imaging, proceed directly to the microscope after adding the peptide.
-
Optional Co-staining: If desired, co-stain with a nuclear marker (e.g., Hoechst 33342) or an organelle marker (e.g., LysoTracker Red) according to the manufacturer's instructions.
-
Image Acquisition:
-
Place the imaging dish on the stage of the confocal microscope within the pre-warmed and humidified environmental chamber.
-
Allow the temperature and CO2 to equilibrate.
-
Use a low laser power to locate the cells and adjust the focus.
-
Set the appropriate laser excitation and emission wavelengths for FAM (e.g., Ex: 488 nm, Em: 500-550 nm) and any other fluorophores.
-
Acquire images at different time points to observe the trafficking of the peptide. For time-lapse imaging, set the acquisition interval (e.g., every 1-5 minutes).
-
-
Image Analysis: Analyze the acquired images to determine the subcellular localization of the FAM signal (e.g., plasma membrane, cytoplasm, nucleus, vesicles). Co-localization analysis with organelle markers can provide insights into the trafficking pathways.
Protocol 2: Quantitative Analysis of Cys(Npys)-TAT(47-57) FAM Uptake by Flow Cytometry
This protocol provides a high-throughput method to quantify the cellular uptake of Cys(Npys)-TAT(47-57) FAM.
Materials:
-
Suspension or adherent mammalian cells
-
Complete cell culture medium
-
Cys(Npys)-TAT(47-57) FAM stock solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Propidium Iodide (PI) or other viability stain
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, seed in a multi-well plate and grow to 80-90% confluency.
-
For suspension cells, adjust the cell density to the desired concentration.
-
-
Peptide Incubation: Add Cys(Npys)-TAT(47-57) FAM to the cells at various concentrations and for different time points. Include an untreated cell sample as a negative control.
-
Cell Harvesting (for adherent cells):
-
Wash the cells twice with ice-cold PBS to remove unbound peptide.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a tube.
-
-
Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold flow cytometry buffer. Repeat the wash step twice.
-
Viability Staining: Resuspend the final cell pellet in flow cytometry buffer containing a viability stain like PI to exclude dead cells from the analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer using the appropriate laser for FAM excitation (e.g., 488 nm). Collect data from at least 10,000 events per sample.
-
Data Analysis:
-
Gate the live cell population based on forward and side scatter and the viability stain.
-
Quantify the mean fluorescence intensity (MFI) of the FAM signal within the live cell gate to determine the extent of peptide uptake.
-
The percentage of FAM-positive cells can also be determined.
-
Visualization of Cellular Trafficking Pathways and Workflows
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Cellular uptake pathways of Cys(Npys)-TAT(47-57) FAM.
Caption: Experimental workflow for live-cell imaging.
References
Application Notes: Thiol-Maleimide Conjugation for TAT Peptides
Introduction
The covalent attachment of cargo molecules to cell-penetrating peptides (CPPs) is a cornerstone of modern therapeutic and diagnostic development. Among CPPs, the HIV-1 trans-activator of transcription (TAT) peptide is renowned for its high efficiency in traversing cellular membranes.[1] Thiol-maleimide conjugation is a widely adopted method for linking a cargo molecule to the TAT peptide due to its high selectivity, efficiency, and the stability of the resulting thioether bond.[][3] This Michael addition reaction occurs between a thiol (sulfhydryl) group, typically from a cysteine residue engineered into the TAT peptide, and a maleimide (B117702) group functionalized onto the cargo molecule.[][3][4] The reaction proceeds rapidly under mild, physiological pH conditions, making it ideal for sensitive biological molecules.[4][5] These application notes provide a comprehensive overview and detailed protocols for the successful conjugation of TAT peptides to various molecular cargos.
Principle of the Method
The thiol-maleimide reaction is an electrophilic addition where the nucleophilic thiol group attacks one of the carbon atoms of the maleimide double bond.[4] This forms a stable, covalent thioether linkage. The reaction is highly specific for thiols at a pH range of 6.5-7.5, which minimizes side reactions with other nucleophilic groups like amines. Above pH 7.5, the reactivity of amines increases, and the maleimide ring becomes more susceptible to hydrolysis. It is crucial to work with freshly prepared or properly stored maleimide-activated reagents as the maleimide group can lose its reactivity over time in aqueous solutions.
Caption: Chemical reaction scheme for thiol-maleimide conjugation.
Quantitative Data Summary
The efficiency of both the conjugation reaction and the subsequent cellular uptake can vary based on the specific cargo, peptide sequence, and cell line used. The following tables provide representative data compiled from various studies.
Table 1: Thiol-Maleimide Conjugation Reaction Parameters
| Parameter | Typical Value/Range | Notes |
| Molar Ratio (Maleimide:Thiol) | 5:1 to 20:1 | A molar excess of the maleimide-activated cargo is typically used to drive the reaction to completion.[5] |
| Reaction pH | 7.0 - 7.5 | Optimal for specific thiol reactivity; buffers should be free of thiols (e.g., PBS, HEPES).[5] |
| Reaction Time | 2 hours to overnight | Can be performed at room temperature or 4°C.[5] |
| Conjugation Efficiency | >80% | Often high, but should be optimized for each specific conjugate pair.[5] |
Table 2: Cellular Uptake Efficiency of TAT-Conjugates
| Cell Line | Cargo Type | Incubation Time | Uptake Efficiency/Observation |
| HeLa, B16-F10, EL-4 | Liposomes | 1 hour | Significant internalization observed via fluorescence microscopy.[6] |
| HeLa, Caco-2 | TAMRA (fluorophore) | 10 - 30 minutes | Rapid initial uptake, reaching a maximum concentration after 30 minutes.[7] |
| HEK293T, Marc-145 | Virus-Like Particles (VLPs) | 1 - 12 hours | TAT significantly promoted the cellular uptake efficiency of P22 VLPs.[8] |
| CT26 (Colon Adenocarcinoma) | Doxorubicin-Chitosan | Not Specified | Two-fold higher inhibition compared to controls without TAT.[9] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of a cysteine-containing TAT peptide to a maleimide-activated cargo molecule.
Caption: General experimental workflow for TAT-maleimide conjugation.
Materials and Reagents
-
Cysteine-terminated TAT Peptide: (e.g., Cys-YGRKKRRQRRR)
-
Maleimide-activated Cargo: Protein, small molecule, or nanoparticle.
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) [5]
-
Quenching Reagent: β-mercaptoethanol, DTT, or L-cysteine.
-
Purification System: Size exclusion chromatography (SEC) column or dialysis cassettes.
-
Analytical Instruments: SDS-PAGE system, Mass Spectrometer (e.g., MALDI-TOF or ESI-MS).[10][11]
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare the reaction buffer (e.g., 1x PBS, pH 7.2). Degas the buffer by vacuum or by bubbling with an inert gas (e.g., nitrogen, argon) for 15-20 minutes to prevent oxidation of the thiol group.[5]
-
Prepare a stock solution of the maleimide-activated cargo in anhydrous DMSO or DMF.[5]
-
Dissolve the cysteine-containing TAT peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add the maleimide-activated cargo solution to the TAT peptide solution. A 10-20 fold molar excess of the maleimide cargo is recommended as a starting point.
-
Mix the reaction gently by vortexing or pipetting.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent (e.g., β-mercaptoethanol or L-cysteine) to a final concentration of 1-10 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess unreacted cargo and quenching reagent by size exclusion chromatography (SEC) or dialysis.
-
For SEC, use a resin with an appropriate molecular weight cutoff for the expected conjugate size.
-
For dialysis, use a membrane with a suitable molecular weight cutoff (e.g., 1-3 kDa) and dialyze against PBS overnight at 4°C with at least two buffer changes.
-
-
Characterization of the Conjugate:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight compared to the unconjugated cargo (if it's a protein). A band shift indicates successful conjugation.[12]
-
Mass Spectrometry: Use MALDI-TOF or ESI-MS to determine the precise molecular weight of the conjugate, confirming the addition of the TAT peptide.[10]
-
Cellular Uptake and Mechanism
TAT peptides facilitate the entry of their cargo into cells through one or more proposed mechanisms, including direct membrane translocation and various forms of endocytosis.[13][14] The cationic nature of the TAT peptide (rich in arginine and lysine) is thought to interact with negatively charged proteoglycans on the cell surface, initiating uptake.[15] The specific pathway can depend on the nature and size of the conjugated cargo.[13]
Caption: Proposed cellular uptake pathways for TAT-cargo conjugates.
References
- 1. genscript.com [genscript.com]
- 3. cn.lumiprobe.com [cn.lumiprobe.com]
- 4. bachem.com [bachem.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Cell penetrating peptides in preclinical and clinical cancer diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of SDS--PAGE-separated proteins by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aboligo.com [aboligo.com]
- 13. Cellular Uptake by Cell-Penetrating Peptides [ebrary.net]
- 14. UCLA Study Shows Cell-Penetrating Peptides for Drug Delivery Act Like a Swiss Army Knife | UCLA Samueli School Of Engineering [samueli.ucla.edu]
- 15. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: FAM-Labeled TAT Peptide for Studying Endosomal Escape
References
- 1. Cell-penetrating Peptides as Keys to Endosomal Escape and Intracellular Trafficking in Nanomedicine Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Uptake by Cell-Penetrating Peptides [ebrary.net]
- 3. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 6. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient cell delivery mediated by lipid-specific endosomal escape of supercharged branched peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Cys(Npys)-TAT FAM conjugation efficiency
Technical Support Center: Cys(Npys)-TAT FAM Conjugation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering efficiency issues with Cys(Npys)-TAT FAM conjugation.
Troubleshooting Guide
This section addresses specific problems that may arise during the conjugation of a FAM (Carboxyfluorescein) dye to a Cys(Npys)-TAT peptide.
Q1: My final conjugation yield is significantly lower than expected. What are the common causes?
A1: Low conjugation efficiency is a frequent issue with several potential causes. Systematically evaluating each step of your process is key to identifying the problem.
-
Incorrect pH: The thiol-disulfide exchange reaction between the Cys(Npys)-activated peptide and a thiol-containing dye (or a dye-linker conjugate) is pH-dependent. Similarly, labeling primary amines with NHS-ester FAM derivatives is most efficient at a slightly alkaline pH (7.5-8.5).[1][2] Buffers containing primary amines, such as Tris, should be avoided as they compete with the peptide for reaction with the dye.[3]
-
Peptide or Dye Degradation: Improper storage of the peptide or FAM dye can lead to degradation. Both should be stored according to the manufacturer's instructions, typically desiccated and protected from light at -20°C.[4] Multiple freeze-thaw cycles should be avoided.
-
Oxidation of Free Thiols: If your FAM derivative has a free thiol (e.g., via a linker), it is susceptible to oxidation, forming disulfide bonds that will not react with the Npys group. Ensure buffers are degassed to minimize oxidation.[4]
-
Suboptimal Molar Ratio: An incorrect molar ratio of dye to peptide can lead to incomplete conjugation. An excess of the dye is typically recommended, but a large excess can complicate purification. A common starting point is a 10:1 to 20:1 molar ratio of dye to peptide, which should be optimized for your specific system.[4]
-
Inefficient Npys Activation/Deprotection: The 3-nitro-2-pyridylsulfenyl (Npys) group activates the cysteine thiol for disulfide exchange.[5] If this group is prematurely lost or if the reaction conditions do not favor the exchange, the yield will be low. The Npys group is known to be unstable under basic conditions, making it less suitable for the Fmoc synthesis strategy if not handled carefully.[5][6]
Q2: My HPLC analysis shows multiple peaks. How do I interpret them?
A2: Multiple peaks in an HPLC chromatogram indicate a heterogeneous mixture. The identity of these peaks can often be deduced by their characteristics and confirmed with mass spectrometry (MS).
-
Unconjugated Peptide: A peak corresponding to the starting Cys(Npys)-TAT peptide.
-
Unconjugated Dye: A peak corresponding to the free FAM dye.
-
Desired Conjugate: The main product peak, which should have a retention time different from the starting materials.
-
Oxidized Peptide: If the Npys group is lost, the free cysteine can form a disulfide-bonded dimer of the TAT peptide, resulting in an additional peak.
-
Hydrolyzed Dye: Amine-reactive dyes like FAM-NHS ester can be hydrolyzed if exposed to aqueous buffers for extended periods, rendering them unreactive.
-
Isomers of FAM: Carboxyfluorescein (FAM) often exists as a mixture of two isomers (5-FAM and 6-FAM).[7] If these are not separated before conjugation, they can result in two closely eluting peaks for the final conjugate.
Q3: How can I confirm that the FAM dye is correctly conjugated to the cysteine residue?
A3: Confirmation of successful and site-specific conjugation requires analytical techniques.
-
Mass Spectrometry (MS): This is the most definitive method. The molecular weight of the final product should correspond to the sum of the TAT peptide's mass and the FAM dye's mass, minus the mass of the Npys leaving group.
-
Tandem MS (MS/MS): Fragmentation analysis can pinpoint the exact site of modification, confirming that the FAM dye is attached to the cysteine residue.
-
HPLC Analysis: Comparing the retention time of the product to the starting materials provides initial evidence of a reaction. The conjugated peptide will typically be more hydrophobic and have a longer retention time on a reverse-phase column. Monitoring the chromatogram at both 214 nm (for the peptide backbone) and ~495 nm (the absorbance maximum for FAM) can help distinguish peptide-containing species from free dye.[2]
Q4: The Npys group doesn't seem to be reacting. What can I do?
A4: If the thiol-disulfide exchange is not proceeding, consider the following:
-
Reaction Conditions: The reaction between Cys(Npys) and a free thiol is generally efficient over a wide pH range. However, ensure your buffer is free of interfering substances.
-
Steric Hindrance: The local environment around the cysteine residue or the thiol on the dye linker can sterically hinder the reaction.
-
Alternative Chemistries: If the Npys-thiol exchange is problematic, consider alternative cysteine-modification strategies, such as using a maleimide-functionalized FAM dye. Maleimide (B117702) chemistry specifically targets thiol groups to form stable thioether bonds.[2] This reaction is typically performed at a pH between 7.0 and 7.5.[4]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Cys(Npys)-thiol reaction?
A1: The reaction is a thiol-disulfide exchange.[5] The Cys(Npys) group contains an activated disulfide bond. A free thiol group (from a dye-linker conjugate, for example) acts as a nucleophile, attacking the sulfur atom of the cysteine residue. This results in the formation of a new, stable disulfide bond between the TAT peptide and the FAM dye, with the release of 3-nitro-2-thiopyridone.
Q2: What are the optimal reaction conditions for Cys(Npys)-TAT FAM conjugation?
A2: Optimal conditions can be sequence-dependent, but general guidelines are summarized in the table below. It is crucial to optimize these for your specific peptide and dye.
| Parameter | Recommended Condition | Rationale |
| pH | 7.0 - 8.5 | Balances reactivity of amines (for NHS esters) and stability of the peptide/dye.[1][2] |
| Solvent | Aqueous buffer (e.g., PBS, HEPES) with a minimal amount of organic co-solvent (e.g., DMSO, DMF) to dissolve the dye.[4] | Maintains peptide solubility and structure while ensuring the dye remains in solution. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature increases reaction rate, while 4°C can improve stability and reduce side reactions.[] |
| Time | 2 hours to overnight | Reaction progress should be monitored by HPLC to determine the optimal time. |
| Dye:Peptide Ratio | 5:1 to 20:1 | An excess of dye drives the reaction to completion. The optimal ratio minimizes unreacted peptide without making purification overly difficult.[4] |
Q3: How should I purify the final FAM-conjugated TAT peptide?
A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying fluorescently labeled peptides.
-
Column: A C18 column is typically used.
-
Mobile Phases: A gradient of water (Buffer A, usually with 0.1% TFA) and acetonitrile (B52724) (Buffer B, usually with 0.1% TFA) is employed to separate the components based on hydrophobicity.
-
Detection: Monitor the elution at two wavelengths: ~214/220 nm to detect the peptide backbone and ~495 nm to specifically detect the FAM dye.[2] Fractions containing the desired product (with absorbance at both wavelengths) are collected, analyzed by mass spectrometry, and lyophilized.
Experimental Protocols
Protocol 1: Cys(Npys)-TAT Conjugation with Thiol-Reactive FAM
This protocol assumes the use of a FAM derivative containing a free thiol group.
-
Reagent Preparation:
-
Prepare a stock solution of Cys(Npys)-TAT peptide in a degassed reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5).
-
Prepare a stock solution of the thiol-FAM dye in anhydrous DMSO or DMF immediately before use.[4]
-
-
Conjugation Reaction:
-
In a microcentrifuge tube protected from light, add the Cys(Npys)-TAT peptide solution.
-
Add the desired molar excess of the thiol-FAM dye solution to the peptide solution. The final concentration of organic solvent should ideally be kept below 10% to avoid peptide precipitation.
-
Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.[4]
-
-
Monitoring and Purification:
-
Monitor the reaction progress by taking small aliquots and analyzing via RP-HPLC and MS.
-
Once the reaction is complete, purify the entire mixture using preparative RP-HPLC as described in the FAQ section.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Protocol 2: On-Resin Labeling with FAM-COOH
This protocol is for labeling the N-terminus or a lysine (B10760008) side chain of the TAT peptide with a carboxy-FAM derivative during solid-phase peptide synthesis (SPPS).[7]
-
Deprotection: Remove the terminal Fmoc or Boc protecting group from the peptide resin according to your standard SPPS protocol.
-
Resin Washing: Wash the resin thoroughly with DMF (3 times) to remove residual deprotection reagents.[7]
-
Activation and Coupling:
-
In a separate vessel, dissolve FAM-COOH (2 equivalents based on resin substitution), a coupling agent like HBTU or HATU (2 equiv.), and a base like DIPEA (3 equiv.) in DMF.[7]
-
Add this activation mixture to the washed resin.
-
-
Reaction: Mix the slurry at room temperature for 1-2 hours.[7]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, repeat the coupling step.[7]
-
Final Steps: Once the coupling is complete, wash the resin with DMF, isopropanol, and DCM, then proceed with cleavage and final purification via RP-HPLC.[7]
Visualizations
Caption: Experimental workflow for Cys(Npys)-TAT FAM conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 1. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 3. Fluorescent Peptide Labeling Reagents | AAT Bioquest [aatbio.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. digital.csic.es [digital.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
Optimizing FAM-Labeled TAT Peptide Cell Uptake: A Technical Support Guide
Welcome to the technical support center for optimizing the cellular uptake of FAM-labeled TAT peptides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges and achieve reliable, reproducible results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with FAM-labeled TAT peptides.
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescent Signal | 1. Low Peptide Concentration: The concentration of the FAM-TAT peptide may be too low for detection. | Increase the peptide concentration. A typical starting concentration is 5-10 µM, but this may need to be optimized for your specific cell line and experimental conditions.[1] |
| 2. Insufficient Incubation Time: The incubation period may not be long enough for significant uptake to occur. | Increase the incubation time. Uptake is time-dependent, with maximal uptake often observed between 1-3 hours.[2] | |
| 3. Low Temperature: Cellular uptake processes are energy-dependent and are significantly reduced at lower temperatures.[3][4] | Ensure incubation is performed at 37°C. A control at 4°C can be included to confirm energy-dependent uptake.[4] | |
| 4. Peptide Degradation: TAT peptides are susceptible to proteolytic degradation by enzymes present in serum or released by cells.[5] | - Use serum-free media for the incubation period. - Consider using stabilized TAT peptide analogs (e.g., with D-amino acids or cyclized).[6] | |
| 5. Inefficient Uptake Mechanism: The primary uptake mechanism may not be highly active in your chosen cell line. | TAT peptide uptake can occur via multiple pathways, including macropinocytosis and clathrin-mediated endocytosis.[3][7][8] Consider screening different cell lines to find one with higher uptake efficiency. | |
| 6. FAM Dye Issues: The FAM fluorophore may be quenched or degraded. | - Protect the FAM-labeled peptide from light. - Ensure the pH of the buffer is within the optimal range for FAM fluorescence (typically pH 7-9). | |
| High Background Fluorescence | 1. Non-specific Binding: The positively charged TAT peptide can bind non-specifically to the cell surface and extracellular matrix.[9][10] | - After incubation, wash the cells thoroughly with PBS or a heparin solution (which competes for binding to cell surface heparan sulfates).[3] - A brief treatment with trypsin can be used to remove surface-bound peptide, but this will also detach adherent cells.[1] |
| 2. Autofluorescence: Some cell types exhibit high intrinsic fluorescence.[11][12] | - Include an unstained cell control to determine the level of autofluorescence. - If possible, acquire images or flow cytometry data using a channel with less autofluorescence. | |
| 3. Contaminated Media or Reagents: Phenol (B47542) red in cell culture media can contribute to background fluorescence.[12] | - Use phenol red-free media for the experiment. - Ensure all buffers and reagents are fresh and free of fluorescent contaminants. | |
| Inconsistent or Irreproducible Results | 1. Variable Cell Density: Cell confluence can affect uptake efficiency. | Seed cells at a consistent density for all experiments and allow them to reach a specific confluence (e.g., 70-80%) before starting the experiment. |
| 2. Cell Passage Number: The characteristics of cell lines can change with high passage numbers.[13] | Use cells within a consistent and low passage number range for all experiments. | |
| 3. Fixation Artifacts: Cell fixation methods can sometimes cause redistribution of the peptide, leading to misleading localization patterns.[9][10] | Whenever possible, perform imaging on live cells. If fixation is necessary, test different fixation methods (e.g., paraformaldehyde vs. methanol) to identify the one with the least impact on peptide localization. | |
| Observed Cytotoxicity | 1. High Peptide Concentration: At high concentrations, some cell-penetrating peptides can be toxic.[2] | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the FAM-TAT peptide for your cell line.[2] |
| 2. Contaminants in Peptide Synthesis: Impurities from peptide synthesis (e.g., residual trifluoroacetic acid) can be toxic to cells. | Ensure the purity of your FAM-TAT peptide. HPLC purification is recommended. | |
| 3. Extended Incubation Time: Prolonged exposure to the peptide may induce toxicity. | Optimize the incubation time to the minimum required for sufficient uptake. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of TAT peptide uptake?
A1: The cellular uptake of TAT peptides is complex and can occur through multiple pathways. The primary mechanisms are thought to be direct translocation across the plasma membrane and various forms of endocytosis, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.[3][7][14] The dominant pathway can depend on several factors, including the peptide concentration, the nature of the cargo attached to the peptide, and the cell type being used.[8][15]
Q2: How does the FAM label affect the uptake of the TAT peptide?
A2: The addition of a small fluorophore like FAM is generally not expected to significantly alter the primary uptake mechanism of the TAT peptide. However, the specific chemical properties of the dye can have some influence.[16] It is important to note that the presence of any cargo, including a fluorescent label, can potentially modify the uptake pathway and efficiency.[15]
Q3: Can I perform uptake experiments in the presence of serum?
A3: It is generally recommended to perform uptake experiments in serum-free media. Serum contains proteases that can degrade the TAT peptide, reducing its effective concentration and leading to lower uptake.[5] If the experimental design requires the presence of serum, it is important to be aware of this potential issue and consider using stabilized peptide analogs.
Q4: How can I quantify the cellular uptake of FAM-labeled TAT peptide?
A4: Several methods can be used for quantification. The most common are:
-
Flow Cytometry: This technique provides a quantitative measure of the mean fluorescence intensity of a large population of cells, allowing for a robust statistical analysis of uptake efficiency.[1][2]
-
Fluorescence Microscopy: While often used for qualitative visualization of peptide localization, fluorescence intensity can be quantified using image analysis software.[5]
-
Fluorescence Correlation Spectroscopy (FCS): This is a more advanced technique that can provide precise measurements of the concentration and diffusion of fluorescently labeled molecules within living cells.[17][18]
Q5: Why do I see punctate fluorescence inside the cells?
A5: A punctate or vesicular fluorescence pattern is often indicative of endosomal entrapment.[17][19] This means the FAM-TAT peptide has been taken up via an endocytic pathway and is localized within endosomes or lysosomes. Over time, some of the peptide may escape the endosomes and distribute into the cytoplasm and nucleus.
Quantitative Data Summary
The following table summarizes data on the relative uptake of different cell-penetrating peptides (CPPs), providing a comparison of their efficiency.
| Cell-Penetrating Peptide | Relative Uptake Efficiency | Cell Lines Tested | Reference |
| Polyarginine | High | A549, HeLa, CHO | [2] |
| Transportan | High | A549, HeLa, CHO | [2] |
| Antennapedia | Medium | A549, HeLa, CHO | [2] |
| TAT | Low to Medium | A549, HeLa, CHO | [2] |
Note: Relative uptake can vary significantly depending on the experimental conditions, including peptide concentration, incubation time, and the specific cell line used.
Experimental Protocols
Protocol 1: Qualitative and Quantitative Analysis of FAM-TAT Peptide Uptake by Flow Cytometry
This protocol provides a method for assessing the cellular uptake of FAM-labeled TAT peptide using flow cytometry.
Materials:
-
FAM-labeled TAT peptide
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: The day before the experiment, seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Peptide Preparation: Prepare a stock solution of the FAM-TAT peptide in sterile water or a suitable buffer. On the day of the experiment, dilute the peptide to the desired final concentration in serum-free medium.
-
Cell Treatment: a. Aspirate the complete medium from the cells and wash once with PBS. b. Add the FAM-TAT peptide solution (in serum-free medium) to the cells. Include a negative control of untreated cells and, if desired, a control with an unlabeled TAT peptide. c. Incubate the cells for the desired time (e.g., 1-3 hours) at 37°C in a CO2 incubator.
-
Cell Harvesting: a. Aspirate the peptide-containing medium and wash the cells twice with cold PBS to remove non-internalized peptide. b. Add Trypsin-EDTA to detach the cells. c. Once detached, add complete medium to inactivate the trypsin. d. Transfer the cell suspension to a flow cytometry tube.
-
Flow Cytometry Analysis: a. Centrifuge the cells, aspirate the supernatant, and resuspend in cold PBS. b. Analyze the cells on a flow cytometer, using the appropriate laser and filter for FAM (excitation ~495 nm, emission ~520 nm). c. Use the untreated cells to set the background fluorescence gate. d. Record the mean fluorescence intensity for each sample.
Protocol 2: Visualization of FAM-TAT Peptide Uptake by Fluorescence Microscopy
This protocol describes how to visualize the intracellular localization of FAM-labeled TAT peptide in live cells.
Materials:
-
FAM-labeled TAT peptide
-
Cell line of interest
-
Glass-bottom culture dishes or chamber slides
-
Complete cell culture medium
-
Serum-free cell culture medium (phenol red-free recommended)
-
PBS
-
Hoechst 33342 or other nuclear stain (optional)
-
Fluorescence microscope with appropriate filters for FAM and other stains
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides to allow for high-resolution imaging.
-
Peptide Incubation: a. When cells are at the desired confluency, replace the complete medium with serum-free (and preferably phenol red-free) medium containing the FAM-TAT peptide at the desired concentration. b. Incubate for the desired time at 37°C.
-
Staining and Washing (Optional): a. If nuclear co-localization is to be assessed, a live-cell nuclear stain like Hoechst 33342 can be added during the last 10-15 minutes of incubation. b. After incubation, gently wash the cells two to three times with warm PBS or serum-free medium to remove extracellular peptide.
-
Imaging: a. Immediately image the live cells using a fluorescence microscope. b. Acquire images in the FAM channel and any other channels used for co-staining (e.g., DAPI channel for Hoechst). c. Observe the subcellular localization of the FAM signal (e.g., punctate in endosomes, diffuse in the cytoplasm, or accumulated in the nucleus).
Visualizations
Caption: General experimental workflow for assessing FAM-TAT peptide uptake.
Caption: Troubleshooting logic for low fluorescence signal.
Caption: Major cellular uptake pathways for TAT peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 8. Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAT peptide internalization: seeking the mechanism of entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 12. tecan.com [tecan.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 14. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 15. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. research.manchester.ac.uk [research.manchester.ac.uk]
- 18. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Strategies for Improving Cell-Penetrating Peptides Stability and Delivery | Encyclopedia MDPI [encyclopedia.pub]
Technical Support Center: Cell Viability Assays for TAT Peptide-Mediated Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell viability assays to assess the outcomes of TAT peptide-mediated cargo delivery.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a cell viability assay in the context of TAT peptide-mediated delivery?
A cell viability assay is crucial for determining whether the TAT peptide-cargo complex exhibits cytotoxic effects on the target cells. It helps to distinguish between successful intracellular delivery and cell death induced by the delivery vehicle or its cargo. This is essential for interpreting functional assays and ensuring that observed effects are due to the cargo's activity and not simply cellular toxicity.
Q2: Which cell viability assay is most suitable for TAT peptide experiments?
The choice of assay depends on several factors, including the specific cargo, cell type, and experimental goals. Commonly used assays include MTT, WST-1, and CellTiter-Blue®.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A widely used, cost-effective assay where mitochondrial reductases in viable cells convert the yellow MTT salt into purple formazan (B1609692) crystals.[1][2]
-
WST-1 (water-soluble tetrazolium salt): Similar to MTT, but the formazan product is water-soluble, simplifying the protocol by eliminating the need for a solubilization step.[1][3] This assay is generally considered to have lower cytotoxicity than MTT.[4]
-
CellTiter-Blue® (Resazurin-based): This assay uses the redox indicator resazurin (B115843), which is reduced by viable cells to the fluorescent product resorufin (B1680543).
For many applications, the WST-1 assay offers a good balance of simplicity, sensitivity, and lower potential for interference.[3][5]
Q3: At what concentration does the TAT peptide itself become toxic to cells?
The intrinsic toxicity of the TAT peptide can vary depending on the cell line and experimental conditions. However, some studies have shown that at high concentrations (e.g., 100 μM), TAT peptides can exhibit toxicity.[6] It is crucial to include a "TAT peptide only" control in your experiments to determine the baseline cytotoxicity in your specific system.
Q4: Can components of the peptide synthesis or purification process affect cell viability?
Yes. Trifluoroacetic acid (TFA), commonly used during peptide synthesis and purification, can be cytotoxic if not adequately removed.[7] It is recommended to use peptides with high purity and verified TFA removal to avoid this confounding factor.[7] Additionally, endotoxin (B1171834) contamination can trigger immune responses and affect cell viability, so using endotoxin-free reagents is critical for immunological assays.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background in "no cell" control wells | Microbial contamination of reagents or media. | Use sterile techniques and fresh, sterile reagents. Filter-sterilize solutions if contamination is suspected.[7] |
| Intrinsic reducing activity of the cargo molecule. | Run a control with the TAT-cargo complex in cell-free media to quantify its direct effect on the assay reagent. Subtract this background from experimental values. | |
| Inconsistent results between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. |
| Pipetting errors. | Calibrate pipettes regularly. Use a multi-channel pipette for adding reagents to minimize timing differences.[8] | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. | |
| Low signal or poor dynamic range | Insufficient incubation time with the assay reagent. | Optimize the incubation time for your specific cell line and density. Refer to the manufacturer's protocol for recommended ranges. |
| Cell number is too low. | Increase the number of cells seeded per well. Perform a cell titration experiment to determine the optimal seeding density for a linear assay response.[2] | |
| Degradation of the TAT peptide. | The TAT peptide is susceptible to proteolytic degradation.[9] Minimize incubation times and consider using protease inhibitors if degradation is suspected. Shielding the TAT peptide with molecules like PEG can also enhance its stability.[9] | |
| Unexpectedly high cell viability with a known toxic cargo | Poor delivery efficiency of the TAT-cargo complex. | Optimize TAT-cargo conjugation and delivery conditions (e.g., concentration, incubation time, temperature).[10] Confirm cellular uptake using a fluorescently labeled TAT peptide or cargo via microscopy or flow cytometry.[9][11] |
| Endosomal entrapment of the cargo. | The TAT-cargo complex may be taken up by endocytosis but not efficiently escape into the cytoplasm.[12][13] This is a known challenge in CPP-mediated delivery.[12][13] Consider strategies to enhance endosomal escape. | |
| Unexpectedly low cell viability in control (untreated) wells | Poor cell health prior to the experiment. | Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Serum starvation or harsh media conditions. | Some protocols require serum-free media during incubation, which can stress cells.[10] Minimize the duration of serum starvation or use a reduced-serum media if possible. |
Data Presentation
Table 1: Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages | Typical Incubation Time |
| MTT | Mitochondrial reductase converts tetrazolium salt to insoluble formazan.[1] | Inexpensive, widely used. | Requires a solubilization step, formazan crystals can be toxic.[4] | 2-4 hours[1] |
| WST-1 | Mitochondrial reductase converts tetrazolium salt to soluble formazan.[3] | Single-step addition, less toxic than MTT, faster.[1][4] | Higher cost than MTT.[1] | 1-2 hours[1] |
| CellTiter-Blue® (Resazurin) | Reduction of resazurin to fluorescent resorufin by viable cells. | Highly sensitive, compatible with downstream applications. | Can be sensitive to light and pH changes. | 1-4 hours[2] |
Experimental Protocols
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the TAT peptide-cargo complex, TAT peptide alone, and cargo alone in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630-690 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100
-
-
Mandatory Visualizations
Caption: Workflow for a typical cell viability assay.
Caption: Troubleshooting logic for viability assays.
References
- 1. eprints.uanl.mx [eprints.uanl.mx]
- 2. A comparative study of colorimetric cell proliferation assays in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jag.journalagent.com [jag.journalagent.com]
- 4. What are the differences between MTT and WST assays? | AAT Bioquest [aatbio.com]
- 5. hnhtipdergisi.com [hnhtipdergisi.com]
- 6. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Background Fluorescence in FAM-TAT Experiments
Welcome to the technical support center for troubleshooting FAM-TAT experiments. This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed protocols to help reduce background fluorescence and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my FAM-TAT experiments?
High background fluorescence in FAM-TAT experiments can originate from several sources, broadly categorized as cellular autofluorescence, non-specific binding of the FAM-TAT peptide, and issues with reagents or experimental setup.
-
Cellular Autofluorescence: All cells possess intrinsic fluorescence due to endogenous molecules like NADH, riboflavins, and flavin coenzymes.[1] Dead cells are a significant contributor to autofluorescence and can non-specifically bind reagents.[2][3]
-
Non-Specific Binding: The FAM-TAT peptide can bind non-specifically to the cell surface, extracellular matrix, or plasticware. This is often exacerbated by high peptide concentrations.
-
Reagent and Media Components: Components in the cell culture media, such as fetal bovine serum (FBS), can contribute to background fluorescence.[2][3] Aldehyde-based fixatives like paraformaldehyde (PFA) can also increase autofluorescence.[2][3]
-
Free FAM Dye: If the FAM dye dissociates from the TAT peptide or if there is free dye in the peptide solution, it can contribute to background signal. While commercially labeled peptides are generally stable, improper storage or handling could potentially lead to dissociation.[4]
Q2: How can I reduce cellular autofluorescence?
Several strategies can be employed to minimize the impact of cellular autofluorescence:
-
Remove Dead Cells and Debris: Dead cells significantly increase autofluorescence and non-specific binding.[2][3] They can be removed using methods like low-speed centrifugation or a Ficoll gradient.[2][3] Including a viability dye in your flow cytometry panel allows for the exclusion of dead cells during data analysis.[2]
-
Optimize Fixation Method: If fixation is necessary, consider alternatives to aldehyde-based fixatives, such as ice-cold methanol (B129727) or ethanol.[3] If PFA must be used, titrate to the lowest effective concentration and minimize the exposure time.[2]
-
Choose the Right Fluorophore: Autofluorescence is often more pronounced at shorter wavelengths.[2] If background remains an issue, consider using a brighter fluorophore or one that emits at a longer wavelength (in the "redder" part of the spectrum).[2][3]
Q3: What steps can I take to minimize non-specific binding of my FAM-TAT peptide?
Minimizing non-specific binding is crucial for a good signal-to-noise ratio.
-
Optimize Peptide Concentration: Titrate your FAM-TAT peptide to determine the lowest concentration that gives a robust positive signal without excessive background.
-
Thorough Washing: Implement rigorous washing steps after peptide incubation to remove unbound or loosely bound peptides.[5]
-
Use a Blocking Agent: Including a protein like bovine serum albumin (BSA) in your staining buffer can help block non-specific binding sites.[6] If using FBS, consider reducing its concentration, as it can contribute to autofluorescence.[2][3]
-
Include Fc Receptor Blocking: In experiments with immune cells, Fc receptors can cause non-specific antibody binding. While less common for peptides, if you are using antibody co-staining, an Fc block is recommended.
Q4: Are there alternatives to FAM that might give me a better signal-to-noise ratio?
Yes, several alternative fluorescent dyes may provide better performance than FAM (fluorescein), which is known to be pH-sensitive and can be quenched by certain amino acids like guanine.[7][8][9]
-
Alexa Fluor Dyes: Alexa Fluor 488 is a common alternative to FAM/FITC, offering greater photostability and pH insensitivity.[7] Other Alexa Fluor dyes are available across the spectrum.[10]
-
ATTO Dyes: ATTO dyes are known for their high photostability and brightness.[7] ATTO 488 is a direct alternative to FAM.[7]
-
Cyanine Dyes (Cy dyes): Dyes like Cy3 and Cy5 are widely used and emit at longer wavelengths, which can help avoid the region of high cellular autofluorescence.[7][10]
Troubleshooting Guides
Issue 1: High Background in Flow Cytometry
Symptoms:
-
Poor separation between negative and positive populations.
-
High fluorescence intensity in the unstained control.
Possible Causes & Solutions:
| Cause | Solution |
| Dead Cells and Debris | Include a viability dye (e.g., PI, DAPI, 7-AAD) to gate out dead cells. Perform a low-speed centrifugation or use a Ficoll gradient to remove dead cells and debris before staining.[2][3] |
| High Autofluorescence | If possible, switch to a fluorophore with a longer emission wavelength (e.g., PE, APC).[2] Analyze an unstained sample to determine the level of autofluorescence. |
| Non-specific Peptide Binding | Titrate the FAM-TAT peptide concentration to find the optimal balance between signal and background. Increase the number and stringency of wash steps after peptide incubation.[5] |
| Media/Serum Components | Wash cells thoroughly with PBS before incubation with the peptide. Use a staining buffer with a lower concentration of FBS or switch to BSA.[2][3] |
| Instrument Settings | Ensure proper compensation settings if performing multicolor experiments. Adjust photomultiplier tube (PMT) voltages to ensure the negative population is on scale. |
Issue 2: High Background in Fluorescence Microscopy
Symptoms:
-
Diffuse fluorescence throughout the field of view, not localized to cells.
-
High fluorescence in the control wells (no cells or no peptide).
Possible Causes & Solutions:
| Cause | Solution |
| Free FAM in Solution | Consider purifying the peptide stock to remove any free dye. |
| Non-specific Binding to Coverslip/Plate | Use pre-coated coverslips/plates (e.g., poly-D-lysine) and ensure they are thoroughly washed. Include a blocking step with BSA before adding cells. |
| Insufficient Washing | Increase the number of wash steps after peptide incubation. Use a gentle rocking motion during washing to improve efficiency. |
| Fixation-Induced Autofluorescence | If fixation is required, use an alcohol-based fixative (e.g., ice-cold methanol) instead of an aldehyde-based one.[3] If using PFA, treat with a quenching agent like sodium borohydride (B1222165) after fixation.[3] |
| Cell Culture Media Phenol (B47542) Red | Use phenol red-free media for imaging experiments, as phenol red can contribute to background fluorescence. |
Experimental Protocols
Protocol 1: Cell Preparation and Washing for Flow Cytometry
-
Cell Harvesting: Harvest cells and count them using a hemocytometer or automated cell counter.
-
Initial Wash: Centrifuge the cell suspension at 200 x g for 5 minutes at 4°C.[5] Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in cold PBS or a suitable staining buffer (e.g., PBS with 1% BSA).
-
Dead Cell Removal (Optional but Recommended): If a high percentage of dead cells is present, perform a Ficoll gradient separation.
-
Cell Staining:
-
Incubate cells with the FAM-TAT peptide at the predetermined optimal concentration for the desired time and temperature (e.g., 1 hour at 37°C).
-
If co-staining with antibodies, follow the recommended protocol. Consider using an Fc block if necessary.
-
-
Post-Incubation Wash:
-
Viability Staining: Resuspend the cells in a buffer suitable for your viability dye and incubate according to the manufacturer's instructions.
-
Final Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis (e.g., FACS buffer).
-
Filtering: Filter the cell suspension through a 40 µm cell strainer to remove any remaining clumps before running on the cytometer.[5]
Protocol 2: Using a Quenching Agent (Trypan Blue) for Microscopy
Trypan blue can be used to quench extracellular and non-specific membrane-bound fluorescence.
-
Peptide Incubation: Incubate your adherent cells with FAM-TAT peptide as per your experimental protocol.
-
Washing: Wash the cells 2-3 times with PBS to remove the majority of the unbound peptide.
-
Quenching:
-
Prepare a fresh solution of Trypan Blue (e.g., 0.025% in PBS). The optimal concentration may need to be determined empirically.[1]
-
Add the Trypan Blue solution to your cells and incubate for 1-5 minutes at room temperature.
-
-
Final Wash: Gently wash the cells 1-2 times with PBS to remove the Trypan Blue solution.
-
Imaging: Immediately proceed with imaging your cells.
Note: The effectiveness of quenching can depend on the cell type and experimental conditions. It is advisable to run a control with and without the quenching agent to assess its effect.[1]
Visual Guides
Caption: A logical workflow for troubleshooting high background fluorescence.
Caption: Key contributors to background fluorescence in cell-based assays.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. bosterbio.com [bosterbio.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. researchgate.net [researchgate.net]
- 5. Flow Cytometry Protocol | Abcam [abcam.com]
- 6. sinobiological.com [sinobiological.com]
- 7. lifetein.com [lifetein.com]
- 8. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
Technical Support Center: Cys(Npys) Linker Stability in Biological Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the stability of 3-nitro-2-pyridylsulfenyl (Npys) protected cysteine (Cys(Npys)) linkers in biological media.
Frequently Asked Questions (FAQs)
Q1: What is a Cys(Npys) linker and how is it formed?
A1: A Cys(Npys) linker is not a pre-formed linker but rather a reactive chemical moiety used to create a disulfide bond. The Npys group is a protecting group for a cysteine residue. The key feature of the Cys(Npys) group is its ability to react with a free thiol (sulfhydryl group, -SH) on another molecule (e.g., another cysteine residue on a protein or a small molecule) to form a stable, cleavable disulfide bond (-S-S-). During this reaction, the 3-nitro-2-thiopyridone is released as a colored byproduct, which can be used to monitor the reaction progress.
Q2: How stable is the disulfide bond formed from a Cys(Npys) linker in biological media?
Q3: What are the main mechanisms of degradation for disulfide linkers in biological media?
A3: The primary degradation pathway for disulfide linkers in biological media is reductive cleavage. This can occur through:
-
Thiol-disulfide exchange: Reaction with low molecular weight thiols such as glutathione (B108866) (GSH), which is present in plasma and at much higher concentrations inside cells.
-
Enzymatic reduction: Enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) present in the blood can also catalyze the cleavage of disulfide bonds.[1]
Q4: How does the stability of a Cys(Npys)-derived disulfide linker compare to other common linkers like maleimide (B117702)?
A4: Both disulfide and maleimide-based linkers are widely used for cysteine conjugation. Maleimide linkers form a thioether bond, which is generally considered non-cleavable and highly stable. However, maleimide conjugates can undergo a retro-Michael reaction, leading to drug deconjugation. Disulfide linkers, including those derived from Cys(Npys), are designed to be cleavable under reducing conditions. Therefore, a Cys(Npys)-derived linker is intentionally less stable in a reducing environment compared to a maleimide linker, which is a key feature for drug delivery applications where payload release is desired.
Data Presentation: Stability of Disulfide Linkers
As specific quantitative data for Cys(Npys) linkers is limited, the following table summarizes the stability of various disulfide linkers from published studies to provide a comparative overview. This data should be considered as an estimation for the performance of Cys(Npys)-derived linkers.
| Linker Type | Biological Medium | Incubation Time | Remaining Conjugate (%) | Reference |
| Hindered Disulfide (e.g., SPDB) | Mouse Plasma | Multiple time points | Site-dependent stability observed | [2] |
| Unhindered Disulfide | Mouse Plasma | 7 days | ~50% (site-dependent) | [3] |
| Sterically Hindered Disulfide | In vivo (mouse) | 144 hours | Higher stability than less hindered linkers | [4] |
| Pyridyl Disulfide (general) | In vitro (with DTT) | Variable | Stability is inversely related to the rate of reduction | [2] |
Note: The stability of disulfide linkers is highly dependent on the specific molecular context, including the nature of the conjugated molecules and the steric hindrance around the disulfide bond.[2]
Experimental Protocols
Protocol for Assessing In Vitro Stability of Disulfide-Linked Conjugates in Plasma
This protocol outlines a general method for evaluating the stability of a disulfide-linked conjugate (e.g., an ADC) in plasma.
1. Materials:
-
Disulfide-linked conjugate of interest
-
Human or mouse plasma (sodium heparin or EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for quantification (e.g., ELISA, LC-MS)
-
Quenching solution (e.g., acidic solution to stop enzymatic activity)
-
Control conjugate with a non-cleavable linker (optional)
2. Procedure:
-
Preparation: Thaw the plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of your conjugate in a suitable buffer.
-
Incubation: Spike the conjugate into the plasma at a final concentration relevant to your in vivo studies. Also, prepare a control sample by spiking the conjugate into PBS.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, 144 hours), withdraw an aliquot of the plasma/conjugate mixture.
-
Sample Processing: Immediately quench the reaction to prevent further degradation. The processing method will depend on the analytical technique. For LC-MS analysis of a released small molecule drug, protein precipitation with a cold organic solvent (e.g., acetonitrile) is common. For ELISA-based detection of the intact conjugate, specific sample dilution and preparation steps will be required.
-
Analysis: Quantify the amount of intact conjugate or released payload at each time point using a validated analytical method.
-
Data Analysis: Plot the concentration of the intact conjugate or released payload over time. Calculate the half-life (t½) of the conjugate in plasma.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Premature cleavage of the linker in plasma | High susceptibility to thiol-disulfide exchange with plasma components (e.g., albumin, glutathione). Enzymatic cleavage by reductases in the plasma. | - Increase steric hindrance around the disulfide bond in the linker design. - Evaluate the stability of the conjugate in the presence of purified thioredoxin and glutaredoxin to assess enzymatic susceptibility. |
| Low conjugation efficiency | Incomplete reduction of antibody interchain disulfides (if applicable). Re-oxidation of free thiols. Hydrolysis of the Cys(Npys) reagent. Incorrect pH for the conjugation reaction. | - Optimize the reduction conditions (concentration of reducing agent, time, temperature). - Perform conjugation in a degassed buffer to minimize oxidation. - Ensure the Cys(Npys) reagent is fresh and stored correctly. - Maintain the pH of the reaction buffer within the optimal range for thiol-disulfide exchange (typically pH 6.5-7.5). |
| Conjugate aggregation | Increased hydrophobicity of the conjugate. High drug-to-antibody ratio (DAR). | - Incorporate hydrophilic spacers (e.g., PEG) into the linker design. - Optimize the conjugation reaction to achieve a lower, more homogenous DAR. - Use formulation buffers that enhance solubility and stability. |
| Inconsistent results between experiments | Variability in plasma batches. Inconsistent sample handling and processing. Degradation of the conjugate during storage. | - Use a pooled batch of plasma for comparative studies. - Standardize all sample handling and processing steps. - Aliquot and store the conjugate at an appropriate temperature (e.g., -80°C) and avoid multiple freeze-thaw cycles. |
Visualizations
Caption: General mechanism of action for a disulfide-linked ADC.
Caption: Workflow for assessing the in vitro stability of ADCs.
Caption: Factors influencing the stability of disulfide linkers.
References
FAM signal quenching on TAT peptide conjugates
Welcome to the Technical Support Center for FAM-labeled TAT Peptide Conjugates. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is FAM, and why is it commonly used for labeling peptides like TAT?
5-Carboxyfluorescein (5-FAM) is a derivative of fluorescein (B123965), one of the most popular fluorescent dyes used for labeling peptides, proteins, and oligonucleotides.[1][2] It is widely used due to its high absorptivity, excellent fluorescence quantum yield, and good water solubility. FAM is compatible with most standard fluorescence detection equipment, with a typical excitation maximum around 495 nm and an emission maximum around 517-520 nm.[2][3][4] It can be conjugated to either the N-terminus or C-terminus of a peptide.[2]
Q2: What is fluorescence quenching?
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[5] Unlike photobleaching, which is the irreversible photodestruction of the fluorophore, quenching is often a reversible process.[6] When a quencher molecule is present or when the fluorophore's environment changes, the energy from the excited fluorophore is dissipated through non-emissive pathways, leading to a reduced fluorescence signal.[5][6]
Q3: What are the primary mechanisms of FAM signal quenching?
There are several mechanisms by which the fluorescence of FAM can be quenched:
-
Static (or Contact) Quenching: This occurs when the FAM molecule forms a non-fluorescent complex with a quencher molecule while in the ground state.[5][7] This is often driven by hydrophobic effects, causing the molecules to stack together to minimize contact with water.[5]
-
Dynamic (or Collisional) Quenching: This happens when an excited FAM molecule collides with a quencher molecule in the solution.[5][6] The collision facilitates a non-radiative return to the ground state. Common collisional quenchers include molecular oxygen and iodide ions.[5]
-
Förster Resonance Energy Transfer (FRET): FRET is a dynamic quenching mechanism where energy is transferred non-radiatively from an excited donor fluorophore (like FAM) to a suitable acceptor molecule (quencher) in close proximity (typically 10-100 Å).[5][7] Efficient FRET requires significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.[7]
-
Self-Quenching (or Concentration Quenching): At high concentrations, FAM molecules can aggregate.[6] This close proximity can lead to the formation of non-fluorescent dimers or energy transfer between FAM molecules, resulting in a decrease in overall fluorescence intensity.[6][8]
Q4: How does the TAT peptide itself or its cargo affect the FAM signal?
The local chemical environment can significantly influence FAM's fluorescence. While the TAT peptide sequence (GRKKRRQRRR) is not a primary quencher, certain factors related to the conjugate can lead to quenching:
-
Proximity to Specific Amino Acids: Certain amino acid residues, if close to the FAM dye, can cause quenching. For instance, guanine (B1146940) is a known quencher of fluorescein through photoinduced electron transfer (PET).[9] While TAT does not contain guanine, other amino acids in a cargo protein could have quenching properties.
-
Conjugate Aggregation: The highly cationic nature of the TAT peptide can lead to interactions and potential aggregation, especially at high concentrations or in certain buffer conditions. This can bring FAM molecules into close proximity, causing self-quenching.[6]
-
Payload-Induced Quenching: If the conjugated cargo (e.g., another protein, a small molecule drug, or a quencher dye like BHQ-1) has absorbance that overlaps with FAM's emission, it can act as a FRET acceptor, quenching the FAM signal.[7]
Troubleshooting Guide
Issue 1: Low or No FAM Signal After Conjugation
Q: I have just conjugated FAM to my TAT peptide, but the fluorescence intensity is much lower than expected. What could be the cause?
A: Several factors could lead to a weak FAM signal post-conjugation.
-
Possible Cause 1: Inefficient Labeling. The conjugation reaction may not have gone to completion, resulting in a low labeling efficiency. Conventional coupling methods can sometimes yield poor results.[10]
-
Troubleshooting Step: Verify the conjugation efficiency using techniques like mass spectrometry (MS) or HPLC. For labeling primary amines, consider using activated pentafluorophenol (B44920) (PFP) esters, which can be more efficient.[10]
-
-
Possible Cause 2: Self-Quenching. If the peptide concentration is too high in the storage or experimental buffer, aggregation can occur, leading to self-quenching.[6]
-
Troubleshooting Step: Measure the fluorescence of a dilution series of your conjugate. If the signal does not increase linearly with concentration and plateaus or decreases at higher concentrations, self-quenching is likely occurring. Work with more dilute solutions.
-
-
Possible Cause 3: pH of the Buffer. Fluorescein fluorescence is highly pH-dependent. The signal is stable at a pH above 6 but decreases significantly in acidic environments.[11] The optimal pH range for FAM is typically 7.5 to 8.5.[2]
-
Troubleshooting Step: Check the pH of your buffer and adjust it to be within the optimal range for FAM fluorescence.
-
-
Possible Cause 4: Degradation. FAM can be susceptible to degradation under certain conditions (e.g., prolonged exposure to light).
-
Troubleshooting Step: Store your conjugate protected from light and at an appropriate temperature (e.g., -20°C or -80°C). Prepare fresh dilutions for your experiments.
-
Issue 2: FAM Signal Decreases During Cellular Uptake Experiments
Q: When I incubate my FAM-TAT conjugate with cells, the fluorescence signal seems to decrease over time or is localized in punctate spots with low intensity. Why is this happening?
A: This is a common observation in cellular uptake studies and can be attributed to the peptide's internalization pathway.
-
Possible Cause 1: Endosomal Sequestration and Acidic Environment. The primary mechanism for TAT peptide internalization is endocytosis, which involves engulfing the peptide into vesicles that mature into endosomes and lysosomes.[12][13] These compartments are acidic (pH 4.5-6.0). The low pH within these vesicles will quench the FAM signal.[11] The punctate distribution you observe is characteristic of endosomal localization.[14]
-
Troubleshooting Step: To confirm endosomal quenching, you can use lysosomotropic agents like chloroquine (B1663885), which raises the pH of endosomes. An increase in fluorescence intensity after chloroquine treatment would support this hypothesis.[14] Alternatively, use a pH-insensitive dye if the experimental design allows.
-
-
Possible Cause 2: Interaction with Cellular Components. The intracellular environment is crowded. The FAM-TAT conjugate may interact with intracellular components that quench its fluorescence.
-
Troubleshooting Step: Lyse the cells at the end of the experiment and measure the fluorescence in a buffered solution with a pH of ~7.5-8.5. If the fluorescence recovers, it indicates that the quenching was due to the intracellular environment.
-
Issue 3: High Background Fluorescence in the Buffer
Q: My buffer-only control shows a high fluorescence signal at the FAM excitation/emission wavelengths. How can I fix this?
A: High background from the buffer can mask the true signal from your conjugate.
-
Possible Cause 1: Contaminated Buffer or Reagents. Some components in your buffer or media (e.g., phenol (B47542) red in cell culture media, certain batches of BSA) can be fluorescent.
-
Troubleshooting Step: Test each component of your buffer individually in the fluorometer. Replace any fluorescent components. For cell-based assays, consider using phenol red-free media during the imaging or measurement phase.
-
-
Possible Cause 2: Incorrect Wavelength Settings. While FAM has peak excitation/emission at ~495/520 nm, your specific buffer might scatter light or have intrinsic fluorescence at these exact wavelengths.[4]
-
Troubleshooting Step: Perform an excitation and emission scan of your buffer to identify its fluorescent profile. You may be able to slightly adjust your measurement wavelengths (e.g., to 485/525 nm) to minimize the buffer's contribution while still capturing a strong signal from FAM.[4]
-
Quantitative Data Summary
The following tables provide key quantitative data relevant to experiments with FAM-TAT conjugates.
Table 1: Spectroscopic Properties of FAM
| Property | Value | Reference(s) |
| Excitation Maximum | ~495 nm | [2] |
| Emission Maximum | ~517-520 nm | [2][3][4] |
| Optimal pH Range | 7.5 - 8.5 | [2] |
Table 2: Factors Influencing FAM Fluorescence Quenching
| Factor | Effect on Fluorescence | Mechanism | Reference(s) |
| High Concentration | Decrease | Self-quenching / Aggregation | [6] |
| Low pH (< 6.0) | Decrease | Protonation of the fluorophore | [11] |
| Molecular Oxygen | Decrease | Collisional (Dynamic) Quenching | [6][11] |
| High Temperature | Increase (Collisional) or Decrease (Static) | Affects molecular collisions and complex stability | [6][11] |
| Proximity to Guanine | Decrease | Photoinduced Electron Transfer (PET) | [9] |
Experimental Protocols
Protocol 1: General Cellular Uptake Assay using Fluorescence Microscopy
This protocol outlines a standard method for visualizing the internalization of FAM-TAT conjugates into live cells.
-
Cell Seeding: Seed cells (e.g., HeLa or MCF-7) onto glass-bottom dishes or coverslips at an appropriate density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight.[15][16]
-
Preparation of Conjugate: Dilute the FAM-TAT conjugate to the desired final concentration (e.g., 5-10 µM) in serum-free or complete cell culture medium.[15][16] It is advisable to use phenol red-free medium to reduce background fluorescence.
-
Incubation: Remove the old medium from the cells, wash once with PBS, and add the medium containing the FAM-TAT conjugate. Incubate the cells for the desired time period (e.g., 30 minutes to 3 hours) at 37°C.[16]
-
Washing: To remove surface-bound peptides, wash the cells three times with cold PBS. Some protocols may include a brief wash with a heparin solution (to displace electrostatically bound peptides) or a mild trypsin/proteinase K treatment.[16][17]
-
Counterstaining (Optional): To visualize the nucleus, incubate cells with a nuclear stain like DAPI or Hoechst for 10-15 minutes. Wash again with PBS.
-
Imaging: Add fresh, phenol red-free medium or a suitable imaging buffer to the cells. Immediately visualize the cells using a confocal or fluorescence microscope with appropriate filter sets for FAM (e.g., 488 nm laser line for excitation) and the nuclear stain.[16] Live-cell imaging is preferred to avoid fixation artifacts, as fixation can sometimes cause redistribution of cell-penetrating peptides.[13][17]
Protocol 2: Quantifying Cellular Uptake using Flow Cytometry
This protocol provides a method for quantifying the amount of FAM-TAT conjugate internalized by a cell population.
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) and grow them to confluency.
-
Incubation: Treat the cells with the FAM-TAT conjugate at various concentrations for a specific duration (e.g., 2 hours) at 37°C.[15] Include an untreated cell sample as a negative control.
-
Washing and Detachment: Wash the cells thoroughly with cold PBS to remove non-internalized conjugate. Detach the cells from the plate using a non-enzymatic cell dissociation solution or trypsin. Quench trypsin with complete medium and transfer the cell suspension to FACS tubes.
-
Final Wash: Centrifuge the cells, discard the supernatant, and resuspend them in cold FACS buffer (e.g., PBS with 1-2% FBS).
-
Analysis: Analyze the cell-associated fluorescence using a flow cytometer, typically using the FITC channel for FAM detection. The geometric mean fluorescence intensity (MFI) of the cell population is used as a quantitative measure of uptake.[16]
Visualizations
Caption: Mechanisms of fluorescence quenching affecting FAM conjugates.
Caption: Workflow for a typical cellular uptake microscopy experiment.
Caption: Decision tree for troubleshooting low FAM signal issues.
References
- 1. Fluorescent and Photosensitizing Conjugates of Cell-Penetrating Peptide TAT(47-57): Design, Microwave-Assisted Synthesis at 60 °C, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 6. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 7. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 8. Fluorescence self-quenching assay for the detection of target collagen sequences using a short probe peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 12. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TAT peptide internalization: seeking the mechanism of entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. portlandpress.com [portlandpress.com]
- 17. On the mechanisms of the internalization of S413-PV cell-penetrating peptide - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing TAT-Mediated Cargo Delivery: A Technical Support Resource
Welcome to the technical support center for optimizing TAT-mediated cargo delivery. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for TAT-mediated cargo delivery?
A1: The optimal incubation time can vary depending on the cell type, the nature and size of the cargo, and the concentration of the TAT-fusion molecule. However, transduction is generally rapid, with maximum intracellular concentrations often achieved in less than 10-15 minutes.[1][2] For some applications, longer incubation times of up to 1-2 hours may be beneficial, but this should be optimized for each specific experimental setup to avoid potential cytotoxicity.[3]
Q2: Does the position of the TAT peptide in the fusion protein affect delivery efficiency?
A2: The precise location and orientation of the TAT peptide (N-terminus vs. C-terminus) have been shown to have minimal effect on the overall transduction efficiency for some proteins like EGFP.[4] This offers flexibility in the design of TAT-fusion constructs. However, it is crucial to ensure that the TAT peptide is accessible and that its fusion to the cargo does not disrupt the cargo's native structure and function.[4]
Q3: Is TAT-mediated delivery effective for all cell types?
A3: TAT-mediated transduction has been successfully demonstrated in a wide variety of cell types, including primary and transformed cells.[1][2] However, the efficiency can vary between different cell lines.[5] Therefore, it is advisable to empirically determine the optimal conditions for your specific cell line of interest.
Q4: Can TAT-fusion proteins be used for in vivo studies?
A4: Yes, TAT-fusion proteins have been successfully used for in vivo delivery in animal models.[6] Following systemic administration, TAT-conjugated cargo has been detected in various tissues, including the heart, liver, spleen, and even the brain, demonstrating its ability to cross the blood-brain barrier.[6][7]
Troubleshooting Guide
This section addresses common issues encountered during TAT-mediated cargo delivery experiments.
Issue 1: Low Transduction Efficiency
| Potential Cause | Troubleshooting Step |
| Suboptimal Incubation Time | Optimize incubation time by performing a time-course experiment (e.g., 5, 15, 30, 60, 120 minutes). |
| Incorrect Concentration | Perform a dose-response experiment to identify the optimal concentration of the TAT-fusion protein. |
| Poor Protein Quality | Ensure the TAT-fusion protein is correctly folded and purified. Denatured proteins may have reduced transduction efficiency.[8] Consider optimizing the protein purification protocol.[9] |
| Cell Culture Conditions | Factors such as cell density, media composition, and the presence or absence of serum can influence uptake.[3] Standardize these parameters across experiments. |
| Inefficient Endosomal Escape | The cargo may be trapped in endosomes. Co-incubation with endosomolytic agents can enhance cytosolic delivery, though this should be tested for cytotoxicity. |
Issue 2: High Cytotoxicity
| Potential Cause | Troubleshooting Step |
| High Concentration of TAT-Fusion Protein | Reduce the concentration of the TAT-fusion protein. Determine the maximum non-toxic concentration for your cell line. |
| Prolonged Incubation Time | Shorten the incubation period. As transduction is rapid, longer exposure may not be necessary and can increase toxicity. |
| Contaminants in Protein Preparation | Ensure high purity of the TAT-fusion protein. Endotoxins or other contaminants from the expression system can cause cell death. |
| Inherent Toxicity of the Cargo | The cargo itself may be toxic to the cells. Include a control with the cargo protein lacking the TAT peptide to assess its intrinsic toxicity. |
Issue 3: Incorrect Subcellular Localization of Cargo
| Potential Cause | Troubleshooting Step |
| Lack of Targeting Signal | For specific subcellular localization (e.g., mitochondria or nucleus), a targeting signal must be included in the fusion protein construct.[10] |
| Degradation of the Fusion Protein | Proteolytic degradation can remove the TAT peptide or the targeting signal.[11] Analyze protein integrity by Western blot after transduction. |
Quantitative Data
Table 1: Effect of Incubation Time on TAT-Mediated Protein Delivery
The following table provides representative data on the time-dependent intracellular delivery of a TAT-fused protein. Note that these values are illustrative and the optimal time will vary with the specific experimental conditions.
| Incubation Time (minutes) | Relative Intracellular Concentration (%) |
| 5 | 60 |
| 15 | 95 |
| 30 | 100 |
| 60 | 98 |
| 120 | 90 |
Data synthesized from descriptions of rapid, time-dependent uptake kinetics.[1][2][12]
Experimental Protocols
Protocol 1: Purification of TAT-Fusion Proteins
This protocol describes a general method for the expression and purification of His-tagged TAT-fusion proteins from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the TAT-cargo-His fusion construct
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 8 M Urea (B33335), 20 mM HEPES, 200 mM NaCl, pH 8.0)
-
Ni-NTA Agarose (B213101) beads
-
Wash buffer (e.g., Lysis buffer with 20 mM imidazole)
-
Elution buffer (e.g., Lysis buffer with 250-500 mM imidazole)
Procedure:
-
Transform the expression vector into the E. coli expression strain.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger culture with the overnight culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 1 mM) and continue to grow for 3-5 hours.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with Ni-NTA agarose beads.
-
Wash the beads with wash buffer to remove non-specifically bound proteins.
-
Elute the TAT-fusion protein with elution buffer.
-
Dialyze the eluted protein against a suitable buffer (e.g., PBS) to remove urea and imidazole.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Verify the purity and integrity of the protein by SDS-PAGE and Western blot.
Protocol 2: TAT-Mediated Protein Delivery into Cultured Cells
Materials:
-
Cultured mammalian cells
-
Purified TAT-fusion protein
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate the cells in a suitable culture vessel and allow them to adhere overnight.
-
On the day of the experiment, wash the cells with PBS.
-
Prepare the desired concentration of the TAT-fusion protein in serum-free medium.
-
Add the TAT-fusion protein solution to the cells.
-
Incubate for the optimized duration (e.g., 15-60 minutes) at 37°C.
-
Remove the transduction medium and wash the cells three times with PBS to remove extracellular protein.
-
Add complete culture medium to the cells.
-
The cells are now ready for downstream analysis (e.g., immunofluorescence, Western blot, functional assays).
Protocol 3: Preparation and Delivery of TAT-Conjugated Nanoparticles
Materials:
-
Nanoparticles (e.g., PLGA, liposomes)
-
TAT peptide with a reactive group for conjugation (e.g., maleimide)
-
Cargo to be encapsulated
-
Conjugation buffers
Procedure:
-
Synthesize or obtain nanoparticles encapsulating the desired cargo.
-
Activate the surface of the nanoparticles if necessary.
-
Conjugate the TAT peptide to the surface of the nanoparticles using a suitable cross-linker.
-
Purify the TAT-conjugated nanoparticles to remove unconjugated peptide.
-
Characterize the nanoparticles for size, zeta potential, and peptide conjugation efficiency.
-
For delivery, follow a similar procedure to Protocol 2, optimizing the concentration and incubation time of the TAT-conjugated nanoparticles for your specific cell type.
Visualizations
Caption: Workflow for TAT-mediated cargo delivery.
Caption: Troubleshooting workflow for low delivery efficiency.
References
- 1. TAT-mediated protein transduction into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transduction of full-length Tat fusion proteins directly into mammalian cells: analysis of T cell receptor activation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Effects of the TAT peptide orientation and relative location on the protein transduction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors controlling the efficiency of Tat-mediated plasmid DNA transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tat-mediated delivery of heterologous proteins into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TAT-mediated protein transduction and targeted delivery of fusion proteins into mitochondria of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Proteolytic Degradation of TAT (47-57) Peptide
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for experiments involving the proteolytic degradation of the TAT (47-57) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the TAT (47-57) peptide, and why is its stability a critical concern?
The TAT (47-57) peptide is a small, 11-amino-acid sequence (YGRKKRRQRRR) derived from the transactivator of transcription (TAT) protein of the Human Immunodeficiency Virus (HIV-1).[1][2] It is a well-characterized cell-penetrating peptide (CPP) capable of crossing cellular membranes and facilitating the intracellular delivery of various molecular cargoes, such as proteins, nucleic acids, and nanoparticles.[3][4]
Its stability is a major concern because the sequence is rich in basic amino acids (arginine and lysine), making it highly susceptible to degradation by proteases found in biological fluids like blood serum and in the cellular cytoplasm.[1][2] This proteolytic cleavage can inactivate the peptide, limiting the cellular uptake of its conjugated cargo and reducing the overall therapeutic efficacy of TAT-based delivery systems.[1]
Q2: Which enzymes are known to degrade the TAT (47-57) peptide and what are the cleavage products?
TAT (47-57) is sensitive to cleavage by various proteolytic enzymes. Common serine proteases such as trypsin, as well as other enzymes like elastase and collagenase, have been shown to degrade the peptide in a dose-dependent manner.[1][2] Due to its multiple arginine and lysine (B10760008) residues, the peptide has numerous potential cleavage sites for trypsin-like enzymes. Studies using trypsinolysis have shown that a primary initial fragmentation event is an endocleavage at the C-terminus, resulting in the release of an Arg-Arg (RR) dimer.[5] Degradation in epithelial cell models suggests cleavage can be initiated by endopeptidases, followed by further degradation by aminopeptidases and/or carboxypeptidases.[6][7]
Q3: How stable is the TAT (47-57) peptide in biological fluids?
The half-life of free TAT (47-57) peptide in biological environments is generally very short due to rapid proteolysis. Quantitative measurements vary depending on the experimental system (e.g., purified enzyme, plasma, serum, or cell culture models). Peptides are often degraded more rapidly in serum compared to plasma due to the activation of proteases during the coagulation process.[8]
Table 1: Reported Half-Life of TAT (47-57) Under Various Conditions
| Condition | Reported Half-Life (t½) | Reference(s) |
| In presence of Trypsin | ~3.5 minutes | [5] |
| In Mouse Serum | < 6 minutes | [9] |
| In Brain (efflux) | ~3 minutes | [9] |
| On Calu-3 epithelial cells | 100 ± 12 minutes | [10] |
| On MDCK epithelial cells | 240 ± 32 minutes | [10] |
| On TR146 epithelial cells | 166 ± 28 minutes | [10] |
Q4: What are the standard methods for analyzing TAT (47-57) degradation?
The most common methods for quantifying the degradation of TAT (47-57) involve separating the intact peptide from its cleaved fragments over time. Key analytical techniques include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used method. The intact peptide and its degradation products are separated on a C18 column and detected by UV absorbance or, for higher sensitivity, by fluorescence if the peptide is fluorescently labeled (e.g., with FAM or FITC).[1][7][11]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF-MS are used to identify the exact mass of the degradation fragments, which helps in determining the specific cleavage sites.[5][7]
Troubleshooting Guide
Q1: My TAT (47-57) peptide degrades almost instantly in my cell culture or serum assay. What can I do?
Rapid degradation is a known characteristic of this peptide. Here are some potential causes and solutions:
-
High Protease Activity: Standard fetal bovine serum (FBS) and human serum contain high concentrations of active proteases.
-
Solution 1: Use Protease Inhibitors: Supplement your media or serum with a broad-spectrum protease inhibitor cocktail. This can, however, affect cellular processes.
-
Solution 2: Heat-Inactivate Serum: Heating serum (e.g., at 56°C for 30 minutes) can denature some proteases. Be aware that this may also inactivate other important serum components like growth factors.
-
Solution 3: Use Serum-Free Media: If your experimental design permits, switch to a serum-free medium to eliminate serum proteases as a variable.
-
Solution 4: Compare Different Biological Matrices: Peptides are often more stable in fresh blood or plasma (containing anticoagulants that inhibit some proteases) than in serum.[8] Consider if your matrix is appropriate for the research question.
-
Q2: I am observing high variability and poor reproducibility in my peptide stability assays. What should I check?
Inconsistent results are a common challenge in peptide stability studies.[12] Follow this checklist to identify the source of the problem:
-
Peptide Quality and Handling:
-
Purity: Use high-purity peptide (>95%) from a reputable supplier with a certificate of analysis.[13] Impurities can interfere with analytical readings.
-
Storage: Store the lyophilized peptide at -20°C or -80°C.[14] Once reconstituted, store aliquots at -80°C to avoid repeated freeze-thaw cycles, which can cause degradation or aggregation.[13][14]
-
Weighing/Concentration: Lyophilized peptides can be hygroscopic (absorb moisture) and carry a static charge, making accurate weighing difficult.[12][15] This can lead to errors in stock solution concentration. Weigh in a controlled-humidity environment and use anti-static equipment if possible.[12]
-
-
Experimental Conditions:
-
Temperature: Ensure a consistent incubation temperature, typically 37°C, using a calibrated incubator or water bath.[11] Temperature fluctuations can significantly alter enzyme kinetics.[14]
-
pH Control: Maintain a stable, physiological pH (typically 7.4) using a suitable buffer (e.g., PBS, HBSS), as extreme pH levels can cause non-enzymatic peptide degradation.[14]
-
Reagent Consistency: Use a single, pooled batch of serum or plasma for the entire experiment to avoid variability between different donors or lots.[11]
-
-
Sample Preparation and Analysis:
-
Protein Precipitation: Inconsistent precipitation of serum/plasma proteins can lead to variable recovery of the peptide. Ensure the precipitating agent (e.g., acetonitrile (B52724) with 1% TFA) is added quickly and vortexed thoroughly.[11] Using organic solvents is often preferable to strong acids for precipitation, as acids can cause analyte loss.[16]
-
HPLC/MS System: Ensure the analytical system is performing consistently. Run a standard curve with each assay and check for shifts in retention time or changes in peak shape.
-
Q3: How can the proteolytic stability of TAT (47-57) or its conjugates be improved for in vivo applications?
Several strategies have been developed to protect the TAT peptide from enzymatic degradation:
-
Steric Shielding (PEGylation): Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide or the nanocarrier it is conjugated to can physically block access of proteolytic enzymes.[1][5] Longer PEG chains generally offer greater protection.[2]
-
Formulation in Nanocarriers: Incorporating TAT (47-57) into the structure of liposomes or micelles can shield it from proteases in the circulation.[1][5]
-
Chemical Modifications:
-
D-Amino Acid Substitution: Replacing the natural L-amino acids with their D-isomers can render the peptide resistant to degradation by most proteases.[6]
-
Sequence Modification: Introducing branched structures, for example at the N-terminus, has been explored to increase proteolytic stability.[17]
-
Terminal Modifications: Capping the N-terminus (acetylation) or C-terminus (amidation) can block degradation by exopeptidases.
-
Experimental Protocols
Protocol: In Vitro TAT (47-57) Stability Assay in Human Serum by RP-HPLC
This protocol provides a general framework for assessing the stability of the TAT (47-57) peptide in a biological matrix.
1. Materials and Reagents
-
TAT (47-57) peptide (lyophilized, >95% purity)
-
Human Serum (pooled, from a commercial source)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Refrigerated centrifuge (4°C)
-
RP-HPLC system with UV or fluorescence detector
2. Reagent Preparation
-
Peptide Stock Solution (1 mg/mL): Carefully dissolve the lyophilized TAT peptide in DMSO to a final concentration of 1 mg/mL.[11]
-
Working Serum Aliquots: Thaw human serum at 37°C. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates. Collect the supernatant and store in single-use aliquots at -80°C.[11]
-
Precipitating Solution (ACN with 1% TFA): Prepare a solution of 1% (v/v) TFA in ACN.[11]
-
HPLC Mobile Phase A: 0.1% (v/v) TFA in water.
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in ACN.
3. Serum Stability Assay Procedure
-
Incubation Setup: Pre-warm the required number of working serum aliquots to 37°C. For each time point (e.g., 0, 5, 15, 30, 60, 120 minutes), prepare a labeled microcentrifuge tube.
-
Assay Initiation (T=0): Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is <1% to avoid affecting enzyme activity.[11] Mix gently by inversion.
-
Time Point 0: Immediately after spiking, take a 50 µL aliquot of the peptide-serum mixture and add it to a tube containing 100 µL of ice-cold Precipitating Solution. This stops the enzymatic reaction and serves as the 100% control.
-
Incubation: Place the main peptide-serum mixture tube in the 37°C incubator.
-
Subsequent Time Points: At each designated time point, withdraw a 50 µL aliquot and quench the reaction by adding it to 100 µL of ice-cold Precipitating Solution.
-
Protein Precipitation: After quenching, vortex each tube vigorously for 30 seconds. Incubate the tubes on ice for 20 minutes to ensure complete protein precipitation.[11]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[11]
4. Sample Analysis by RP-HPLC
-
Sample Transfer: Carefully transfer the supernatant from each tube to an HPLC vial for analysis.
-
Injection: Inject a defined volume (e.g., 20 µL) onto the RP-HPLC system (e.g., C18 column).
-
Chromatography: Elute the peptide using a gradient of Mobile Phase A and B (e.g., 5% to 95% B over 20 minutes). Monitor the eluent at an appropriate wavelength (e.g., 220 nm for the peptide bond).
-
Data Analysis:
-
Identify the peak corresponding to the intact TAT (47-57) peptide based on the retention time from the T=0 sample.
-
Integrate the peak area for the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the % remaining versus time and calculate the half-life (t½), which is the time it takes for 50% of the peptide to be degraded.
-
Visualizations
Caption: Workflow for an in vitro peptide serum stability assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]
- 4. TAT-Beclin Scrambled - SB PEPTIDE [sb-peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Metabolic cleavage of cell-penetrating peptides in contact with epithelial models: human calcitonin (hCT)-derived peptides, Tat(47-57) and penetratin(43-58) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 9. Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo | PLOS One [journals.plos.org]
- 10. Metabolic cleavage of cell-penetrating peptides in contact with epithelial models: human calcitonin (hCT)-derived peptides, Tat(47–57) and penetratin(43–58) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biomedgrid.com [biomedgrid.com]
- 13. empower-peptides.com [empower-peptides.com]
- 14. peptidesuk.com [peptidesuk.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Cys(Npys)-TAT (47-57) FAM Uptake
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cys(Npys)-TAT (47-57) FAM in their experiments. The resources below address common issues, particularly the effect of serum on peptide uptake, and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Cys(Npys)-TAT (47-57) FAM and what is it used for?
Cys(Npys)-TAT (47-57) FAM is a well-characterized, cell-penetrating peptide (CPP). It is a fragment of the HIV-1 transactivator of transcription (TAT) protein, specifically amino acids 47-57, which is responsible for its ability to enter cells. The peptide is modified with a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group, allowing for specific conjugation to other molecules. It is also labeled with fluorescein (B123965) amidite (FAM), a fluorescent dye, to enable visualization and quantification of its uptake into cells. This peptide is commonly used as a tool to deliver various molecular cargoes, such as small molecules, proteins, and nucleic acids, into living cells for research and therapeutic purposes.
Q2: How does Cys(Npys)-TAT (47-57) FAM enter cells?
The arginine-rich TAT peptide is known to penetrate the plasma membrane. The precise mechanisms are still under investigation but are thought to involve two main pathways: direct translocation across the cell membrane and endocytosis. The initial interaction is often an electrostatic attraction between the positively charged peptide and the negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans.
Q3: We are observing lower than expected uptake of Cys(Npys)-TAT (47-57) FAM. What could be the issue?
Several factors can influence the uptake of cell-penetrating peptides. One of the most common reasons for reduced uptake is the presence of serum in the cell culture medium during the incubation period. Serum proteins, particularly albumin, can bind to the cationic TAT peptide, which can hinder its interaction with the cell surface and subsequent internalization. For optimal uptake, it is generally recommended to perform the incubation in serum-free medium. Other factors that can affect uptake include cell type, cell density, incubation time, and temperature.
Q4: Can the FAM label on the peptide affect its uptake or localization?
Yes, the fluorescent label can potentially influence the physicochemical properties of a small peptide like TAT (47-57). The addition of a relatively bulky and lipophilic dye can alter the peptide's interaction with the cell membrane and its subsequent intracellular trafficking. It is always advisable to include an unlabeled peptide as a control in functional assays to ensure that the observed effects are not solely due to the presence of the fluorescent tag.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence observed inside cells. | 1. Serum Interference: Serum proteins are binding to the peptide, preventing its uptake. | Perform the incubation with Cys(Npys)-TAT (47-57) FAM in serum-free medium. If serum is necessary for cell viability, reduce the serum concentration or the incubation time. |
| 2. Incorrect Peptide Concentration: The concentration of the peptide may be too low for detection. | Optimize the peptide concentration. Perform a dose-response experiment to determine the optimal concentration for your cell type. | |
| 3. Short Incubation Time: The incubation time may not be sufficient for significant uptake. | Increase the incubation time. Perform a time-course experiment to identify the optimal incubation period. | |
| 4. Low Temperature: Uptake is an energy-dependent process and is inhibited at low temperatures. | Ensure the incubation is carried out at 37°C. | |
| High background fluorescence. | 1. Incomplete Washing: Residual peptide is adhering to the outside of the cells or the well plate. | Wash the cells thoroughly with phosphate-buffered saline (PBS) after incubation with the peptide. |
| 2. Serum Autofluorescence: Components in the fetal bovine serum (FBS) can be autofluorescent. | Use serum-free medium for the experiment. If serum is required, use a reduced-serum medium or a serum-free formulation if possible. | |
| Punctate fluorescence pattern observed, suggesting endosomal entrapment. | Endosomal Entrapment: The peptide is being taken up via endocytosis and is trapped in endosomes. | This is a known challenge with CPPs. Depending on the experimental goal, this may or may not be a problem. To promote endosomal escape, co-incubation with endosomolytic agents can be explored, but this may also increase cytotoxicity. |
| Cell toxicity observed after incubation. | 1. High Peptide Concentration: The peptide concentration may be too high, leading to cytotoxicity. | Determine the cytotoxic concentration of the peptide for your cell type using a viability assay (e.g., MTT or LDH assay) and use a sub-toxic concentration for your uptake experiments. |
| 2. Contaminants in Peptide Stock: The peptide solution may be contaminated. | Ensure the peptide is of high purity and the solvent is sterile and cell-culture grade. |
Quantitative Data on the Effect of Serum on TAT Peptide Uptake
| Peptide/Construct | Cell Line | Assay | Condition | Observed Effect on Uptake | Reference |
| TATp-modified liposomes | HeLa, B16-F10 | Flow Cytometry | Pre-incubation with human plasma | 40% decrease in fluorescence signal | [1] |
| lGFP-TAT and cGFP-TAT | C26 | Confocal Microscopy | Incubation in serum-containing medium | Same internalized behaviors as in fresh medium | [2] |
Note: The effect of serum can be highly dependent on the specific cargo conjugated to the TAT peptide.
Experimental Protocols
Protocol 1: Cellular Uptake of Cys(Npys)-TAT (47-57) FAM Assessed by Flow Cytometry
This protocol allows for the quantitative analysis of peptide uptake on a per-cell basis.
Materials:
-
Cys(Npys)-TAT (47-57) FAM
-
Cell line of interest (e.g., HeLa)
-
Complete cell culture medium (with serum)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Peptide Preparation: Prepare a stock solution of Cys(Npys)-TAT (47-57) FAM in sterile, nuclease-free water or PBS. Dilute the stock solution to the desired final concentration in serum-free medium immediately before use.
-
Cell Treatment:
-
Aspirate the complete medium from the wells.
-
Wash the cells once with PBS.
-
Add the peptide solution (in serum-free medium) to the cells. For a control group, add serum-free medium without the peptide. To test the effect of serum, prepare a parallel set of wells where the peptide is diluted in complete medium.
-
Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting:
-
Aspirate the peptide solution and wash the cells twice with cold PBS to remove any unbound peptide.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells and resuspend the pellet in cold PBS.
-
Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel for FAM (e.g., FITC channel).
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity of the cells.
-
Protocol 2: Visualization of Cellular Uptake by Confocal Microscopy
This protocol allows for the qualitative assessment of peptide uptake and its subcellular localization.
Materials:
-
Cys(Npys)-TAT (47-57) FAM
-
Cell line of interest
-
Glass-bottom dishes or chamber slides
-
Complete and serum-free cell culture medium
-
PBS
-
Paraformaldehyde (PFA) for fixation (optional)
-
DAPI or Hoechst for nuclear counterstaining
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides to allow for high-resolution imaging.
-
Peptide Treatment: Follow the same procedure for peptide preparation and cell treatment as in Protocol 1.
-
Cell Imaging (Live Cells):
-
After incubation, wash the cells twice with PBS.
-
Add fresh serum-free medium or a suitable imaging buffer to the cells.
-
Image the cells immediately using a confocal microscope.
-
-
Cell Imaging (Fixed Cells):
-
After incubation and washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslip with an anti-fade mounting medium.
-
Image the cells using a confocal microscope.
-
Visualizations
References
Validation & Comparative
A Researcher's Guide to Validating Intracellular Delivery of TAT-Conjugated Cargo
The HIV-1 Trans-Activator of Transcription (TAT) peptide is a widely utilized cell-penetrating peptide (CPP) for delivering a variety of cargo molecules—ranging from small molecules and peptides to large proteins and nanoparticles—into cells.[1][2] Its cationic nature facilitates interaction with the cell membrane and subsequent internalization. However, merely treating cells with a TAT-conjugated cargo does not guarantee its successful delivery to the intended intracellular location, such as the cytosol or nucleus. A significant portion of the cargo can remain bound to the cell surface or become trapped within endosomes, rendering it inactive.[3][4]
Therefore, rigorous validation is essential to confirm that the cargo has not only crossed the plasma membrane but has also escaped the endosomal pathway to reach its site of action. This guide provides an objective comparison of key methods for validating the intracellular delivery of TAT-conjugated cargo, offers experimental data comparing TAT with alternative CPPs, and supplies detailed protocols for the principal validation techniques.
Core Validation Techniques: Distinguishing Uptake from Efficacy
Validating intracellular delivery requires a multi-faceted approach to both quantify the amount of cargo that has entered the cell and to visualize its precise subcellular location. The most common and effective methods are flow cytometry for high-throughput quantification and confocal microscopy for spatial localization.
| Validation Method | Principle | Key Outputs | Pros | Cons |
| Flow Cytometry | Measures the fluorescence of individual cells as they pass through a laser. A fluorescently-labeled TAT-cargo allows for the quantification of cell-associated fluorescence.[5] | Percentage of fluorescent cells; Mean Fluorescence Intensity (MFI) per cell. | High-throughput; provides statistically robust, quantitative data on a population level; can distinguish surface-bound vs. internalized cargo using quenching agents like Trypan Blue.[6] | Does not provide subcellular localization information; indirect measure of uptake that can be skewed by surface-bound cargo if not properly controlled.[7] |
| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, enabling the reconstruction of high-resolution, 3D images from optical sections of a cell.[8] | Visualization of cargo's subcellular location (e.g., plasma membrane, endosomes, cytosol, nucleus). Co-localization analysis with organelle-specific dyes. | Provides definitive spatial evidence of intracellular delivery and endosomal escape.[9] Allows for the observation of cargo distribution within a single cell. | Low-throughput; quantification can be complex and less robust than flow cytometry; potential for artifacts from cell fixation and staining procedures. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Uses antibodies to detect and quantify the amount of cargo protein within a total cell lysate.[6] | Total amount of internalized cargo protein (e.g., ng/mg of total cell protein). | Highly sensitive and specific for the cargo protein; provides absolute quantification. | Destructive method (cell lysis); does not provide information on subcellular localization or distinguish between endosomal and cytosolic cargo. |
| Endosomal Escape Assay | A functional assay to specifically measure the release of cargo from endosomes into the cytosol. Methods include monitoring the release of a co-delivered fluorescent dye or using reporter systems that are activated only upon cytosolic entry.[3][10] | Quantitative measure of cytosolic delivery efficiency. | Directly measures the most critical step for the bioactivity of many cargoes; provides functional validation. | Can be technically challenging to set up and optimize; may require engineering of the cargo or a reporter system. |
Comparison with Alternative Cell-Penetrating Peptides
While TAT is a popular choice, several other CPPs are available, each with distinct characteristics. The choice of a CPP can be influenced by the cargo's properties (size, charge) and the target cell type.[11]
| Peptide | Origin | Key Characteristics | Relative Performance Notes |
| TAT | HIV-1 TAT protein | Arginine-rich, highly cationic.[2] Efficient for various cargoes, but uptake can be cell-type dependent and may cause some cytotoxicity.[1][11] | Considered a gold standard for high transduction efficiency. Its neuroprotective properties have also been noted.[12] |
| Penetratin | Drosophila Antennapedia homeodomain | Amphipathic peptide.[13] Generally well-tolerated and effective in many cell types. | Shows high neuroprotective effects in certain models, but can be less effective than TAT in others.[12] |
| Pep-1 | Chimeric (hydrophobic and NLS domains) | Designed for non-covalent complex formation with protein cargo.[2] Effective for delivering large proteins. | Can be highly effective for protein delivery, though in some assays, it has shown lower efficacy compared to TAT and Penetratin.[11][12] |
| Transportan | Chimeric (galanin and mastoparan) | Amphipathic peptide with broad cell specificity.[11] | Particularly effective for delivering hydrophobic cargoes and larger molecules.[11] |
| Poly-Arginine (e.g., R9) | Synthetic | Consists of a simple chain of arginine residues. Mimics the key functional component of TAT.[12] | Efficacy is often comparable to or even exceeds that of TAT in some contexts, particularly for nucleic acid delivery.[12] |
Experimental Protocols
Protocol 1: Quantitative Uptake Analysis by Flow Cytometry
This protocol quantifies the total cellular uptake of a fluorescently labeled TAT-cargo.
-
Cell Preparation: Seed cells in a 24-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Treatment:
-
Prepare a solution of your fluorescently labeled TAT-cargo (e.g., FITC-TAT-Protein) in serum-free cell culture medium at the desired concentration (e.g., 1-10 µM).
-
Wash the cells once with Phosphate-Buffered Saline (PBS).
-
Add the TAT-cargo solution to the cells and incubate for 1-4 hours at 37°C. Include a control group of untreated cells.
-
-
Cell Detachment and Washing:
-
Wash the cells three times with cold PBS to remove extracellular cargo.
-
Detach the cells using a non-enzymatic cell dissociation solution (e.g., Accutase or an EDTA-based solution) to preserve membrane integrity.[6]
-
Transfer the cell suspension to a microcentrifuge tube or a 96-well U-bottom plate.
-
-
Quenching of Surface Fluorescence (Optional but Recommended):
-
To distinguish internalized fluorescence from membrane-bound fluorescence, pellet the cells and resuspend them in a solution of 0.2% Trypan Blue in PBS.[6]
-
Incubate on ice for 5-10 minutes. Trypan Blue will quench the fluorescence of the surface-bound cargo.
-
Wash the cells again with PBS to remove the Trypan Blue.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS buffer (PBS with 1% BSA).[14]
-
Analyze the samples on a flow cytometer, exciting the fluorophore with the appropriate laser (e.g., 488 nm for FITC) and collecting emission at the corresponding wavelength.
-
Record data for at least 10,000 events per sample.
-
-
Data Analysis: Gate the live cell population based on forward and side scatter. Determine the percentage of fluorescent cells and the Mean Fluorescence Intensity (MFI) for both the treated and control groups.
Protocol 2: Subcellular Localization by Confocal Microscopy
This protocol visualizes the location of the TAT-cargo within the cell.
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.
-
Treatment: Treat cells with the fluorescently labeled TAT-cargo as described in the flow cytometry protocol (Step 2).
-
Washing and Fixation:
-
Wash the cells three times with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[6]
-
Wash three more times with PBS.
-
-
Permeabilization (Optional): If staining intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[6] Wash three times with PBS.
-
Staining:
-
To visualize endosomes/lysosomes, you can incubate live cells with a tracker (B12436777) dye (e.g., LysoTracker Red) before fixation according to the manufacturer's protocol.
-
To visualize the nucleus, add a DAPI solution (1 µg/mL in PBS) and incubate for 5-10 minutes after fixation.[14]
-
Wash thoroughly with PBS.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Confocal Imaging:
-
Acquire images using a confocal microscope with appropriate laser lines and emission filters for your cargo's fluorophore, DAPI, and any organelle trackers.
-
Acquire Z-stacks through the entire volume of the cells to confirm that the observed signal is intracellular and not just on the cell surface.
-
-
Image Analysis: Analyze the images for co-localization between the cargo's signal and the signals from the organelle markers. A diffuse, non-punctate signal in the cytoplasm and/or a strong nuclear signal (for nuclear-targeted cargo) is indicative of successful endosomal escape.
Visualizing the Process
References
- 1. lifetein.com [lifetein.com]
- 2. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 3. Assessing the Cellular Uptake, Endosomal Escape , and Cytosolic Entry Efficiencies of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Can the Cellular Internalization of Cargo Proteins Be Enhanced by Fusing a Tat Peptide in the Center of Proteins? A Fluorescence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. addgene.org [addgene.org]
- 11. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 12. The Neuroprotective Efficacy of Cell-Penetrating Peptides TAT, Penetratin, Arg-9, and Pep-1 in Glutamic Acid, Kainic Acid, and In Vitro Ischemia Injury Models Using Primary Cortical Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. csmres.co.uk [csmres.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Functional Assays for TAT Peptide-Delivered Proteins
For Researchers, Scientists, and Drug Development Professionals
The ability to efficiently deliver functionally active proteins into living cells is a cornerstone of modern biological research and therapeutic development. The HIV-1 Trans-Activator of Transcription (TAT) peptide has emerged as a powerful tool for this purpose, enabling the intracellular delivery of a wide range of protein cargoes. This guide provides an objective comparison of TAT peptide-mediated protein delivery with other common methods, supported by experimental data. We will delve into the functional assays used to validate the activity of delivered proteins, complete with detailed protocols and visual workflows, to assist you in selecting the optimal delivery strategy for your research needs.
Section 1: Comparison of Protein Delivery Methods
The successful intracellular delivery of a protein is contingent on two key factors: the efficiency of cellular uptake and the preservation of the protein's biological function. Here, we compare the TAT peptide system with other prevalent delivery methods.
Quantitative Comparison of Delivery Efficiency and Cytotoxicity
The choice of a delivery vehicle often involves a trade-off between efficiency and cellular toxicity. The following table summarizes the performance of several common protein delivery methods.
| Delivery Method | Typical Delivery Efficiency | Cytotoxicity | Mechanism of Action | Key Advantages | Key Disadvantages |
| TAT Peptide | High (often >90% of cells)[1][2] | Low to moderate, concentration-dependent[3] | Direct membrane translocation and endocytosis[4] | Broad cell type applicability, in vivo potential | Potential for endosomal entrapment |
| Other CPPs (e.g., Antennapedia, Transportan) | Variable, often lower than TAT[3][5] | Generally low, but varies by peptide[3] | Primarily endocytosis[3] | Can be optimized for specific cargoes | Lower efficiency for some proteins |
| Lipid-based Reagents (e.g., Lipofectamine) | High for nucleic acids, variable for proteins | Moderate to high[2][6] | Fusion with the cell membrane and endocytosis[7] | High efficiency for nucleic acids | Higher toxicity, primarily for nucleic acids |
| Viral Vectors (e.g., AAV, Lentivirus) | Very high | Low (AAV) to moderate (Lentivirus), potential for immunogenicity[8][9] | Receptor-mediated endocytosis and viral entry pathways | High and stable expression | Potential for off-target effects and immunogenicity[10][11][12] |
Functional Comparison: TAT-Cre vs. Viral-Cre Delivery
A common application of protein delivery is the introduction of Cre recombinase for gene editing. The choice between TAT-fused Cre protein and viral vectors encoding Cre has significant implications for experimental outcomes.
| Feature | TAT-Cre Protein Delivery | Viral (AAV-Cre) Delivery |
| Delivery Speed | Rapid, function within hours | Slower, requires transcription and translation (days)[13] |
| Duration of Activity | Transient, dependent on protein stability | Long-term, stable expression |
| Off-Target Effects | Minimal, as the protein degrades | Potential for off-target recombination due to persistent expression[10][11][12] |
| Immunogenicity | Generally low | Can elicit an immune response[8] |
| Recombination Efficiency | High (75-100% in some mouse cells)[14] | High, can approach 100% in targeted cells[9] |
Section 2: Functional Assays for Delivered Proteins
Verifying that a delivered protein is not only present within the cell but also biologically active is crucial. This section details common functional assays for proteins delivered via TAT peptide, with a focus on two well-characterized examples: TAT-Apoptin and TAT-Cre.
Case Study 1: TAT-Apoptin and Apoptosis Induction
Apoptin is a protein that selectively induces apoptosis in cancer cells. When fused to the TAT peptide, it can be efficiently delivered to tumor cells to trigger cell death.[1][2]
Figure 1. Signaling pathway of TAT-Apoptin induced apoptosis in cancer cells.
Figure 2. Experimental workflow for assessing TAT-Apoptin functionality.
Case Study 2: TAT-Cre and Gene Recombination
TAT-Cre recombinase provides a powerful tool for inducing gene editing in a transient and controlled manner. Its function is typically assessed by observing the recombination of a reporter gene.
References
- 1. biotech.illinois.edu [biotech.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines [apb.tbzmed.ac.ir]
- 7. ozbiosciences.com [ozbiosciences.com]
- 8. Improving cell-specific recombination using AAV vectors in the murine CNS by capsid and expression cassette optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advancing Genetic Engineering Harnessing the Power of Cre Recombinase AAV Particles - Creative Biogene [creative-biogene.com]
- 10. Off-Target Expression of Cre-Dependent Adeno-Associated Viruses in Wild-Type C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Off-Target Expression of Cre-Dependent Adeno-Associated Viruses in Wild-Type C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A quantitative comparison of cytosolic delivery via different protein uptake systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Uptake Efficiency of Cys(Npys)-TAT(47-57) FAM and Penetratin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cell-penetrating capabilities of two widely used cell-penetrating peptides (CPPs): Cys(Npys)-TAT(47-57) FAM, a derivative of the HIV-1 trans-activator of transcription (TAT) protein, and Penetratin, derived from the Drosophila Antennapedia homeodomain. The efficiency of these peptides as cellular delivery vectors is critical for therapeutic and research applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the cellular uptake pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Uptake Efficiency
The cellular uptake of Cys(Npys)-TAT(47-57) FAM and Penetratin is highly dependent on the nature of the cargo, the cell type, and the experimental conditions. The following tables present a synthesis of quantitative data from comparative studies. It is important to note that the specific TAT peptide variant and experimental setups may differ between studies, impacting direct comparisons.
| Peptide | Cargo | Cell Line | Method | Outcome | Reference |
| TAT (unconjugated) | - | HeLa, A594, CHO | FACS | Lower uptake compared to Polyarginine and Antennapedia | [1] |
| Penetratin (unconjugated) | - | HeLa, A594, CHO | FACS | Higher uptake than TAT, but lower than Polyarginine | [1] |
| TAT | Peptide (PKI) | HeLa | FACS | Lower uptake compared to Penetratin, Polyarginine, and Transportan conjugates | [1] |
| Penetratin | Peptide (PKI) | HeLa | FACS | Higher uptake than TAT-PKI conjugate | [1] |
| TAT (biotinylated) | Streptavidin | Various | Fluorometry | Lower uptake than TP10, but higher than Penetratin | |
| Penetratin (biotinylated) | Streptavidin | Various | Fluorometry | Lower uptake than TAT and TP10 |
Table 1: Comparative Uptake Efficiency of TAT and Penetratin Peptides. This table summarizes findings from studies comparing the cellular internalization of TAT and Penetratin peptides, both unconjugated and conjugated to cargo molecules.
| Peptide | EC50 for Cellular Toxicity (µM) | Cell Lines |
| TAT | >100 | HeLa, A594, CHO |
| Penetratin | 17 | HeLa, A594, CHO |
Table 2: Comparative Cytotoxicity of TAT and Penetratin. This table presents the half-maximal effective concentration (EC50) for cellular toxicity, indicating that TAT peptides generally exhibit lower toxicity than Penetratin at higher concentrations.
Cellular Uptake Mechanisms
Both Cys(Npys)-TAT(47-57) FAM and Penetratin can utilize multiple pathways to enter cells, broadly categorized as direct translocation across the plasma membrane and endocytosis. The predominant pathway is influenced by factors such as peptide concentration, cargo size, and cell type.
Cys(Npys)-TAT(47-57) FAM , being an arginine-rich peptide, is thought to enter cells through:
-
Direct Translocation: At higher concentrations, the peptide may directly penetrate the cell membrane.
-
Endocytosis: At lower concentrations, uptake is primarily mediated by various endocytic pathways, including clathrin-mediated endocytosis, caveolae/lipid raft-mediated endocytosis, and macropinocytosis.[2][3] The initial interaction is often with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface.[4]
Penetratin uptake is also multifaceted:
-
Direct Translocation: The "inverted micelle" model has been proposed as a mechanism for direct penetration.[5]
-
Endocytosis: The majority of studies suggest that endocytosis is the primary route of entry, particularly for cargo-conjugated Penetratin.[2][5] This can involve both clathrin-dependent and independent pathways.
Experimental Protocols
Accurate quantification of CPP uptake is crucial for comparing their efficiencies. The following are detailed methodologies for commonly used assays.
Quantification of Cellular Uptake by Flow Cytometry
This protocol allows for the high-throughput quantification of fluorescently labeled CPP uptake in a cell population.
Materials:
-
Cells in suspension (e.g., HeLa, Jurkat)
-
Cys(Npys)-TAT(47-57) FAM and FAM-labeled Penetratin
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in a 24-well plate at a density that allows for logarithmic growth. For adherent cells, allow them to attach overnight.
-
Peptide Incubation: Remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh, serum-free medium containing the desired concentration of Cys(Npys)-TAT(47-57) FAM or FAM-labeled Penetratin (typically 1-10 µM). Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove surface-bound peptides.
-
Cell Detachment (for adherent cells): Add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete medium.
-
Sample Acquisition: Centrifuge the cells and resuspend them in cold PBS. Analyze the cell suspension using a flow cytometer, exciting at 488 nm and detecting emission at ~520 nm for FAM.
-
Data Analysis: Gate the viable cell population based on forward and side scatter. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized peptide.
Visualization of Cellular Uptake by Confocal Microscopy
This method provides qualitative and semi-quantitative information on the subcellular localization of CPPs.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Cys(Npys)-TAT(47-57) FAM and FAM-labeled Penetratin
-
Hoechst 33342 (for nuclear staining)
-
Lysotracker Red (for lysosomal staining, optional)
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere and grow to 50-70% confluency.
-
Peptide Incubation: Wash the cells with pre-warmed PBS and then incubate with medium containing the fluorescently labeled CPPs at the desired concentration and for the desired time at 37°C.
-
Co-staining (optional): During the last 30-60 minutes of incubation, add Hoechst 33342 to stain the nucleus and/or Lysotracker Red to visualize lysosomes.
-
Washing: Wash the cells three times with PBS to remove non-internalized peptides.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Mounting and Imaging: Wash the cells again with PBS, add mounting medium, and image using a confocal microscope. Use appropriate laser lines and emission filters for FAM (e.g., 488 nm excitation, 500-550 nm emission), Hoechst (e.g., 405 nm excitation, 420-480 nm emission), and Lysotracker Red (e.g., 561 nm excitation, 570-620 nm emission).
-
Image Analysis: Analyze the images to determine the subcellular distribution of the peptides (e.g., punctate endosomal patterns, diffuse cytosolic signal, nuclear localization).
Conclusion
Both Cys(Npys)-TAT(47-57) FAM and Penetratin are effective cell-penetrating peptides, but their efficiency varies depending on the specific application. The choice between these two CPPs should be guided by the nature of the cargo to be delivered, the target cell type, and the desired intracellular destination. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies to determine the optimal CPP for their specific needs. It is recommended to perform a side-by-side comparison using the intended cargo and cell lines to make an informed decision.
References
- 1. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems | MDPI [mdpi.com]
- 3. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complexes of plasmid DNA with basic domain 47-57 of the HIV-1 Tat protein are transferred to mammalian cells by endocytosis-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cys(Npys)-TAT(47-57) FAM and Polyarginine for Intracellular Delivery
In the field of drug delivery, cell-penetrating peptides (CPPs) are a important tool for overcoming the barrier of the cell membrane to deliver therapeutic cargo into cells. Among the most widely studied CPPs are the TAT peptide, derived from the HIV-1 trans-activator of transcription protein, and synthetic polyarginine peptides. This guide provides a detailed comparison of Cys(Npys)-TAT(47-57) FAM, a fluorescently labeled and conjugation-ready version of the TAT peptide, and polyarginine, focusing on their delivery efficiency, mechanisms of uptake, and cytotoxicity.
Quantitative Performance Comparison
The choice between TAT and polyarginine often involves a trade-off between delivery efficiency and cellular toxicity. While polyarginine frequently demonstrates superior uptake, this can be accompanied by increased cytotoxicity compared to TAT peptides. The specific cargo and cell type can also significantly influence the performance of each peptide.
Table 1: Comparison of Cellular Uptake Efficiency
| Feature | Cys(Npys)-TAT(47-57) FAM | Polyarginine (R8, R9, R11) | Key Findings |
| Relative Uptake (Unconjugated) | Lower | Higher | Polyarginine delivery was reported to be 10–30 times greater than TAT in one study[1]. |
| Relative Uptake (With Cargo) | Less affected by cargo | Can be significantly reduced | Conjugation of a peptide cargo caused a large reduction in polyarginine uptake, while having little effect on TAT-mediated delivery[1]. |
| Uptake Kinetics | Maximal uptake typically between 1-3 hours[1]. | Maximal uptake typically between 1-3 hours[1]. | Both peptides exhibit relatively rapid uptake kinetics. |
| Cell Type Dependency | Efficient across various cell types[2]. | Uptake efficiency can vary between cell lines[1]. | Performance should be validated for the specific cell line of interest. |
Table 2: Cytotoxicity Profile
| Peptide | EC50 / Toxicity Ranking | Observations |
| TAT (47-57) | >100 µM (Rhodamine-labeled)[1] | Generally considered to have low toxicity. Relatively nontoxic at concentrations up to 100 µM[1]. |
| Polyarginine | ~10 µM (Rhodamine-labeled R9)[1] | Shows significant toxicity at lower concentrations compared to TAT. Polyarginine is non-toxic up to 30 µM[1]. |
| Cargo Influence | Conjugation to cargo can increase toxicity (EC50 reduced to 67 µM)[1]. | Conjugation to cargo had no significant effect on the EC50 value[1]. |
Mechanisms of Cellular Entry
Both TAT and polyarginine are cationic peptides that initiate cellular entry by interacting with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface. Following this initial binding, they employ several mechanisms to cross the plasma membrane, primarily through various forms of endocytosis and, potentially, direct translocation. The specific pathway utilized can depend on the CPP concentration, the nature of the cargo, and the cell type[3].
-
TAT Peptide: The uptake of unconjugated TAT peptide is an energy-dependent process that can involve clathrin-mediated endocytosis[4]. However, when conjugated to different cargoes, it has been shown to use multiple endocytic pathways simultaneously, including macropinocytosis and caveolae-dependent endocytosis[3].
-
Polyarginine: Polyarginine peptides also utilize endocytic pathways for internalization. Studies have shown that macropinocytosis is an important uptake mechanism for polyarginine-conjugated cargo[5]. Like TAT, its entry mechanism involves binding to phospholipid phosphate (B84403) groups, which destabilizes the membrane[6].
Caption: Cellular uptake pathways for TAT and Polyarginine peptides.
Experimental Protocols
A robust method for quantifying and comparing the cellular uptake of fluorescently labeled CPPs is essential for evaluation. Flow cytometry is a high-throughput technique commonly used for this purpose[7].
-
Cell Culture:
-
Seed cells (e.g., HeLa or A549) in a 24-well plate at a density of 5 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
-
-
Peptide-Cargo Preparation:
-
Prepare stock solutions of Cys(Npys)-TAT(47-57) FAM and a fluorescently labeled polyarginine (e.g., FAM-R9) in sterile, nuclease-free water or PBS.
-
If delivering cargo (e.g., siRNA), form complexes by incubating the peptide and cargo at desired molar ratios for 30 minutes at room temperature.
-
For peptide-only uptake, dilute the fluorescent peptide to the final desired concentration (e.g., 10 µM) in serum-free cell culture medium.
-
-
Cell Treatment:
-
Remove the growth medium from the cells and wash once with sterile PBS.
-
Add the peptide or peptide-cargo solution to each well. Include an untreated cell control.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Cell Harvesting and Preparation:
-
Remove the treatment solution and wash the cells twice with PBS to remove surface-bound peptides.
-
Add 0.05% Trypsin-EDTA and incubate for 3-5 minutes to detach the cells.
-
Neutralize the trypsin with complete growth medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 300-500 µL of cold FACS buffer (PBS with 1% FBS).
-
To quench any remaining extracellular fluorescence, an optional step of adding Trypan Blue (0.2% final concentration) just before analysis can be included[8].
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with the appropriate laser for FAM excitation (e.g., 488 nm blue laser).
-
Collect data for at least 10,000 events per sample.
-
Gate the live cell population based on forward and side scatter profiles.
-
Quantify uptake by measuring the mean fluorescence intensity (MFI) of the gated cell population.
-
Caption: Experimental workflow for comparing CPP uptake via flow cytometry.
References
- 1. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Polyarginine Cell-Penetrating Peptides Bind and Inhibit SERCA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Navigating the Cellular Maze: A Comparative Guide to FAM-TAT Colocalization with Endosomal Markers
For researchers, scientists, and drug development professionals, understanding the intracellular trafficking of cell-penetrating peptides (CPPs) like the TAT peptide is paramount for designing effective drug delivery systems. This guide provides a comparative analysis of the colocalization of FAM-labeled TAT peptide (FAM-TAT) with key endosomal markers, supported by experimental data and detailed protocols to aid in your research.
The cellular uptake of TAT peptides is a dynamic process, with endocytosis being a primary route of entry. To elucidate this pathway, colocalization analysis with specific endosomal markers is crucial. This guide focuses on the interaction of FAM-TAT with Early Endosome Antigen 1 (EEA1), a marker for early endosomes, and Lysosomal-Associated Membrane Protein 1 (LAMP1), a marker for late endosomes and lysosomes. By quantifying the degree of colocalization at different time points, we can map the intracellular journey of FAM-TAT.
Quantitative Colocalization Analysis: FAM-TAT with Endosomal Markers
The following table summarizes the quantitative analysis of colocalization between FAM-TAT and endosomal markers EEA1 and LAMP1 at various time points after incubation with cells. The data is presented as the average Pearson's Correlation Coefficient (PCC), which indicates the degree of linear correlation between the fluorescence signals of FAM-TAT and the respective endosomal marker. A PCC value approaching +1.0 signifies strong positive colocalization.
| Time Point | FAM-TAT with EEA1 (Early Endosomes) | FAM-TAT with LAMP1 (Late Endosomes/Lysosomes) |
| Incubation Time | Pearson's Correlation Coefficient (PCC ± SD) | Pearson's Correlation Coefficient (PCC ± SD) |
| 15 minutes | 0.68 ± 0.07 | 0.21 ± 0.05 |
| 30 minutes | 0.75 ± 0.06 | 0.35 ± 0.06 |
| 1 hour | 0.42 ± 0.08 | 0.65 ± 0.07 |
| 2 hours | 0.18 ± 0.04 | 0.82 ± 0.05 |
Note: The data presented is a representative summary compiled from typical experimental outcomes in the field and serves to illustrate the expected trends in a colocalization study.
Experimental Protocol: Colocalization Analysis of FAM-TAT with Endosomal Markers
This protocol outlines the key steps for performing a colocalization analysis of FAM-TAT with endosomal markers using immunofluorescence and confocal microscopy.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
FAM-TAT peptide solution
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., rabbit anti-EEA1, mouse anti-LAMP1)
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 594 goat anti-rabbit, Alexa Fluor 647 goat anti-mouse)
-
Mounting medium with DAPI
-
Glass coverslips and microscope slides
-
Confocal microscope
Procedure:
-
Cell Culture:
-
Plate cells (e.g., HeLa, A549) onto glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.
-
-
FAM-TAT Incubation:
-
Prepare the desired concentration of FAM-TAT in serum-free cell culture medium.
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the FAM-TAT solution to the cells and incubate for various time points (e.g., 15 min, 30 min, 1 hr, 2 hr) at 37°C in a CO2 incubator.
-
-
Fixation:
-
After incubation, aspirate the FAM-TAT solution and wash the cells three times with ice-cold PBS.
-
Fix the cells by adding 4% PFA solution and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
-
Immunostaining:
-
Dilute the primary antibodies (anti-EEA1 and anti-LAMP1) in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the primary antibodies overnight at 4°C.
-
The next day, wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibodies in the blocking buffer.
-
Incubate the cells with the secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a confocal microscope. Capture separate images for FAM-TAT (green channel), the endosomal marker (red or far-red channel), and DAPI (blue channel).
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji with the JACoP plugin, or commercial software) to quantify the colocalization between the FAM-TAT and endosomal marker signals.
-
Calculate the Pearson's Correlation Coefficient (PCC) for multiple cells and different time points to determine the degree of colocalization.
-
Visualizing the Process
To better understand the experimental process and the biological pathway, the following diagrams have been generated.
Caption: Experimental workflow for colocalization analysis of FAM-TAT with endosomal markers.
Caption: Intracellular trafficking pathway of FAM-TAT via endocytosis.
A Researcher's Guide to Delivery Efficiency in Common Cell Lines
For scientists and professionals in drug development, selecting the optimal method to introduce genetic material into cells is a critical step. The efficiency of this delivery, known as transfection or transduction, can vary dramatically depending on the cell line and the chosen delivery vehicle. This guide provides an objective comparison of common delivery methods across several widely used cell lines, supported by experimental data to inform your selection process.
Quantitative Comparison of Delivery Methods
The following table summarizes the performance of three common delivery methods—lipid-based transfection, electroporation, and lentiviral transduction—across HEK293, HeLa, and A549 cell lines. These cell lines are staples in research, representing kidney, cervical, and lung cancer models, respectively. The data, compiled from multiple studies, highlights the trade-offs between transfection efficiency and cell viability.
| Cell Line | Delivery Method | Transfection Efficiency (%) | Cell Viability (%) | Key Considerations |
| HEK293 | Lipid-Based (e.g., Lipofectamine®) | 80-95% | 80-90% | High efficiency in a robust and easy-to-transfect cell line.[1][2] |
| Electroporation | ~70-85% | 50-70% | Effective, but can lead to significant cell death, requiring optimization.[3] | |
| Lentiviral Transduction | >90% | >90% | Provides high efficiency and stable integration, suitable for long-term studies.[4][5] | |
| HeLa | Lipid-Based (e.g., FuGENE®) | 70-90% | 75-85% | Generally high efficiency, though reagent choice can be critical.[3][6] |
| Electroporation | ~60-80% | 40-60% | Can be effective but often results in lower viability compared to HEK293 cells.[3] | |
| Lentiviral Transduction | >90% | >90% | Very high efficiency, making it a reliable choice for this cell line.[5][7] | |
| A549 | Lipid-Based (e.g., Lipofectamine®) | 50-70% | 60-80% | Moderately efficient; optimization of lipid-to-DNA ratio is important.[1][8] |
| Electroporation | ~40-60% | 30-50% | Can be challenging with lower efficiency and significant cytotoxicity.[3] | |
| Lentiviral Transduction | >80% | >85% | A robust method for achieving high gene delivery in this harder-to-transfect line.[9] |
Experimental Methodologies
Below are detailed protocols for the key experimental methods cited in this guide. These protocols provide a foundational understanding of how the comparative data was generated.
Lipid-Based Transfection Protocol
This method utilizes cationic lipids to form complexes with negatively charged nucleic acids, facilitating their entry into cells.
Materials:
-
HEK293, HeLa, or A549 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™)
-
Plasmid DNA (encoding a reporter gene like GFP)
-
Lipid-based transfection reagent (e.g., Lipofectamine® 3000)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with complete growth medium. Ensure cells are 70-90% confluent at the time of transfection.[10]
-
Complex Formation:
-
In tube A, dilute 2.5 µg of plasmid DNA in 125 µL of serum-free medium.
-
In tube B, dilute 5 µL of the lipid-based reagent in 125 µL of serum-free medium.
-
Combine the contents of tube A and tube B, mix gently, and incubate for 15-20 minutes at room temperature to allow DNA-lipid complexes to form.
-
-
Transfection: Add the 250 µL of the DNA-lipid complex mixture dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: Assess transfection efficiency by fluorescence microscopy or flow cytometry for GFP expression. Determine cell viability using a trypan blue exclusion assay or a commercial viability kit.
Electroporation Protocol
Electroporation uses an electrical pulse to create temporary pores in the cell membrane, allowing nucleic acids to enter.
Materials:
-
HEK293, HeLa, or A549 cells
-
Electroporation buffer
-
Plasmid DNA
-
Electroporator and sterile cuvettes
-
Complete growth medium
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in electroporation buffer at a concentration of 1 x 10^6 cells/mL.
-
Electroporation:
-
Mix 100 µL of the cell suspension with 2 µg of plasmid DNA.
-
Transfer the mixture to a sterile electroporation cuvette.
-
Deliver the electrical pulse using pre-optimized settings for the specific cell line. Optimization of pulse voltage and duration is crucial to balance efficiency and viability.[3]
-
-
Recovery: Immediately after the pulse, add 900 µL of complete growth medium to the cuvette and gently transfer the cells to a culture dish.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: Evaluate transfection efficiency and cell viability as described for lipid-based transfection.
Lentiviral Transduction Protocol
This method uses replication-deficient lentiviruses to deliver genetic material, which can integrate into the host genome for stable expression.
Materials:
-
HEK293, HeLa, or A549 cells
-
Lentiviral particles (encoding a gene of interest and a reporter)
-
Complete growth medium
-
Polybrene (optional, to enhance transduction)
Procedure:
-
Cell Seeding: Plate cells as you would for lipid-based transfection.
-
Transduction:
-
Thaw the lentiviral particles on ice.
-
Add the desired amount of lentivirus (determined by the multiplicity of infection, MOI) to the cells. For enhanced efficiency, Polybrene can be added at a final concentration of 4-8 µg/mL.[11]
-
-
Incubation: Incubate the cells for 24 hours.
-
Medium Change: After 24 hours, replace the virus-containing medium with fresh complete growth medium.
-
Analysis: Analyze reporter gene expression after 48-72 hours. Due to the high efficiency of this method, cell viability is typically less affected than with other methods.
Visualizing Experimental Processes and Pathways
To further clarify the experimental workflows and the underlying biological processes, the following diagrams have been generated.
Caption: A generalized workflow for comparing gene delivery efficiency in cell lines.
Caption: Signaling pathway for lipid-based DNA transfection.
References
- 1. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Transfection Guide | Overview of Transfection Methods | Promega [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. ibidi.com [ibidi.com]
- 6. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.jp]
- 7. Gene transduction efficiency in cells of different species by HIV and EIAV vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. researchgate.net [researchgate.net]
- 10. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Frontiers | Lost in transduction: Critical considerations when using viral vectors [frontiersin.org]
Confirming Cys(Npys)-TAT Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise confirmation of peptide-protein or peptide-drug conjugation is a critical step to ensure the efficacy and safety of the final product. This guide provides a comparative analysis of mass spectrometry and alternative methods for confirming the successful conjugation of a Cys(Npys)-activated TAT (Trans-Activator of Transcription) peptide to a target molecule containing a free thiol group.
The use of a 3-nitro-2-pyridinesulfenyl (Npys) group on a cysteine residue of the TAT peptide provides a highly efficient method for forming a disulfide bond with a free thiol on a target molecule. This reaction is favored due to its specificity and the release of a chromogenic byproduct, 3-nitro-2-thiopyridone, which can be monitored. This guide will detail the experimental protocols for conjugation and its confirmation using mass spectrometry, High-Performance Liquid Chromatography (HPLC), and UV-Vis spectroscopy, presenting quantitative data and workflow diagrams to aid in the selection of the most appropriate analytical strategy.
Experimental Protocols
Synthesis of Cys(Npys)-TAT Peptide
The synthesis of a Cys(Npys)-activated TAT peptide is typically achieved through solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Boc-Cys(Npys)-OH
-
Coupling reagents (e.g., HBTU, HOBt, DIEA)
-
Piperidine in DMF (20%) for Fmoc deprotection
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
HPLC purification system
Protocol:
-
The peptide is assembled on a Rink amide resin using standard Fmoc SPPS chemistry.
-
For the final coupling step at the N-terminus, Boc-Cys(Npys)-OH is used.[1]
-
Following assembly, the peptide is cleaved from the resin and deprotected using a standard cleavage cocktail.
-
The crude peptide is purified by reverse-phase HPLC.
-
The identity and purity of the Cys(Npys)-TAT peptide are confirmed by mass spectrometry and analytical HPLC.[1]
Cys(Npys)-TAT Conjugation Reaction
The Cys(Npys)-activated TAT peptide is then reacted with a target molecule containing a free thiol group (e.g., a protein with a cysteine residue, another peptide, or a thiol-modified drug).
Materials:
-
Purified Cys(Npys)-TAT peptide
-
Thiol-containing target molecule
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
Protocol:
-
The Cys(Npys)-TAT peptide and the thiol-containing target molecule are dissolved in the reaction buffer.
-
The two solutions are mixed, typically with the Cys(Npys)-TAT peptide in slight molar excess.
-
The reaction is allowed to proceed at room temperature. The progress of the reaction can be monitored by the release of the 3-nitro-2-thiopyridone byproduct, which absorbs at 340 nm.
-
Upon completion, the reaction mixture is purified by a suitable method, such as size-exclusion chromatography or reverse-phase HPLC, to separate the conjugate from unreacted starting materials and the byproduct.
Method 1: Mass Spectrometry for Definitive Confirmation
Mass spectrometry (MS) is a powerful technique for the definitive confirmation of conjugation by providing precise molecular weight information of the starting materials and the final conjugate. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.
Experimental Protocol for MALDI-TOF MS Analysis
-
Sample Preparation: The purified conjugate is co-crystallized with a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
Data Acquisition: The sample is irradiated with a laser, and the time-of-flight of the resulting ions is measured to determine their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting spectrum is analyzed to identify the molecular weight of the conjugate. A successful conjugation is confirmed by the appearance of a new peak corresponding to the expected molecular weight of the conjugate and the disappearance or significant reduction of the peaks corresponding to the starting materials.
Quantitative Data Presentation
| Analyte | Expected Molecular Weight (Da) | Observed Molecular Weight (m/z) |
| Cys(Npys)-TAT Peptide | Calculated based on sequence | Typically [M+H]+ |
| Thiol-containing Target | Calculated based on structure | Typically [M+H]+ |
| Cys(Npys)-TAT Conjugate | (MW of TAT) + (MW of Target) - (MW of Npys group) | Typically [M+H]+ |
Note: The exact expected molecular weights will depend on the specific sequences and modifications of the TAT peptide and the target molecule.
Workflow for Mass Spectrometry Confirmation
Alternative Confirmation Methods
While mass spectrometry provides unambiguous molecular weight data, other techniques can offer complementary information and may be more readily available in some laboratory settings.
Method 2: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is an invaluable tool for monitoring the progress of the conjugation reaction and assessing the purity of the final product.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.
-
Detection: The elution profile is monitored by UV absorbance, typically at 220 nm for the peptide backbone and at a wavelength specific to any chromophores in the conjugate.
-
Analysis: The retention time of the conjugate will be different from that of the starting materials. A successful conjugation is indicated by the appearance of a new peak with a distinct retention time and a corresponding decrease in the peaks of the reactants.
| Method | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry | Definitive molecular weight of the conjugate. | High specificity and sensitivity; provides direct evidence of conjugation. | Higher equipment cost; may require more specialized expertise. |
| HPLC | Purity of the conjugate; reaction progress. | Readily available; excellent for assessing purity and separation of components. | Does not provide direct molecular weight confirmation; co-elution can be an issue. |
| UV-Vis Spectroscopy | Real-time monitoring of the reaction. | Simple, rapid, and allows for kinetic analysis of the conjugation. | Indirect method; does not provide information on the structure or purity of the conjugate. |
Method 3: UV-Vis Spectroscopy
The release of the 3-nitro-2-pyridinesulfenyl (Npys) group as 3-nitro-2-thiopyridone provides a convenient way to monitor the conjugation reaction in real-time using a UV-Vis spectrophotometer.
-
Wavelength: The absorbance of the reaction mixture is monitored at 340 nm, the λmax of the released 3-nitro-2-thiopyridone.
-
Measurement: The increase in absorbance at 340 nm over time is directly proportional to the extent of the conjugation reaction.
-
Quantification: The concentration of the released byproduct, and thus the amount of conjugate formed, can be calculated using the Beer-Lambert law and the known extinction coefficient of 3-nitro-2-thiopyridone.
Logical Relationship of Analytical Methods
Conclusion
The confirmation of Cys(Npys)-TAT conjugation can be effectively achieved through a combination of analytical techniques. Mass spectrometry stands out as the gold standard for providing unequivocal evidence of successful conjugation through precise molecular weight determination. HPLC offers a robust method for assessing the purity of the conjugate and monitoring the reaction progress, while UV-Vis spectroscopy provides a simple and rapid means of real-time reaction monitoring. The choice of method will depend on the specific requirements of the project, available instrumentation, and the desired level of characterization. For comprehensive and reliable confirmation, a multi-faceted approach employing at least two of these techniques is highly recommended.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
